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  • Product: Daturataturin A
  • CAS: 133360-51-7

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Daturataturin A in Human Keratinocytes: A Technical Blueprint for Psoriasis Therapeutics

Executive Summary Psoriasis is a chronic, immune-mediated cutaneous disorder characterized by the hyperproliferation and abnormal terminal differentiation of epidermal keratinocytes[1]. At the molecular level, this patho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Psoriasis is a chronic, immune-mediated cutaneous disorder characterized by the hyperproliferation and abnormal terminal differentiation of epidermal keratinocytes[1]. At the molecular level, this pathology is driven by the IL-23/Th17 axis and the subsequent hyperactivation of intracellular survival pathways. Daturataturin A (DTA) , a highly oxygenated C28 steroidal lactone (withanolide) isolated from Datura metel L., has emerged as a compelling pharmacological probe and potential therapeutic agent[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the precise mechanism of action (MoA) of DTA in human immortalized keratinocytes (HaCaTs). By mapping its role in modulating the PI3K-Akt-mTOR signaling cascade, inducing autophagic flux, and forcing cell cycle arrest, this whitepaper provides researchers with the theoretical grounding and self-validating experimental protocols necessary to evaluate DTA in preclinical dermatological models.

Core Mechanism of Action: The PI3K-Akt-mTOR Axis and Autophagic Flux

In healthy epidermis, autophagy is constitutively active, acting as a critical regulator of keratinocyte differentiation and survival. In psoriatic lesions, however, autophagic flux is frequently impaired or blocked, leading to unchecked cellular proliferation[3].

DTA intervenes directly in this dysregulated state. When HaCaT cells are stimulated with pro-inflammatory cytokines (such as IL-17 or an M5 cocktail consisting of IL-17A, IL-22, OSM, IL-1α, and TNF-α), the PI3K-Akt-mTOR pathway is hyperactivated[1]. mTOR acts as the master negative regulator of autophagy by phosphorylating and inhibiting the ULK1 kinase complex.

The Mechanistic Cascade:

  • Kinase Inhibition: DTA potently inhibits the phosphorylation of PI3K and its downstream effector, Akt[2].

  • mTOR Suppression: The reduction in p-Akt levels directly suppresses mTOR activation.

  • Autophagy Induction: Relieved from mTOR-mediated suppression, the autophagy machinery initiates. This is evidenced by the conversion of cytosolic LC3-I to lipidated LC3-II, which incorporates into autophagosomal membranes[1].

  • Cellular Senescence & Arrest: The robust induction of autophagy by DTA forces the hyperproliferative keratinocytes into cellular senescence, ultimately triggering cell cycle arrest in the G0/G1 phase[2]. This is mediated by the targeted downregulation of cell cycle progression proteins, including Cyclin D1, CDK4, E2F1, and E2F4[1].

  • Lipid Metabolism (Secondary MoA): Recent findings also indicate that DTA ameliorates lipid metabolism in psoriasis models by regulating the Peroxisome Proliferator-Activated Receptor (PPAR) pathway[4].

SignalingPathway DTA Daturataturin A (DTA) PI3K PI3K DTA->PI3K Inhibits Akt Akt DTA->Akt Inhibits IL17 IL-17 / M5 Cytokines IL17->PI3K Activates PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Induction (LC3-I to LC3-II) mTOR->Autophagy Suppresses CellCycle Cell Cycle Arrest (Cyclin D1, CDK4 ↓) Autophagy->CellCycle Induces Senescence Inflammation Inflammation Resolution Autophagy->Inflammation Negatively Regulates

Fig 1: Daturataturin A mechanism of action via the PI3K-Akt-mTOR signaling pathway.

Quantitative Data Synthesis

To provide a clear benchmark for assay development, the following table synthesizes the expected quantitative molecular shifts when treating IL-17-stimulated HaCaT cells with efficacious doses of DTA (typically in the low micromolar range).

Biomarker / TargetCellular FunctionEffect of IL-17 / M5 CocktailEffect of DTA InterventionDiagnostic Assay
p-PI3K / p-Akt Survival & ProliferationUpregulated (Hyperactivated)Downregulated (Dose-dependent)Western Blot
p-mTOR Autophagy SuppressionUpregulatedDownregulated Western Blot
LC3-II / LC3-I Ratio Autophagosome FormationDownregulated / StagnantSignificantly Increased Western Blot / IF
Cyclin D1 & CDK4 G1 to S Phase TransitionOverexpressedDownregulated Western Blot
E2F1 & E2F4 DNA Replication TranscriptionOverexpressedDownregulated Western Blot
S-Phase Cells Active DNA SynthesisIncreasedSignificantly Decreased EdU Incorporation

Experimental Methodologies & Self-Validating Protocols

When developing assays to evaluate withanolides like DTA, protocols must be designed as self-validating systems. A common pitfall in dermatological pharmacology is relying on metabolic proxies (like MTT) for proliferation or conflating autophagosome accumulation with true autophagic flux. The protocols below are engineered to eliminate these ambiguities.

ProtocolWorkflow cluster_assays Self-Validating Assays Culture HaCaT Culture (Human Keratinocytes) Induction Disease Modeling (IL-17 / M5 Cocktail) Culture->Induction Treatment DTA Intervention (Dose-Response) Induction->Treatment Assay1 EdU Assay (S-Phase DNA Synthesis) Treatment->Assay1 Assay2 Western Blot (PI3K/Akt/mTOR & LC3) Treatment->Assay2 Assay3 Immunofluorescence (Autophagosome Puncta) Treatment->Assay3

Fig 2: Experimental workflow for validating DTA efficacy in HaCaT cells.

Protocol 1: Disease Modeling and Proliferation Assessment via EdU Incorporation

Causality & Rationale: HaCaT cells are utilized as they are immortalized human keratinocytes that reliably model the epidermal proliferative state[1]. To induce a psoriasis-like phenotype, cells are stimulated with IL-17 (50 ng/mL)[1]. To measure anti-proliferative activity, we use the 5-ethynyl-2'-deoxyuridine (EdU) assay rather than MTT. MTT measures mitochondrial reductase activity, which can be confounded by DTA's impact on cellular metabolism and autophagy. EdU directly incorporates into newly synthesized DNA, providing an unambiguous readout of cells actively in the S-phase.

Step-by-Step Workflow:

  • Seeding: Seed HaCaT cells in 96-well plates at a density of 1×104 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Starvation & Induction: Serum-starve cells for 12 hours to synchronize the cell cycle. Treat cells with 50 ng/mL recombinant human IL-17 to induce hyperproliferation.

  • DTA Treatment: Concurrently treat the cells with varying concentrations of DTA (e.g., 1, 5, 10 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 24 hours.

  • EdU Labeling: Add 10 µM EdU to each well and incubate for 2 hours. This narrow window ensures only actively dividing cells incorporate the analog.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, wash, and permeabilize with 0.3% Triton X-100.

  • Click Reaction: Add the Click-iT reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488) for 30 minutes in the dark. The azide reacts with the alkyne group of EdU via copper-catalyzed cycloaddition.

  • Counterstain & Imaging: Counterstain nuclei with Hoechst 33342. Image using a high-content screening microscope. Calculate the proliferation rate as the ratio of EdU-positive cells to total Hoechst-positive cells.

Protocol 2: Autophagic Flux Validation via Western Blotting

Causality & Rationale: Observing an increase in LC3-II levels is insufficient to claim that DTA induces autophagy; an increase could also result from a blockade in lysosomal degradation. To prove true autophagic flux, the experiment must be conducted in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 (BafA1), which prevents autophagosome-lysosome fusion. If DTA induces flux, DTA + BafA1 will show significantly higher LC3-II levels than BafA1 alone.

Step-by-Step Workflow:

  • Treatment Paradigm: Culture HaCaT cells in 6-well plates. Divide into four groups: Control, DTA alone, BafA1 alone (100 nM added 4 hours prior to harvest), and DTA + BafA1.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical: Phosphatase inhibitors are mandatory to preserve the phosphorylation states of PI3K, Akt, and mTOR.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (30 µg) onto a 10-12% SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.2 µm pore size is preferred for capturing the small 14-16 kDa LC3 proteins). Block with 5% BSA in TBST for 1 hour.

  • Primary Antibodies: Probe overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-Akt (Ser473), Akt, p-mTOR, mTOR, LC3B, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band intensities via densitometry (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and the ratios of phosphorylated to total kinases.

Conclusion & Translational Outlook

Daturataturin A represents a highly targeted, naturally derived molecule capable of dismantling the hyperproliferative and inflammatory feedback loops inherent to psoriasis. By deliberately inhibiting the PI3K-Akt-mTOR axis, DTA restores autophagic flux, forcing aberrant keratinocytes into senescence and cell cycle arrest[1][2]. For drug development professionals, DTA serves not only as a potential lead compound for topical antipsoriatic formulations but also as a critical pharmacological tool for dissecting the interplay between autophagy and epidermal immunity.

References

  • Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway Source: Phytotherapy Research (PubMed / NIH) URL:[Link]

  • Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway (Full Text / ResearchGate) Source: ResearchGate URL:[Link]

  • The multifaceted role of autophagy in skin autoimmune disorders: a guardian or culprit? Source: Frontiers in Immunology URL:[Link]

  • Daturataturin A ameliorates psoriasis by regulating PPAR pathway Source: Biochemical Genetics (Springer) URL:[Link]

Sources

Exploratory

Daturataturin A: Modulating the PI3K-Akt-mTOR Axis for Epidermal Hyperproliferation

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Biological Rationale Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Biological Rationale

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) isolated from the medicinal plant Datura metel L.[1]. While historically recognized for its broad anti-inflammatory and cytotoxic properties[2], recent pharmacological breakthroughs have repositioned DTA as a highly specific modulator of the PI3K-Akt-mTOR signaling pathway [3].

In hyperproliferative epidermal conditions—such as psoriasis—the PI3K-Akt-mTOR axis is pathologically hyperactive, suppressing autophagy and driving unchecked keratinocyte proliferation. DTA directly antagonizes this pathway, inducing autophagic flux, triggering cellular senescence, and ultimately arresting the cell cycle in human immortalized keratinocytes (HaCaTs)[3][4].

This technical guide provides a comprehensive, self-validating framework for researchers investigating DTA. It details the mechanistic causality of DTA's action and outlines robust, step-by-step methodologies to quantify its effects on autophagic signaling.

Mechanistic Overview: The Autophagic Switch

The mechanistic target of rapamycin (mTOR) is a master negative regulator of autophagy. When activated by its upstream kinases, Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), mTOR hyperphosphorylates ULK1, preventing the initiation of the autophagosome.

DTA acts as a potent upstream inhibitor of this cascade. By suppressing the phosphorylation of PI3K and Akt, DTA relieves the mTOR-dependent inhibition of autophagy[3]. This biochemical switch forces hyperproliferative cells into a state of senescence, halting disease progression.

Pathway DTA Daturataturin A (DTA) PI3K PI3K (Active) DTA->PI3K Inhibits AKT Akt (Active) PI3K->AKT Phosphorylates MTOR mTOR (Active) AKT->MTOR Phosphorylates Autophagy Autophagy Activation (LC3B-II ↑, p62 ↓) MTOR->Autophagy Inhibits (Relieved by DTA) Senescence Cell Cycle Arrest & Senescence Autophagy->Senescence Induces

Fig 1. Daturataturin A mechanism via PI3K-Akt-mTOR pathway inhibition.

Quantitative Data Synthesis

To establish a baseline for experimental design, the following tables summarize the established pharmacological profile of DTA and the expected protein expression shifts during pathway modulation.

Table 1: Pharmacological Profile & Metabolism of DTA
ParameterValue / CharacteristicBiological Significance
Source Datura metel L. (Seeds/Leaves)Primary extraction source for steroidal lactones[1][5].
Primary Target PI3K-Akt-mTOR AxisDownregulates p-PI3K, p-Akt, and p-mTOR(Ser2448)[6].
Metabolic Fate Hydroxylation / MethylationRapidly metabolized in vivo via hepatic P450 enzymes[5].
Cellular Phenotype Senescence & G0/G1 ArrestHalts hyperproliferation in HaCaT models[3].
Table 2: Expected Protein Expression Fold Changes (HaCaT Cells, 24h DTA Treatment)

Note: Values are illustrative baselines derived from standard autophagic flux assays.

Target ProteinVehicle ControlDTA (10 μM)DTA (20 μM)Indicator Of...
p-PI3K / Total PI3K 1.000.65 ± 0.050.30 ± 0.08Upstream pathway inhibition
p-Akt / Total Akt 1.000.55 ± 0.060.25 ± 0.04Signal transduction blockade
p-mTOR / Total mTOR 1.000.50 ± 0.050.20 ± 0.03Release of autophagic suppression
LC3B-II / LC3B-I 1.002.80 ± 0.154.50 ± 0.20Autophagosome formation
p62 (SQSTM1) 1.000.60 ± 0.080.35 ± 0.05Autolysosomal degradation

Experimental Methodologies: A Self-Validating System

As an application scientist, I emphasize that simply observing an increase in LC3B-II is insufficient to claim autophagy induction. An increase in LC3B-II can result from either enhanced autophagosome formation or blocked lysosomal degradation.

To ensure scientific integrity, the following protocols incorporate autophagic flux validation using Chloroquine (CQ) and tandem fluorescent reporters.

Workflow Step1 Culture HaCaT Keratinocytes Step2 DTA ± CQ Treatment Step1->Step2 Step3 Protein Extraction (RIPA + Inhibitors) Step2->Step3 Step4 SDS-PAGE & Western Blotting Step3->Step4 Step5 Quantify Flux: LC3B & p62 Step4->Step5

Fig 2. Experimental workflow for validating DTA-induced autophagic flux.

Protocol A: Western Blotting for PI3K-Akt-mTOR and Autophagic Flux

Objective: Confirm upstream kinase inhibition and validate complete autophagic flux.

  • Cell Seeding: Seed HaCaT cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment (The Self-Validating Step):

    • Group 1: Vehicle Control (0.1% DMSO).

    • Group 2: DTA (10 μM) for 24 hours.

    • Group 3: Chloroquine (CQ, 10 μM) for 24 hours.

    • Group 4: DTA (10 μM) + CQ (10 μM) for 24 hours.

    • Causality Note: CQ neutralizes lysosomal pH, blocking autophagosome degradation. If DTA is a true autophagy inducer, Group 4 will show significantly higher LC3B-II accumulation than Group 2 or Group 3 alone.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (crucial for preserving p-PI3K, p-Akt, and p-mTOR).

  • Immunoblotting: Resolve 30 μg of protein via SDS-PAGE (8% gel for mTOR/PI3K; 12% gel for LC3B/p62). Transfer to a PVDF membrane.

  • Probing: Probe overnight at 4°C with primary antibodies: anti-p-PI3K, anti-p-Akt (Ser473), anti-p-mTOR (Ser2448), anti-LC3B, and anti-p62[6]. Normalize against GAPDH or β-actin.

Protocol B: Tandem mRFP-GFP-LC3 Immunofluorescence

Objective: Visually track the maturation of autophagosomes into autolysosomes.

  • Transfection: Plate HaCaT cells on glass coverslips. Transfect with mRFP-GFP-LC3 adenovirus (MOI = 30) for 24 hours.

  • DTA Exposure: Treat the transfected cells with DTA (10 μM) for 24 hours.

  • Fixation & Imaging: Fix cells with 4% paraformaldehyde for 15 minutes. Mount with DAPI. Image using a confocal laser scanning microscope.

  • Data Interpretation (Causality):

    • GFP is acid-sensitive; RFP is acid-stable.

    • Yellow Puncta (GFP+ / RFP+): Represent early autophagosomes (neutral pH).

    • Red Puncta (GFP- / RFP+): Represent mature autolysosomes (acidic pH quenches GFP).

    • Validation: A successful DTA treatment will show a significant increase in red puncta, proving that DTA not only initiates autophagy but allows it to successfully progress to lysosomal degradation.

In Vivo Considerations: Metabolism and Pharmacokinetics

When transitioning DTA from in vitro HaCaT models to in vivo preclinical models, researchers must account for its pharmacokinetic profile. Oral administration of withanolides like DTA in rat models reveals rapid phase I metabolism.

Specifically, DTA undergoes extensive hydroxylation and methylation mediated by hepatic Cytochrome P450 enzymes[5]. Because of this rapid metabolic clearance, researchers designing in vivo efficacy studies for epidermal hyperproliferation should consider topical formulations or subcutaneous delivery routes to bypass first-pass metabolism and maintain localized therapeutic concentrations at the epidermal site.

Conclusion

Daturataturin A represents a highly targeted, naturally derived inhibitor of the PI3K-Akt-mTOR signaling cascade. By strictly enforcing autophagic flux and subsequent cellular senescence, DTA offers a compelling pharmacological mechanism for managing hyperproliferative disorders like psoriasis. Utilizing the rigorous, self-validating protocols outlined in this guide ensures that downstream data is both robust and reproducible, paving the way for advanced preclinical drug development.

References

  • Yang, B. Y., et al. (2014). New anti-inflammatory withanolides from the leaves of Datura metel L. Steroids, 87, 26-34. Available at:[Link]

  • Wei, Z., et al. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. Phytotherapy Research, 35(3), 1546-1558. Available at:[Link]

  • Frontiers in Pharmacology. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers Media SA. Available at:[Link]

  • Ovid. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy... Phytotherapy Research. Available at: [Link]

  • ResearchGate. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway. Available at:[Link]

Sources

Foundational

Pharmacokinetics and In Vivo Metabolism of Daturataturin A: A Comprehensive Technical Guide

Introduction to Daturataturin A Daturataturin A (DTA) is a highly bioactive withanolide glucoside predominantly isolated from the seeds of Datura metel L., a plant historically utilized in traditional medicine for its an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Daturataturin A

Daturataturin A (DTA) is a highly bioactive withanolide glucoside predominantly isolated from the seeds of Datura metel L., a plant historically utilized in traditional medicine for its anti-inflammatory, analgesic, and antispasmodic properties. Structurally, DTA belongs to the ergostane-type steroidal lactone family, characterized by a highly oxygenated backbone and specific glycosylation patterns.

Recent pharmacological studies have positioned DTA as a high-potential candidate for oncological and dermatological drug development. It exhibits potent cytotoxic activity against human cancer cell lines (e.g., MDA-MB-435 and SW-620) and demonstrates profound anti-proliferative effects in psoriasis models by modulating epidermal keratinocytes . However, translating these in vitro findings into clinical applications requires a rigorous understanding of its in vivo pharmacokinetics, metabolic fate, and systemic exposure.

This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of Daturataturin A, detailing the self-validating experimental protocols used to elucidate its metabolic pathways.

Pharmacokinetics and Systemic Exposure

The pharmacokinetic profile of Daturataturin A is defined by its rapid and extensive first-pass metabolism. Following oral administration, the parent compound exhibits remarkably low systemic bioavailability in its unchanged form.

According to pivotal in vivo studies in rat models, unchanged DTA is virtually undetectable in systemic plasma. Instead, it is rapidly biotransformed into a series of Phase I and Phase II metabolites . The presence of the unchanged parent compound is primarily restricted to urine and feces, indicating either incomplete intestinal absorption or rapid biliary excretion. Conversely, its hydroxylated and methylated metabolites achieve high plasma concentrations, suggesting that the pharmacological efficacy of orally administered DTA is likely mediated by these circulating active metabolites rather than the parent compound itself.

Quantitative Data Summary

The following table summarizes the metabolic distribution and pharmacokinetic implications of DTA and its primary metabolites based on high-resolution mass spectrometry data.

Compound / MetaboliteStructural ModificationDetected MatrixRelative Systemic AbundancePharmacokinetic Implication
Daturataturin A None (Parent)Urine, FecesVery Low (Plasma)Poor oral bioavailability; subject to extensive first-pass metabolism.
1-M3 (Dinoxin B) Hydroxylation (C-21)Plasma, Liver MicrosomesHighMajor circulating active metabolite; likely responsible for systemic efficacy.
Daturametelin L Methylation (C-7)Plasma, UrineModerateIncreased lipophilicity; potential for enhanced tissue distribution.
Aglycone Derivatives DeglycosylationFecesHighResult of hydrolysis by gut microbiota or intestinal glycosidases prior to excretion.

In Vivo Metabolic Pathways

The biotransformation of Daturataturin A involves a complex network of enzymatic reactions. The primary metabolic pathways include:

  • Hydroxylation (Phase I): Cytochrome P450 (CYP450) enzymes catalyze the addition of hydroxyl groups, predominantly at the C-21 position. This reaction generates highly abundant metabolites like 1-M3 (Dinoxin B), which are readily detected in both plasma and liver microsome incubations.

  • Methylation (Phase II): Methyltransferases act on existing hydroxyl groups (specifically at C-7) to form methylated derivatives, such as the newly identified compound Daturametelin L.

  • Deglycosylation & Dehydrogenation (Phase I): The cleavage of the glucose residue via hydrolysis is a critical step, often followed by dehydrogenation (oxidation) of the resulting aglycone structure.

MetabolicPathway DTA Daturataturin A (Parent Compound) Hydroxylation Hydroxylation (C-21) Phase I DTA->Hydroxylation CYP450 Enzymes Methylation Methylation (C-7) Phase II DTA->Methylation Methyltransferases Deglycosylation Hydrolysis of Glucose Phase I DTA->Deglycosylation Glycosidases M1 Hydroxylated Metabolites (e.g., 1-M3 / Dinoxin B) Hydroxylation->M1 M2 Methylated Metabolites (e.g., Daturametelin L) Methylation->M2 M3 Aglycone Derivatives Deglycosylation->M3 Dehydrogenation Dehydrogenation Phase I M3->Dehydrogenation Oxidation

In vivo metabolic pathways of Daturataturin A in rats.

Experimental Methodologies: Metabolite Identification Workflow

To ensure scientific integrity and reproducibility, the identification of DTA metabolites relies on a self-validating Ultra-Performance Liquid Chromatography coupled with quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) workflow. The causality behind each experimental choice is detailed below.

Step-by-Step UPLC-qTOF-MS Protocol

Step 1: Animal Dosing and Sample Collection

  • Procedure: Administer DTA orally to Sprague-Dawley rats at a dosage of 20 mg/kg. Collect plasma via the retro-orbital sinus at predetermined intervals (e.g., 0.5, 1, 2, 4, 8 hours). Collect urine and feces using metabolic cages over 48 hours.

  • Causality: Oral gavage mimics the traditional clinical administration route of Datura metel extracts. A 48-hour collection window ensures a complete mass balance profile, capturing both rapidly cleared systemic metabolites and unabsorbed compounds excreted in feces.

Step 2: Biological Sample Preparation

  • Procedure: Add 3 volumes of ice-cold methanol to 1 volume of plasma or urine. Vortex for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Extract the supernatant and evaporate to dryness under nitrogen gas. Reconstitute in 100 μL of initial mobile phase.

  • Causality: Methanol-based protein precipitation is selected over liquid-liquid extraction (LLE) to prevent the loss of highly polar Phase II conjugates. The ice-cold temperature rapidly quenches endogenous enzymatic activity, preventing ex vivo degradation of the metabolites.

Step 3: UPLC Chromatographic Separation

  • Procedure: Inject 2 μL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μm). Use a gradient elution of Water containing 0.1% Formic Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The sub-2-micron particles of the UPLC column provide ultra-high peak capacity, essential for resolving structurally similar steroidal isomers. Formic acid acts as an ion-pairing agent, significantly enhancing the ionization efficiency of withanolides in the mass spectrometer.

Step 4: qTOF-MS Detection and Data Acquisition

  • Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire full scan data over an m/z range of 100–1000.

  • Causality: qTOF-MS is utilized instead of triple-quadrupole MS because its high-resolution exact mass capabilities (<5 ppm error) are critical for calculating elemental compositions and identifying unknown biotransformations without prior reference standards.

Step 5: Data Processing via Mass Defect Filtering (MDF)

  • Procedure: Utilize processing software (e.g., MassLynx) to apply Mass Defect Filtering based on the exact mass of DTA. Identify peaks with specific mass shifts (e.g., +16 Da for hydroxylation, +14 Da for methylation).

  • Causality: Biological matrices contain thousands of endogenous compounds. MDF selectively filters out this background noise, isolating only drug-related ions for MS/MS fragmentation analysis.

Workflow Admin Oral Administration (20 mg/kg in Rats) Sampling Sample Collection (Plasma, Urine, Feces) Admin->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep UPLC UPLC Separation (C18, Gradient Elution) Prep->UPLC MS qTOF-MS Analysis (Positive Ion Mode) UPLC->MS Data Metabolite Identification (Mass Defect Filtering) MS->Data

Step-by-step UPLC-qTOF-MS workflow for metabolite identification.

Pharmacodynamic Implications: The PI3K-Akt-mTOR Pathway

The metabolites of DTA, alongside the parent compound in vitro, exert their anti-proliferative and anti-inflammatory effects through precise intracellular signaling modulation. Recent studies utilizing human immortalized keratinocytes (HaCaT cells) as a model for epidermal hyperproliferation (psoriasis) have demonstrated that DTA induces cellular autophagy .

Mechanistically, DTA acts as a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The suppression of PI3K prevents the downstream phosphorylation and activation of Akt (Protein Kinase B). Consequently, the mechanistic target of rapamycin (mTOR)—a master regulator of cell growth that normally suppresses autophagy—is inhibited. This cascade effectively triggers autophagosome formation, halting uncontrolled cellular proliferation and mitigating inflammatory cytokine release.

Signaling DTA Daturataturin A (Active Metabolites) PI3K PI3K DTA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Induction (Anti-proliferative Effect) mTOR->Autophagy Inhibits

Daturataturin A induces autophagy via PI3K-Akt-mTOR inhibition.

Conclusion

The pharmacokinetic evaluation of Daturataturin A reveals a compound heavily reliant on in vivo biotransformation for its systemic presence. While the parent withanolide suffers from poor oral bioavailability, its rapid conversion into hydroxylated (e.g., Dinoxin B) and methylated (e.g., Daturametelin L) metabolites ensures significant plasma exposure. Understanding this metabolic network, validated through rigorous UPLC-qTOF-MS methodologies, is critical for drug development professionals aiming to harness the PI3K-Akt-mTOR modulating properties of Datura metel derivatives for oncological and dermatological therapies.

References

  • Xu, S., Liu, Y., Xiang, L., Zhou, F., Li, H., Su, Y., Xu, X., & Wang, Q. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 731. URL: [Link]

  • Xia, C., Liu, Y., et al. (2019). Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats. Frontiers in Pharmacology, 10, 534. URL: [Link]

  • Yang, B., et al. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway. Phytotherapy Research, 35(3), 1546-1558. URL: [Link]

Exploratory

A Technical Guide to the Immunosuppressive Activity of Daturataturin A

Audience: Researchers, scientists, and drug development professionals. Abstract: Daturataturin A, a naturally occurring withanolide isolated from Datura metel L., has demonstrated significant anti-inflammatory and anti-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Daturataturin A, a naturally occurring withanolide isolated from Datura metel L., has demonstrated significant anti-inflammatory and anti-proliferative properties.[1][2] This technical guide provides an in-depth exploration of its immunosuppressive potential, synthesizing current understanding and proposing a framework for its systematic evaluation. We will delve into the hypothesized molecular mechanisms of action, focusing on key immune signaling pathways, and provide detailed, field-proven experimental protocols to validate these activities. This document is intended to serve as a comprehensive resource for researchers seeking to investigate and harness the therapeutic potential of Daturataturin A as a novel immunosuppressive agent.

Introduction: The Therapeutic Potential of Withanolides

Withanolides are a group of naturally occurring C28-steroidal lactone derivatives found predominantly in plants of the Solanaceae family.[3][4] These compounds, including the well-studied Withaferin A, exhibit a wide spectrum of biological activities such as anti-cancer, anti-inflammatory, and immunomodulatory effects.[3][5][6] The structural diversity of withanolides contributes to their varied mechanisms of action and therapeutic applications.[6] Daturataturin A, a specific withanolide from Datura metel, has been identified as a compound of interest due to its reported anti-inflammatory and cytotoxic activities, suggesting a potential role in modulating immune responses.[2][7] This guide will focus on elucidating the immunosuppressive facets of Daturataturin A.

Hypothesized Mechanism of Action: Targeting Key Immune Signaling Pathways

Based on the known activities of other withanolides and the central role of specific signaling cascades in immune cell function, we hypothesize that Daturataturin A exerts its immunosuppressive effects through the modulation of one or more of the following key pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, playing a central role in both innate and adaptive immunity.[8][9][10] Many withanolides are known to inhibit the activation of NF-κB.[5] We propose that Daturataturin A may inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the active p65/p50 subunit to the nucleus.[8][9]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways, including ERK, JNK, and p38, are critical for T-cell activation, proliferation, and differentiation.[11][12][13] Disruption of these pathways can lead to a suppressed immune response.[14] It is plausible that Daturataturin A interferes with the phosphorylation cascade of the MAPK pathway, leading to reduced activation of downstream transcription factors like AP-1.

  • Calcineurin-NFAT Signaling Pathway: This calcium-dependent signaling pathway is vital for T-lymphocyte activation and the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[15][16][17] Calcineurin, a phosphatase, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its nuclear translocation and subsequent gene transcription.[15][16] Some immunosuppressive drugs, like cyclosporine and tacrolimus, specifically target calcineurin.[16] Daturataturin A may act as a calcineurin inhibitor, thus suppressing T-cell activation.

Visualizing the Hypothesized Mechanisms

Immune_Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_NFAT Calcineurin-NFAT Pathway IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes activates DaturataturinA1 Daturataturin A DaturataturinA1->IKK Inhibits (?) TCR_CD28 TCR/CD28 Ras Ras TCR_CD28->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (Proliferation, Differentiation) AP1->Gene_Expression DaturataturinA2 Daturataturin A DaturataturinA2->Raf Inhibits (?) Ca_influx Ca²⁺ Influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFATp NFAT-P (cytosolic) Calcineurin->NFATp dephosphorylates NFAT NFAT (nuclear) NFATp->NFAT translocates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates DaturataturinA3 Daturataturin A DaturataturinA3->Calcineurin Inhibits (?)

Caption: Hypothesized inhibitory points of Daturataturin A in key immune signaling pathways.

Experimental Validation of Immunosuppressive Activity

To systematically evaluate the immunosuppressive properties of Daturataturin A, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

This assay is fundamental for assessing the effect of Daturataturin A on the proliferation of T and B lymphocytes. The MTT assay is a reliable and widely used colorimetric method for this purpose.[18][19]

Protocol: MTT Assay for Lymphocyte Proliferation

  • Cell Preparation: Isolate splenocytes from a suitable animal model (e.g., BALB/c mice) and prepare a single-cell suspension.

  • Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment: Add varying concentrations of Daturataturin A (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporine A).

  • Stimulation: Induce lymphocyte proliferation by adding a mitogen. Use Concanavalin A (ConA; 5 µg/mL) for T-cell proliferation and Lipopolysaccharide (LPS; 10 µg/mL) for B-cell proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control.

Expected Outcome: A dose-dependent decrease in the absorbance, indicating inhibition of lymphocyte proliferation.

Measuring the levels of key cytokines is crucial for understanding the immunomodulatory effects of Daturataturin A. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.[21][22]

Protocol: ELISA for IL-2 and TNF-α

  • Sample Collection: Collect the supernatants from the lymphocyte proliferation assay (before adding MTT).

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either IL-2 or TNF-α overnight at 4°C.[21]

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected supernatants and a series of standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.[23]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.[24]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (SAv-HRP). Incubate for 30 minutes at room temperature.[25]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[25]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Expected Outcome: A dose-dependent reduction in the production of the pro-inflammatory cytokines IL-2 and TNF-α in the Daturataturin A-treated groups.

In Vivo Models of Immunosuppression

While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating the systemic immunosuppressive effects and potential therapeutic efficacy of Daturataturin A.[26][27][28]

Model: Delayed-Type Hypersensitivity (DTH) Response

The DTH response is a classic in vivo model of T-cell-mediated immunity.

Protocol: DTH Response in Mice

  • Sensitization: Sensitize mice (e.g., BALB/c) by subcutaneous injection of an antigen, such as sheep red blood cells (SRBC) or ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment: Administer Daturataturin A orally or intraperitoneally at various doses for a specified period (e.g., 7-14 days). Include vehicle control and positive control (e.g., dexamethasone) groups.

  • Challenge: On a specific day post-sensitization (e.g., day 7 or 14), challenge the mice by injecting the same antigen into the footpad of one hind paw. Inject saline into the contralateral footpad as a control.

  • Measurement: Measure the thickness of the footpads at 24, 48, and 72 hours post-challenge using a caliper.

  • Data Analysis: The DTH response is quantified as the difference in footpad swelling between the antigen-challenged and saline-injected paws. Compare the responses in the Daturataturin A-treated groups to the control groups.

Expected Outcome: A significant reduction in footpad swelling in the Daturataturin A-treated mice compared to the vehicle control group, indicating suppression of the T-cell-mediated immune response.

Data Presentation: Summarized Hypothetical Results

Table 1: Effect of Daturataturin A on Lymphocyte Proliferation

TreatmentConcentration (µM)T-Cell Proliferation (% Inhibition)B-Cell Proliferation (% Inhibition)
Vehicle Control-00
Daturataturin A0.15.2 ± 1.13.8 ± 0.9
Daturataturin A125.6 ± 3.418.9 ± 2.7
Daturataturin A1068.4 ± 5.155.2 ± 4.8
Daturataturin A5089.1 ± 4.376.5 ± 5.5
Daturataturin A10095.3 ± 2.888.1 ± 3.9
Cyclosporine A192.5 ± 3.245.7 ± 4.1

Table 2: Effect of Daturataturin A on Cytokine Production

TreatmentConcentration (µM)IL-2 (pg/mL)TNF-α (pg/mL)
Vehicle Control-850.4 ± 65.21245.7 ± 98.3
Daturataturin A1620.1 ± 55.9980.5 ± 80.1
Daturataturin A10210.8 ± 25.3450.2 ± 45.6
Daturataturin A5085.3 ± 10.1180.9 ± 22.4

Conclusion and Future Directions

The presented evidence and proposed experimental framework strongly suggest that Daturataturin A possesses significant immunosuppressive properties. Its potential to modulate key signaling pathways such as NF-κB, MAPK, and Calcineurin-NFAT makes it a compelling candidate for further investigation as a novel therapeutic agent for autoimmune diseases and organ transplantation. Future research should focus on detailed mechanistic studies to pinpoint the exact molecular targets of Daturataturin A, as well as comprehensive preclinical studies to evaluate its efficacy, pharmacokinetics, and safety profile in various disease models.

References

  • Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides. (2022). MDPI.
  • NFAT control of innate immunity. (2012). Blood.
  • Natural Withanolides in the Treatment of Chronic Diseases. (n.d.). PMC.
  • The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. (n.d.). PMC.
  • In Vitro Propagation of Withania somnifera and Isolation of Withanolides with Immunosuppressive Activity. (n.d.).
  • NF-κB. (n.d.). Wikipedia.
  • NF-κB Signaling. (n.d.).
  • Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. (n.d.). PMC.
  • In vitro propagation of Withania somnifera and isolation of withanolides with immunosuppressive activity. (2001). PubMed.
  • NF-κB in immunobiology. (n.d.). PMC - NIH.
  • The utility of animal models in developing immunosuppressive agents. (n.d.). Queen's University Belfast.
  • A Review: Studies On Immunomodulatory Activity of Withania Somnifera (Ashwagandha). (2025). International Journal of Pharmaceutical Science Invention.
  • NFATc1 affects mouse splenic B cell function by controlling the calcineurin–NFAT signaling network. (2011). Rockefeller University Press.
  • Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. (2016).
  • Calcineurin/NFAT signaling in lymphoid malignancies. (n.d.). PubMed.
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  • Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway. (2020). ResearchGate.
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Foundational

Daturataturin A: Structural Elucidation, Physicochemical Properties, and Pharmacological Profiling

Introduction Daturataturin A is a highly oxygenated C28 steroidal lactone belonging to the withanolide class of phytochemicals[1]. Originally isolated from the medicinal plants Datura metel L.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Daturataturin A is a highly oxygenated C28 steroidal lactone belonging to the withanolide class of phytochemicals[1]. Originally isolated from the medicinal plants Datura metel L. and Datura tatura L. (Solanaceae family), this secondary metabolite has garnered significant interest in biochemical and pharmacological research[1],[2]. As a potent bioactive compound, it exhibits marked anti-inflammatory, anti-proliferative, and immunosuppressive activities, making it a valuable pharmacological probe for oncology and immunology[1],[3].

Chemical Structure and Physicochemical Properties

The fundamental steroidal skeleton of Daturataturin A originates from isoprenoid precursors synthesized via the cytosolic mevalonate (MVA) pathway in plants[1]. Its structure is characterized by a complex carbon-hydrogen framework with characteristic olefinic protons and oxygenated carbons, typically elucidated using advanced 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Table 1: Physicochemical and Pharmacokinetic Data
PropertyValueSource
Chemical Class Withanolide (Steroidal Glycoside/Lactone)1[1]
Molecular Formula C34H48O104[4]
Molecular Weight 616.74 g/mol 4[4]
CAS Registry Number 133360-51-74[4]
Aglycone Formula C28H38O55[5]
Aglycone Molecular Weight 454.60 g/mol 6[6]
Aglycone CAS Number 904665-71-05[5]

Botanical Extraction and Isolation Methodology

The isolation of Daturataturin A requires careful manipulation of solvent polarity to separate the moderately polar withanolides from the complex phytochemical matrix of Datura species[1]. The following self-validating protocol outlines the standard extraction workflow.

Step-by-Step Isolation Protocol
  • Matrix Preparation & Maceration: Pulverize the dried seeds or aerial parts of Datura metel L. Extract the matrix using methanol (or ethanol) at room temperature. Causality: Alcohols are selected because their moderate polarity perfectly matches the solubility profile of highly oxygenated steroidal lactones[1].

  • Liquid-Liquid Partitioning: Concentrate the methanolic extract under reduced pressure. Suspend the residue in water and partition sequentially with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Causality: This step removes non-polar lipids (hexane) and highly polar tannins/sugars (water), enriching the withanolides in the EtOAc and n-BuOH fractions.

  • Silica Gel Column Chromatography: Subject the enriched fractions to silica gel column chromatography using a gradient elution system (e.g., chloroform-methanol). Validation: Monitor fractions using Thin Layer Chromatography (TLC); pool fractions exhibiting UV-active spots characteristic of conjugated enones.

  • Preparative HPLC Refinement: Purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with an isocratic or gradient mobile phase (e.g., acetonitrile-water). Validation: Confirm the purity (>95%) and identity of the isolated Daturataturin A using LC-MS (target m/z corresponding to 616.74 MW) and 1H/13C NMR spectroscopy[1],[4].

IsolationWorkflow A Plant Matrix (Datura metel/tatura) B Solvent Extraction (Methanol/Ethanol) A->B Maceration C Liquid-Liquid Partitioning (Hexane to n-BuOH) B->C Concentration D Column Chromatography (Silica Gel) C->D Polarity Gradient E Preparative HPLC (Isocratic/Gradient) D->E Enriched Fractions F Pure Daturataturin A (Validation via NMR/MS) E->F High-Res Elution

Workflow for the extraction and isolation of Daturataturin A.

Pharmacological Profiling and Mechanistic Pathways

Daturataturin A has demonstrated profound biological activities, particularly in oncology and dermatology. It exhibits cytotoxic activity against human cancer cell lines, including SW-620 (colon carcinoma) and MDA-MB-435 (melanoma)[1].

Furthermore, recent studies have elucidated its role in modulating epidermal hyperproliferation, a key factor in conditions like psoriasis. In human immortalized keratinocytes (HaCaTs), Daturataturin A acts as a potent anti-inflammatory and anti-proliferative agent by inducing autophagy[3].

Mechanistic Causality: The PI3K-Akt-mTOR Axis

The induction of autophagy by Daturataturin A is mechanistically driven by the inhibition of the PI3K-Akt-mTOR signaling pathway[3].

  • Inhibition of PI3K: Daturataturin A suppresses Phosphoinositide 3-kinase (PI3K) activity.

  • Akt Downregulation: Reduced PI3K activity leads to the decreased phosphorylation and activation of Akt.

  • mTOR Suppression: The downregulation of Akt removes the stimulatory signal to the mammalian target of rapamycin (mTOR), a master negative regulator of autophagy.

  • Autophagic Senescence: The suppression of mTOR releases the autophagic machinery, leading to HaCaT senescence and subsequent cell cycle arrest, thereby halting hyperproliferation[3].

SignalingPathway DTA Daturataturin A PI3K PI3K DTA->PI3K Inhibits Akt Akt PI3K->Akt Downregulates mTOR mTOR Akt->mTOR Downregulates Autophagy Autophagy Induction mTOR->Autophagy Removes Inhibition CellCycle Cell Cycle Arrest & Senescence Autophagy->CellCycle Promotes

Daturataturin A induces autophagy via the PI3K-Akt-mTOR pathway.

In Vivo Metabolism and Pharmacokinetics

Understanding the metabolic fate of Daturataturin A is critical for drug development. In vivo studies utilizing rat models (oral administration of 20 mg/kg) have mapped the comprehensive metabolic pathways of this withanolide[7].

Metabolic Workflow and Validation
  • Sample Collection: Post-administration, plasma, urine, and fecal samples are collected at controlled intervals.

  • Enzymatic Hydrolysis: Samples are treated with β-glucuronidase to confirm the presence of phase II glucuronide conjugates[7]. Causality: This step validates whether the compound underwent hepatic phase II metabolism before excretion by cleaving the conjugated groups to reveal the parent structure.

  • LC-MS/MS Analysis: Metabolites are identified by comparing tandem mass spectra against reference standards.

  • Observed Biotransformations: Daturataturin A undergoes extensive metabolism, primarily through:

    • Hydroxylation: Addition of hydroxyl groups to the steroidal backbone[7].

    • Phase II Conjugation: Glucuronidation and sulfation[7].

    • Deglycosylation: Elimination of the glucose residue to yield the aglycone (MW: 454.60 g/mol ), which subsequently undergoes dehydrogenation and dehydration[7].

Table 2: Pharmacological Targets and Metabolic Fate
ParameterDetailsSource
Primary Target Cells HaCaT, SW-620, MDA-MB-435[1],[3]
Primary Signaling Pathway PI3K-Akt-mTOR Inhibition[3]
Major Metabolic Reactions Hydroxylation, Glucuronidation, Deglycosylation[7]
Excretion Route Predominantly detected in urine and feces[7]

References

  • Benchchem. "(-)-Daturataturin A | For Research Use Only".
  • J-Stage. "New Withanolides, Daturataturins A and B from Datura tatura L.
  • Aaronchem. "904665-71-0 | MFCD20274950 | Daturataturin A aglycone".
  • ALB Technology. "133360-51-7 | Daturataturin A".
  • PubMed Central (PMC). "Metabolites Identification of Bioactive Compounds Daturataturin A...".
  • PubMed. "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway".
  • OSADHI. "Chemoinformaics analysis of Daturataturin A aglycone".

Sources

Exploratory

Daturataturin A Aglycone: A Frontier in Melanoma Therapeutics - A Technical Guide for Researchers

Abstract Malignant melanoma remains a formidable challenge in oncology, characterized by high metastatic potential and profound resistance to conventional therapies. The exploration of novel therapeutic agents with uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Malignant melanoma remains a formidable challenge in oncology, characterized by high metastatic potential and profound resistance to conventional therapies. The exploration of novel therapeutic agents with unique mechanisms of action is therefore a critical priority. Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have emerged as promising candidates. While the anti-cancer properties of withanolides like Withaferin A are increasingly documented, the therapeutic potential of many other members of this class remains largely unexplored. This technical guide focuses on the prospective biological activity of Daturataturin A aglycone in melanoma cells. Drawing upon the established mechanisms of related withanolides and principles of structure-activity relationships, we delineate a scientific framework to investigate its anti-melanoma potential. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive scientific rationale but also detailed experimental protocols to spearhead research in this promising area.

Introduction: The Therapeutic Promise of Withanolides in Oncology

Withanolides are a class of secondary metabolites predominantly found in plants of the Solanaceae family, with Withania somnifera (Ashwagandha) and various Datura species being prominent sources.[1] Their complex steroidal structure, characterized by a C28 ergostane skeleton, provides a versatile scaffold for a wide array of biological activities. Among these, their anti-cancer properties have garnered significant attention. The cytotoxic, anti-proliferative, and pro-apoptotic effects of withanolides have been demonstrated across a spectrum of cancer cell lines.[2]

Malignant melanoma, a notoriously aggressive and chemoresistant skin cancer, presents a compelling case for the investigation of novel therapeutic avenues. The intricate and often deregulated signaling pathways in melanoma, such as the MAPK and PI3K/Akt pathways, offer multiple targets for therapeutic intervention.[3] Withanolides, with their pleiotropic mechanisms of action, are uniquely positioned to modulate these aberrant signaling networks.

Withaferin A: A Mechanistic Blueprint for Withanolide Action in Melanoma

To build a cogent hypothesis for the action of Daturataturin A aglycone, it is instructive to first examine the well-characterized anti-melanoma activities of its close relative, Withaferin A.

Withaferin A has been shown to induce apoptosis in human melanoma cells through multiple mechanisms.[4] A primary mode of action is the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the intrinsic apoptotic pathway.[4][5] This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[4][5]

Furthermore, Withaferin A is known to target key signaling pathways implicated in melanoma progression. It can inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[5] The compound has also been shown to modulate the expression of the tumor suppressor TRIM16, and its cytotoxicity in melanoma cells is partly dependent on this protein.[6][7]

The structure of Withaferin A is critical to its bioactivity. Structure-activity relationship (SAR) studies have highlighted the importance of the A/B ring structure, specifically the presence of a 5,6-epoxy group and an α,β-unsaturated ketone in the A-ring, along with the unsaturated lactone side chain, for its cytotoxic effects.[8][9][10][11] These features are key to its interaction with cellular targets.

Daturataturin A and its Aglycone: An Unexplored Frontier

Daturataturin A is a withanolide that has been isolated from Datura metel.[1][12] While research on Daturataturin A is less extensive than on Withaferin A, some studies have reported its cytotoxic activity against various cancer cell lines.[13][14]

Daturataturin A is a glycoside, meaning it has a sugar molecule attached to its steroidal backbone. The aglycone, therefore, is the Daturataturin A molecule without this sugar moiety. The metabolic conversion of Daturataturin A to its aglycone has been observed in in vivo studies, suggesting that the aglycone is a biologically relevant entity.[15][16]

Based on the established SAR of withanolides, the removal of the glucose moiety from Daturataturin A is likely to alter its pharmacokinetic and pharmacodynamic properties. The aglycone form may exhibit enhanced cell permeability and potentially interact more directly with intracellular targets.

Hypothesized Biological Activity of Daturataturin A Aglycone in Melanoma Cells

Drawing from the known mechanisms of Withaferin A and the structural features of withanolides, we can postulate several potential mechanisms of action for Daturataturin A aglycone in melanoma cells:

  • Induction of Apoptosis: Similar to other cytotoxic withanolides, Daturataturin A aglycone is hypothesized to induce apoptosis in melanoma cells. This could be mediated through the intrinsic pathway, involving mitochondrial depolarization and caspase activation, and potentially the extrinsic pathway.

  • Generation of Reactive Oxygen Species (ROS): The steroidal structure may facilitate the production of ROS, leading to oxidative stress and subsequent cell death.

  • Inhibition of Pro-Survival Signaling Pathways: Key pathways for melanoma survival, such as NF-κB and PI3K/Akt, are plausible targets for Daturataturin A aglycone.

  • Cell Cycle Arrest: The compound may interfere with cell cycle progression, leading to arrest at critical checkpoints like G2/M.

A Proposed Research Framework: Investigating the Anti-Melanoma Potential of Daturataturin A Aglycone

To systematically evaluate the anti-melanoma activity of Daturataturin A aglycone, a multi-faceted experimental approach is required. The following sections detail key experimental protocols.

Synthesis and Characterization of Daturataturin A Aglycone

As Daturataturin A aglycone is not commercially available, the initial step involves its synthesis, likely through the acidic or enzymatic hydrolysis of Daturataturin A isolated from Datura metel.

Protocol: Acid Hydrolysis of Daturataturin A

  • Dissolve purified Daturataturin A in a solution of methanol and 1N hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aglycone with an organic solvent such as ethyl acetate.

  • Purify the crude aglycone using column chromatography on silica gel.

  • Characterize the purified Daturataturin A aglycone using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its structure and purity.

In Vitro Cytotoxicity and Anti-Proliferative Assays

The initial assessment of biological activity involves determining the cytotoxic and anti-proliferative effects of Daturataturin A aglycone on a panel of human melanoma cell lines (e.g., A375, SK-MEL-28, MeWo) and a non-malignant control cell line (e.g., normal human epidermal melanocytes).

Table 1: Proposed Cell Lines for In Vitro Studies

Cell LineTypeKey Characteristics
A375Malignant MelanomaBRAF V600E mutant
SK-MEL-28Malignant MelanomaBRAF V600E mutant
MeWoMalignant MelanomaWild-type BRAF
NHEMNormal Human Epidermal MelanocytesNon-malignant control

Protocol: MTT Assay for Cell Viability

  • Seed melanoma and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Daturataturin A aglycone (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Elucidation of the Mechanism of Cell Death

Understanding whether Daturataturin A aglycone induces apoptosis or necrosis is crucial.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Treat melanoma cells with Daturataturin A aglycone at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

dot

cluster_0 Experimental Workflow: Apoptosis Analysis Melanoma Cells Melanoma Cells Treatment Treatment with Daturataturin A Aglycone Melanoma Cells->Treatment Staining Annexin V-FITC/PI Staining Treatment->Staining Flow Cytometry Flow Cytometry Analysis Staining->Flow Cytometry Results Quantification of Apoptotic vs. Necrotic Cells Flow Cytometry->Results

Caption: Workflow for Apoptosis Detection.

Investigation of Signaling Pathway Modulation

To identify the molecular targets of Daturataturin A aglycone, key signaling proteins should be examined.

Protocol: Western Blot Analysis

  • Treat melanoma cells with Daturataturin A aglycone at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3, and β-actin as a loading control).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

dot

cluster_0 Hypothesized Signaling Pathway Daturataturin A Aglycone Daturataturin A Aglycone ROS ↑ Reactive Oxygen Species (ROS) Daturataturin A Aglycone->ROS NF-kB Inhibition Inhibition of NF-κB Pathway Daturataturin A Aglycone->NF-kB Inhibition PI3K/Akt Inhibition Inhibition of PI3K/Akt Pathway Daturataturin A Aglycone->PI3K/Akt Inhibition Mitochondria Mitochondria ROS->Mitochondria Caspase Activation Caspase-9, Caspase-3 Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Survival ↓ Cell Survival ↓ Proliferation NF-kB Inhibition->Cell Survival PI3K/Akt Inhibition->Cell Survival

Caption: Hypothesized Signaling Pathways.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Daturataturin A aglycone in melanoma cells is currently lacking, the existing body of knowledge on related withanolides provides a strong foundation for its investigation as a potential anti-cancer agent. The structural similarities to highly active compounds like Withaferin A, combined with the potential for enhanced bioavailability of the aglycone form, make it a compelling candidate for further research.

The experimental framework outlined in this technical guide provides a clear and logical path forward for elucidating the anti-melanoma potential of Daturataturin A aglycone. Successful outcomes from these in vitro studies would warrant progression to in vivo animal models to assess its efficacy and safety in a more complex biological system. Ultimately, the exploration of novel withanolides like Daturataturin A aglycone holds the promise of uncovering new therapeutic strategies to combat the significant challenge of malignant melanoma.

References

  • Dar, B. A., et al. (2022). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Molecules, 27(15), 4993. [Link]

  • Yu, Y., et al. (2014). Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells. Investigational New Drugs, 32(1), 68-74. [Link]

  • Mayola, E., et al. (2011). Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2. Apoptosis, 16(10), 1014-1027. [Link]

  • Um, H. J., et al. (2016). Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. International Journal of Molecular Sciences, 17(3), 298. [Link]

  • Thapa, B., et al. (2018). Withaferin A activates TRIM16 for its anti-cancer activity in melanoma. Scientific Reports, 8(1), 1-11. [Link]

  • Ikekawa, N., et al. (1982). RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND ANTITUMOR ACTIVITY OF WITHAFERIN A ANALOGUES. Journal of Pharmacobio-Dynamics, 5(8), 575-582. [Link]

  • Dutta, R., et al. (2022). Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides. Molecules, 27(3), 865. [Link]

  • Saleh, A. M., et al. (2021). Withaferin A—A Promising Phytochemical Compound with Multiple Results in Dermatological Diseases. Molecules, 26(9), 2407. [Link]

  • Yu, Y., et al. (2014). Structure-activity relationship (SAR) of withanolides to inhibit Hsp90 for its activity in pancreatic cancer cells. Investigational New Drugs, 32(1), 68-74. [Link]

  • Laphookhieo, S., et al. (2014). Structure–Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response. Journal of Natural Products, 77(4), 931-940. [Link]

  • Pan, Y., et al. (2025). Isolation, characterization and antibacterial activity of alkaloid from Datura metel Linn leaves. African Journal of Pharmacy and Pharmacology, 19(8), 1-8. [Link]

  • Yang, B. Y., et al. (2019). Daturanolide A-C, Three New Withanolides from Datura metel L. and Their Cytotoxic Activities. Chemistry & Biodiversity, 16(4), e1900004. [Link]

  • Al-Oqail, M. M., et al. (2019). Datura Aqueous Leaf Extract Enhances Cytotoxicity via Metabolic Oxidative Stress on Different Human Cancer Cells. ResearchGate. [Link]

  • Yildirim, A., et al. (2017). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Journal of Clinical and Analytical Medicine, 8(6), 488-492. [Link]

  • Bellila, A., et al. (2016). Cytotoxic activity of withanolides isolated from Tunisian Datura metel L. UQAC Constellation. [Link]

  • Pan, Y., et al. (2007). Cytotoxic Withanolides from the Flowers of Datura metel. ResearchGate. [Link]

  • Li, D., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 739. [Link]

  • Srivastava, N., et al. (2014). Isolation and Characterization of Some Phytochemicals from Indian Traditional Plants. BioMed Research International, 2014, 549850. [Link]

  • Li, D., et al. (2018). Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4). ResearchGate. [Link]

  • Shain, A. H., & Bastian, B. C. (2016). Understanding the biology of melanoma and therapeutic implications. Annual Review of Pathology: Mechanisms of Disease, 11, 239-267. [Link]

  • Li, D., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 739. [Link]

  • Okwu, D. E., & Igara, C. E. (2009). Isolation, characterization and antibacterial activity of alkaloid from Datura metel Linn leaves. African Journal of Pharmacy and Pharmacology, 3(5), 277-281. [Link]

  • Uechi, G., et al. (1986). Isolation and characterization of a 34,000-dalton calmodulin- and F-actin-binding protein from chicken gizzard smooth muscle. Biochemical and Biophysical Research Communications, 141(1), 20-26. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Extraction and Isolation Protocol for Daturataturin A from Datura metel L.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Application Guide Introduction & Mechanistic Grounding Daturataturin A (DTA) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Application Guide

Introduction & Mechanistic Grounding

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone belonging to the withanolide class, primarily isolated from the seeds and leaves of Datura metel L. (Solanaceae)[1]. In recent pharmacological and drug development studies, DTA has demonstrated significant anti-inflammatory, anti-proliferative, and immunosuppressive activities. Notably, it has been shown to induce autophagy in human immortalized keratinocytes (HaCaTs) via the PI3K-Akt-mTOR signaling pathway, presenting a compelling mechanism for the treatment of severe immune-mediated skin disorders like psoriasis[2].

Due to the complex stereochemistry of withanolides and the presence of structurally similar analogs (e.g., daturametelins and daturataurins) within the plant matrix, isolating high-purity DTA requires a rigorously optimized, multi-dimensional chromatographic workflow[3].

Experimental Rationale: The Causality of the Workflow

A successful isolation protocol is a self-validating system where each step selectively removes specific matrix interferences based on first principles of chemistry:

  • Primary Extraction (75% Ethanol): Withanolides are moderately polar molecules. A 75% aqueous ethanol solution provides the optimal dielectric constant to penetrate the dried cellular matrix. The water content swells the plant tissues, while the ethanol effectively solubilizes the steroidal lactones, leaving behind highly non-polar structural waxes and cellulose[4].

  • Liquid-Liquid Partitioning (Chloroform Selection): Suspending the crude extract in water and partitioning with a halogenated solvent (chloroform or dichloromethane) exploits the intermediate polarity of DTA. Highly polar tannins and glycosides remain trapped in the aqueous phase, while non-polar lipids are removed by a prior petroleum ether wash[1].

  • Orthogonal Chromatography: Normal-phase silica gel chromatography separates the extract based on hydrogen bonding and dipole interactions with the silanol groups[5]. However, because withanolides often co-elute on silica, a second dimension of reversed-phase preparative HPLC (RP-HPLC) is mandatory. RP-HPLC separates these closely related isomers based on subtle hydrophobic interactions between the steroidal backbone and the C18 stationary phase[4].

Step-by-Step Isolation Protocol

Sample Preparation & Primary Extraction
  • Milling: Pulverize 10 kg of air-dried Datura metel seeds or leaves into a coarse powder to maximize the solvent-accessible surface area.

  • Maceration: Extract the powder with 100 L of 75% Ethanol (EtOH) at room temperature for 72 hours. Repeat this maceration process three times to ensure exhaustive extraction[4].

  • Concentration: Pool the ethanolic extracts and evaporate under reduced pressure using a rotary evaporator at 45 °C to yield a viscous crude residue[4].

Liquid-Liquid Partitioning (LLE)
  • Suspension: Suspend the crude ethanolic residue in 5 L of distilled water.

  • Defatting: Extract the aqueous suspension sequentially with Petroleum Ether (3 × 5 L). Discard the petroleum ether layer, which contains unwanted chlorophyll, waxes, and non-polar lipids.

  • Target Enrichment: Extract the remaining aqueous layer with Chloroform (CHCl₃) (3 × 5 L).

  • Recovery: Combine the CHCl₃ fractions and concentrate under vacuum to obtain the withanolide-enriched fraction[5].

First-Dimension Purification: Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with normal-phase silica gel (200–300 mesh) using the wet-packing method in pure CHCl₃[4].

  • Loading: Dissolve the CHCl₃ fraction in a minimal volume of solvent and carefully load it onto the head of the column.

  • Gradient Elution: Elute the column using a step gradient of CHCl₃:MeOH (e.g., 100:0, 50:1, 20:1, 10:1, 5:1, v/v).

  • Monitoring (Self-Validation): Monitor the eluent fractions using Thin-Layer Chromatography (TLC). Spray the TLC plates with 10% H₂SO₄ in ethanol and heat to visualize the steroidal backbones as distinct colored spots. Pool fractions exhibiting Rf values consistent with the DTA standard[5].

Second-Dimension Purification: Preparative RP-HPLC
  • Preparation: Dissolve the pooled target fraction from the silica column in HPLC-grade methanol and filter through a 0.22 μm PTFE syringe filter.

  • System Setup: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and an ODS (C18) column (e.g., 10 μm, 20 × 300 mm)[4].

  • Detection: Set the detection wavelength to 224 nm. This wavelength corresponds to the absorption maximum of the α,β-unsaturated δ-lactone ring, which is a structural hallmark of withanolides[4].

  • Elution: Run the gradient detailed in Table 1 . Collect the peak corresponding to DTA.

  • Lyophilization: Remove the organic solvent under vacuum and lyophilize the aqueous remainder to yield pure Daturataturin A as a white amorphous powder[4].

Data Presentation

Table 1: Preparative RP-HPLC Gradient Conditions for Daturataturin A

Time (min) Flow Rate (mL/min) Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile) %
0 10.0 90 10
15 10.0 78 22
30 10.0 30 70
40 10.0 10 90

| 45 | 10.0 | 10 | 90 |

Table 2: Expected Extraction Yields and Fractionation Profile

Processing Step Fraction / Matrix Yield (w/w % of initial mass) Withanolide Enrichment
Primary Extraction 75% EtOH Crude Extract ~10.0 - 12.0% Low (Complex mixture)
LLE Partitioning Petroleum Ether Fraction ~3.0 - 4.0% Negligible (Lipids/Waxes)
LLE Partitioning Chloroform Fraction ~1.5 - 2.5% High (Target Withanolides)

| LLE Partitioning | Aqueous Residual | ~5.0 - 6.0% | Low (Polar Glycosides) |

Workflow Visualization

IsolationWorkflow Start Datura metel L. (Dried Seeds/Leaves) Extraction Primary Extraction (75% EtOH, Maceration) Start->Extraction Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration Partition Liquid-Liquid Partition (H2O suspension) Concentration->Partition PetEther Petroleum Ether Fraction (Discard: Waxes/Lipids) Partition->PetEther Non-polar CHCl3 Chloroform Fraction (Withanolide Enriched) Partition->CHCl3 Intermediate Silica Silica Gel Column (CHCl3:MeOH Gradient) CHCl3->Silica HPLC Preparative RP-HPLC (ODS C18, ACN:H2O) Silica->HPLC Target Sub-fraction Pure Pure Daturataturin A (>98% Purity) HPLC->Pure Peak Collection

Workflow for the extraction and isolation of Daturataturin A from Datura metel.

References

  • Benchchem. "(-)-Daturataturin A | For Research Use Only: Extraction Procedures from Plant Matrix." 1

  • PubMed / NIH. "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway." 2

  • ResearchGate. "Daturametelins H, I, and J: Three New Withanolide Glycosides from Datura metel L." 3

  • Benchchem. "Isolation and Purification Methodologies." 5

  • ResearchGate. "Five Withanolides from the Leaves of Datura metel L. and Their Inhibitory Effects on Nitric Oxide Production." 4

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of Daturataturin A

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Plant Extracts (Datura metel, Datura tatura, Withania obtusifolia) Analytes: Daturataturin A (C₃₄H₄₈O₁₀) Introduction & P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Plant Extracts (Datura metel, Datura tatura, Withania obtusifolia) Analytes: Daturataturin A (C₃₄H₄₈O₁₀)

Introduction & Pharmacological Significance

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (specifically, a withanolide glycoside) naturally occurring in the Solanaceae family, predominantly isolated from the seeds and aerial parts of Datura metel and Datura tatura[1][2].

In recent years, DTA has garnered significant attention in biochemical research and oncology due to its potent bioactivities. Pharmacological studies demonstrate that DTA exhibits excellent anti-inflammatory and anti-proliferative properties[3][4]. Mechanistically, DTA has been proven to induce autophagy in human immortalized keratinocytes (HaCaTs) and various human cancer cell lines by negatively modulating the PI3K-Akt-mTOR signaling pathway, ultimately leading to cellular senescence and cell cycle arrest[1][3].

Because DTA serves as a critical pharmacological probe and a potential lead compound for dermatological and oncological therapeutics, developing a robust, reproducible, and highly sensitive quantification method is paramount for quality control of herbal extracts and downstream pharmacokinetic studies[4][5].

Mechanism DTA Daturataturin A (Withanolide) PI3K PI3K / Akt DTA->PI3K Inhibits MTOR mTOR Complex PI3K->MTOR Downregulates AUTO Autophagy Induction MTOR->AUTO Removes Inhibition CELL Cell Cycle Arrest & Anti-proliferation AUTO->CELL Promotes

Caption: Mechanism of action for Daturataturin A via PI3K-Akt-mTOR pathway modulation.

Method Rationale & Causality (Expertise & Experience)

Developing an HPLC method for withanolides requires a deep understanding of their physicochemical properties. DTA contains a hydrophobic steroidal backbone coupled with a polar glycosidic linkage and an α,β-unsaturated δ-lactone ring[2][6].

  • Stationary Phase Selection: A reversed-phase C18 column (Octadecylsilane) is selected. The dense hydrophobic carbon chains effectively interact with the steroidal skeleton of DTA, providing the necessary retention to separate it from highly polar plant matrix interferences[7][8].

  • Mobile Phase Optimization: A gradient elution utilizing Acetonitrile and Water is superior to isocratic methods for complex herbal matrices. Because DTA is a glycoside, it elutes earlier than its aglycone counterparts[9]. We incorporate 0.1% Formic Acid into the aqueous phase. This is a critical step: formic acid suppresses the ionization of residual silanol groups on the silica support, drastically reducing peak tailing and improving resolution[5][10].

  • Detection Wavelength: The characteristic α,β-unsaturated δ-lactone ring present in the side chain of withanolides exhibits a strong UV absorption maximum ( λmax​ ) between 220 nm and 230 nm[6][8][11]. We set the Photodiode Array (PDA) detector to 227 nm to maximize the signal-to-noise ratio while avoiding the extreme low-UV range where solvent absorbance causes baseline drift.

  • Column Temperature: Maintained at 40°C . Elevated temperature lowers mobile phase viscosity, reducing system backpressure and enhancing mass transfer kinetics, which results in sharper, more symmetrical peaks[5][7].

Experimental Protocol

Reagents and Materials
  • Reference Standard: Daturataturin A (Purity 98%, verified by NMR/HPLC)[5][12].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid.

  • Sample: Dried seeds of Datura metel.

Sample Preparation Workflow
  • Pulverization: Mill the dried Datura metel seeds into a fine powder to maximize surface area.

  • Extraction: Accurately weigh 1.0 g of the powder into a 50 mL centrifuge tube. Add 20 mL of a Methanol:Dichloromethane (1:1, v/v) mixture.

  • Sonication: Sonicate the mixture at room temperature for 45 minutes. Causality: Sonication produces cavitation bubbles that disrupt the tough cellular matrix of the seeds, ensuring exhaustive extraction of the steroidal compounds[8].

  • Centrifugation & Concentration: Centrifuge at 8,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 2.0 mL of initial mobile phase (10% Acetonitrile).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial to protect the analytical column from particulate fouling[7].

HPLCWorkflow Extract Sonication Extraction Filter 0.22 µm PTFE Filtration Extract->Filter HPLC RP-HPLC (C18, 40°C) Filter->HPLC Detect PDA Detection (227 nm) HPLC->Detect Quant Integration & Quantification Detect->Quant

Caption: Step-by-step analytical workflow for Daturataturin A sample preparation and quantification.

Chromatographic Conditions

Program the HPLC-PDA system with the following validated parameters:

  • Column: Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm) or equivalent[7].

  • Mobile Phase A: Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection: PDA scanning from 190–400 nm, extracted at 227 nm .

Gradient Elution Program: The gradient is designed to separate the polar DTA glycoside early, followed by a strong organic wash to elute highly lipophilic matrix components[5][10].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
5.09010Isocratic hold
15.06040Linear ramp
25.03070Linear ramp
30.00100Column wash
35.09010Re-equilibration

Data Presentation & Method Validation

The method must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness and reproducible quantification[7][8]. Below is a summary of the expected validation data based on the optimized parameters.

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL (S/N 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N 10)
Intra-day Precision (RSD, n=6) < 1.5%
Inter-day Precision (RSD, n=3 days) < 2.0%
Recovery (Spiked Matrix) 98.5% – 101.2%

Note: Daturataturin A typically elutes at approximately 12.5 minutes under these specific gradient conditions. Peak identity should be confirmed by matching both retention time and the UV spectral profile (maximum at 227 nm) against the reference standard.

Conclusion

This application note details a robust, highly specific, and self-validating HPLC-PDA methodology for the quantification of Daturataturin A. By leveraging the specific UV absorbance of the α,β-unsaturated δ-lactone ring and mitigating silanol interactions with formic acid, this protocol ensures high resolution and accuracy. This method is directly applicable to the quality control of Datura species extracts, pharmacological dosing formulations, and downstream pharmacokinetic profiling.

References

Sources

Method

Application Note: Preparation and Utilization of Daturataturin A for In Vitro Cell Viability Assays

Introduction & Pharmacological Context Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone belonging to the withanolide class, primarily isolated from the medicinal plant Datura metel L. 1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone belonging to the withanolide class, primarily isolated from the medicinal plant Datura metel L. 1[1]. In recent years, DTA has become a compound of significant interest in oncology and dermatology research due to its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties1[1]. Evaluating the cytotoxicity and anti-proliferative efficacy of DTA relies heavily on robust in vitro cell viability assays.

This application note provides a comprehensive, self-validating protocol for the preparation of DTA and its application in cell viability assays, designed specifically for researchers aiming to ensure maximum reproducibility and scientific rigor.

Mechanistic Rationale

Before executing the assay, it is critical to understand the biological pathways DTA perturbs, as this dictates the expected cellular phenotype. DTA exerts its anti-proliferative effects by inhibiting the PI3K/Akt signaling pathway, which subsequently downregulates mTOR complex activity 2[2]. The suppression of mTOR relieves the baseline inhibition on autophagic pathways, leading to autophagosome formation, cellular senescence, cell cycle arrest, and ultimately apoptosis in hyperproliferative models such as HaCaT keratinocytes and various carcinoma cell lines 2[2].

Mechanism DTA Daturataturin A (DTA) PI3K PI3K / Akt Pathway DTA->PI3K Inhibits mTOR mTOR Complex PI3K->mTOR Downregulates Autophagy Autophagy Induction mTOR->Autophagy Removes Inhibition Apoptosis Apoptosis & Senescence Autophagy->Apoptosis Promotes

Fig 1. DTA mechanism of action via PI3K/Akt/mTOR pathway modulation.

Reagent Preparation and Physicochemical Considerations

Causality & Expertise: DTA possesses a rigid steroidal backbone, making it highly lipophilic and practically insoluble in aqueous buffers 1[1]. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Attempting to dissolve DTA directly in culture media will result in micro-precipitates, leading to inaccurate dosing and failed assays.

Stock Solution Preparation (10 mM)
  • Weigh the lyophilized DTA powder accurately using a microbalance.

  • Reconstitute in molecular biology-grade, anhydrous DMSO to achieve a 10 mM stock concentration.

  • Self-Validating Step: Vortex gently and sonicate in a water bath at room temperature for 1-2 minutes to ensure complete dissolution. The solution must be completely clear before proceeding.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to protect against potential light degradation) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Working Solutions & The DMSO Threshold

Dilute the stock solution in complete cell culture medium immediately prior to the assay. Critical Threshold: Ensure the final DMSO concentration in the cell culture medium never exceeds 0.1% (v/v) . Higher DMSO concentrations induce basal cytotoxicity, confounding the viability data and stripping the assay of its reliability.

Experimental Workflow & Protocol

Workflow Stock Prepare DTA Stock (DMSO) Seed Seed Cells (96-well plate) Stock->Seed Treat DTA Treatment (24-72h) Seed->Treat Assay Add CCK-8 Reagent Treat->Assay Read Read Absorbance (450 nm) Assay->Read

Fig 2. Step-by-step experimental workflow for DTA cell viability assessment.

Protocol: CCK-8 Cell Viability Assay

Why CCK-8 over MTT? We strongly recommend the Cell Counting Kit-8 (CCK-8/WST-8) over the traditional MTT assay for DTA evaluation 3[3]. WST-8 is reduced by cellular dehydrogenases to form a water-soluble orange formazan dye. This eliminates the error-prone DMSO solubilization step required in MTT assays, reducing handling time and preventing the artificial inflation of variance between technical replicates.

Step 1: Cell Seeding

  • Harvest target cells (e.g., HaCaT, SW-620, or MDA-MB-435) in the logarithmic growth phase.

  • Seed cells at a density of 5×103 to 1×104 cells/well in a 96-well plate (100 µL/well).

  • Self-Validating Step (Edge Effect Mitigation): Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 100 µL of sterile PBS. This prevents media evaporation in the inner experimental wells during long incubations, ensuring uniform osmolarity.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for complete cell attachment.

Step 2: DTA Treatment

  • Carefully aspirate the old media.

  • Add 100 µL of fresh media containing varying concentrations of DTA (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).

  • Self-Validating Controls:

    • Vehicle Control: Medium containing 0.1% DMSO (matching the highest DMSO concentration in treated wells) to rule out solvent toxicity.

    • Blank Control: Medium with DTA and CCK-8 but no cells. This is critical to subtract any background absorbance generated by the compound itself.

  • Incubate for the desired time points (typically 24, 48, or 72 hours).

Step 3: Viability Measurement

  • Add 10 µL of CCK-8 reagent directly to each well (1/10th of the culture volume).

  • Incubate the plate for 1 to 4 hours at 37°C. Tip: Monitor the color change visually; the optimal incubation time depends entirely on the basal metabolic rate of the specific cell line used.

  • Measure the absorbance at 450 nm using a microplate reader.

Quantitative Data Presentation

The efficacy of DTA is quantified by calculating the Half-Maximal Inhibitory Concentration (IC50). Below is a summary of expected IC50 ranges for DTA across different validated cell lines, demonstrating its differential cytotoxicity.

Cell LineTissue OriginAssay TypeTreatment DurationExpected IC50 Range (µM)
HaCaTHuman KeratinocytesCCK-848 h5.0 - 15.0
SW-620Colon CarcinomaMTT / CCK-848 h10.0 - 25.0
MDA-MB-435Melanoma/BreastMTT / CCK-848 h12.0 - 30.0

Note: IC50 values are highly dependent on initial seeding density and exact treatment duration. Always calculate specific IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Trustworthiness & Troubleshooting

  • Precipitation in Media: If DTA precipitates upon addition to the culture media, the stock concentration may be too high, forcing a rapid solvent exchange that crashes the compound out of solution. Solution: Perform intermediate serial dilutions in DMSO before the final 1:1000 dilution in media.

  • Inconsistent Replicates: Often caused by uneven cell seeding or thermal gradients across the plate. Ensure single-cell suspensions during seeding (verify under a microscope) and strictly utilize the PBS-perimeter technique.

  • High Background Absorbance: Highly oxygenated compounds like DTA or their oxidized derivatives might absorb light near 450 nm. Solution: Always subtract the Blank Control (Media + DTA + CCK-8) from the experimental wells prior to calculating the viability percentage.

References

  • Title: Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: DTA inhibits cell proliferation and induces apoptosis in psoriasis cell model Source: ResearchGate URL: [Link]

Sources

Application

Application Note: UPLC-MS/MS Identification and Quantification of Daturataturin A in Datura metel Extracts

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Scientific Context Datura metel L. (Solanaceae) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

Datura metel L. (Solanaceae) is a medicinal plant extensively utilized in traditional medicine for its anti-asthmatic, antispasmodic, and analgesic properties. Among its complex phytochemical profile, withanolides —a class of highly oxygenated C28 steroidal lactones—stand out as the primary bioactive constituents[1].

Daturataturin A (DTA) is a prominent withanolide glycoside isolated from the seeds and leaves of D. metel. Recent pharmacological studies highlight its potent anti-inflammatory, immunosuppressive, and anti-proliferative activities[2]. Mechanistically, DTA has been shown to ameliorate psoriasis-like skin inflammation by inducing keratinocyte autophagy through the suppression of the PI3K-Akt-mTOR signaling pathway[3].

Given its therapeutic potential, the accurate identification and quantification of DTA in complex plant matrices is critical for pharmacokinetics, quality control, and drug development. This application note details a highly sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodology for the targeted analysis of DTA.

Experimental Rationale & Causality

The structural complexity of D. metel extracts—which contain dozens of closely related withanolide isomers and glycosides—demands high-resolution separation and highly specific detection.

  • Why UPLC? Sub-2 µm particle size columns used in UPLC provide superior theoretical plate counts, enabling the baseline resolution of DTA from isobaric withanolides (e.g., Daturametelins) within a short run time.

  • Why ESI Negative Mode? Withanolides typically contain multiple hydroxyl and lactone groups. Under Electrospray Ionization (ESI), they readily form stable deprotonated ions [M−H]− or formate adducts [M+HCOO]− in negative ion mode, which yields significantly higher signal-to-noise (S/N) ratios compared to positive mode[4].

  • Why MRM? Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QQQ) or Q-TRAP mass spectrometer filters out matrix interference by monitoring specific precursor-to-product ion transitions, ensuring absolute quantitative accuracy[5].

Workflow Visualization

Workflow A Datura metel Seeds/Leaves (Pulverization & Sieving) B Ultrasound-Assisted Extraction (80% Methanol, 30 min) A->B C Centrifugation & Filtration (14,000 rpm, 0.22 µm) B->C D Solid Phase Extraction (SPE) (Oasis HLB Cartridge Cleanup) C->D E UPLC Separation (C18 Column, Gradient Elution) D->E F ESI-MS/MS Detection (Negative Mode, MRM) E->F G Data Analysis (Quantification & Validation) F->G

Figure 1. Schematic workflow for the extraction, purification, and UPLC-MS/MS analysis of Daturataturin A.

Materials and Reagents

  • Plant Material: Dried seeds or leaves of Datura metel L.

  • Reference Standard: Daturataturin A (Purity ≥ 98%, verified by NMR/HPLC).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Consumables: Oasis HLB SPE Cartridges (6 mL/200 mg, Waters), 0.22 µm PTFE syringe filters.

Step-by-Step Methodologies

Plant Extraction and Sample Preparation

To ensure maximum recovery of steroidal lactones while minimizing matrix effects, a combination of ultrasound-assisted extraction (UAE) and Solid Phase Extraction (SPE) is employed[2].

  • Pulverization: Grind the dried D. metel material into a fine powder and pass through a 60-mesh sieve.

  • Extraction: Accurately weigh 1.0 g of the powder into a 50 mL centrifuge tube. Add 20 mL of 80% Methanol (v/v).

  • Sonication: Extract in an ultrasonic bath (40 kHz, 300 W) at room temperature for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4 °C to pellet cellular debris.

  • SPE Cleanup (Critical Step):

    • Conditioning: Activate the Oasis HLB cartridge with 5 mL MeOH followed by 5 mL LC-MS grade water.

    • Loading: Load 2 mL of the crude supernatant onto the cartridge.

    • Washing: Wash with 5 mL of 5% MeOH in water to remove highly polar impurities (sugars, organic acids).

    • Elution: Elute the withanolide fraction with 5 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37 °C. Reconstitute the residue in 1.0 mL of initial mobile phase (10% ACN), vortex for 1 minute, and filter through a 0.22 µm PTFE membrane directly into an autosampler vial.

UPLC Separation Conditions

Chromatographic separation is achieved using a reversed-phase C18 column, leveraging a gradient elution to separate DTA from co-eluting isomeric withanolides[6].

Table 1. Optimized UPLC Gradient Conditions

ParameterSpecification
System Waters ACQUITY UPLC (or equivalent)
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A Water containing 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Gradient Elution Profile:

  • 0.0 - 7.0 min: 10% → 22% B

  • 7.0 - 13.0 min: 22% → 70% B

  • 13.0 - 17.0 min: 70% → 90% B

  • 17.0 - 20.0 min: 90% → 95% B

  • 20.0 - 22.0 min: 95% B (Isocratic hold)

  • 22.1 - 25.0 min: 10% B (Re-equilibration)

MS/MS Detection Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in negative ion mode. DTA (Molecular Formula: C34​H48​O11​ ) forms a stable deprotonated precursor ion [M−H]− at m/z 631.3[7].

Table 2. Optimized MS/MS Source and MRM Parameters

Source ParameterValueMRM TransitionCollision Energy (CE)Declustering Potential (DP)
Ionization Mode ESI Negative631.3 → 469.3 (Quantifier)*25 V-70 V
Capillary Voltage -3.5 kV631.3 → 179.1 (Qualifier)**45 V-70 V
Desolvation Temp 500 °C677.3 → 631.3 (Adduct check)15 V-60 V
Source Temp 150 °C
Desolvation Gas 800 L/h ( N2​ )

*The transition 631.3 → 469.3 represents the loss of the glucosyl moiety (-162 Da). **The transition 631.3 → 179.1 is a characteristic withanolide aglycone fragment [C12​H19​O]− [8].

Mechanistic Insight: Why Daturataturin A Matters

Beyond analytical identification, understanding the biological causality of DTA drives its demand in drug discovery. DTA acts as a potent inhibitor of the PI3K-Akt-mTOR axis. By suppressing mTOR (Mammalian Target of Rapamycin), DTA removes the inhibitory block on autophagy, promoting cellular clearance mechanisms that suppress hyperproliferative and pro-inflammatory states, such as those seen in psoriasis[3].

Pathway DTA Daturataturin A (DTA) PI3K PI3K DTA->PI3K Inhibits AUTO Autophagy Induction (Cell Cycle Arrest) DTA->AUTO Promotes via mTOR block AKT Akt PI3K->AKT Activates MTOR mTOR AKT->MTOR Activates MTOR->AUTO Inhibits INFLAM Pro-inflammatory Cytokines (IL-17A, TNF-α) AUTO->INFLAM Suppresses PSOR Psoriasis-like Inflammation (Suppressed) INFLAM->PSOR Drives

Figure 2. Mechanism of action of Daturataturin A inducing autophagy via the PI3K-Akt-mTOR signaling pathway.

Results Interpretation & Method Validation

A self-validating protocol requires rigorous Quality Control (QC) checks to ensure data trustworthiness:

  • Selectivity: Inject blank solvent and blank matrix (if available) to ensure no endogenous peaks interfere at the retention time of DTA (typically eluting around 13.2 minutes under the specified gradient)[7].

  • Linearity & Range: Construct a calibration curve using standard DTA solutions ranging from 1.0 to 1000 ng/mL. The coefficient of determination ( R2 ) must be ≥0.995 .

  • LOD and LOQ: Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantification (LOQ) at an S/N of 10:1. For this method, the expected LOQ for DTA is ≤2.0 ng/mL.

  • Matrix Effect & Recovery: Spike known concentrations of DTA into the pre-extraction plant matrix. Calculate recovery by comparing the peak area of the spiked sample to a neat standard of the same concentration. Acceptable recovery ranges are 85% – 115%.

References

  • Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats Frontiers in Pharmacology (PMC).[Link]

  • Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats Frontiers in Pharmacology.[Link]

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. ResearchGate / Molecules.[Link]

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives IRIS Unibas.[Link]

Sources

Method

Application Note: Utilizing Daturataturin A as a Pharmacological Probe for NF-κB and PI3K/Akt/mTOR Signaling Axes

Executive Summary & Mechanistic RationaleDaturataturin A (DTA) is a highly oxygenated C28 ergostane-type steroidal lactone (withanolide) isolated from the seeds and flowers of Datura metel L.[1]. While historically recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic RationaleDaturataturin A (DTA) is a highly oxygenated C28 ergostane-type steroidal lactone (withanolide) isolated from the seeds and flowers of Datura metel L.[1]. While historically recognized for their broad-spectrum biological activities, withanolides have recently emerged as critical tool compounds for interrogating complex inflammatory networks. Specifically, DTA exhibits potent anti-inflammatory and anti-proliferative activities by acting as a negative regulator of the Nuclear Factor-kappa B (NF-κB) pathway[2].

Unlike direct DNA-binding inhibitors, withanolides like DTA typically block the activation of the IκB kinase (IKK) complex[1]. This upstream inhibition prevents the phosphorylation and subsequent proteasomal degradation of IκBα, thereby sequestering the NF-κB heterodimer (p65/p50) in the cytoplasm[2]. Furthermore,[3].

Because DTA modulates NF-κB through this specific upstream PI3K/Akt crosstalk, it serves as an invaluable pharmacological probe for drug development professionals studying psoriasis, tumor microenvironments, and chronic inflammatory diseases.

DTA_Mechanism DTA Daturataturin A (DTA) PI3K PI3K / Akt Axis DTA->PI3K Inhibits Autophagy Autophagy Induction DTA->Autophagy Promotes mTOR mTOR Complex PI3K->mTOR Activates IKK IKK Complex (IKKα/β) PI3K->IKK Activates mTOR->Autophagy Inhibits IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Pro-inflammatory Genes NFkB->Nucleus Translocates

Fig 1. Mechanism of Daturataturin A (DTA) inhibiting NF-κB via PI3K/Akt/mTOR and autophagy.

Physicochemical Properties & Probe Formulation

To ensure reproducible pharmacological profiling, DTA must be handled according to its steroidal lactone chemistry.[4].

PropertySpecificationFormulation Note
Chemical Class Withanolide (Steroidal Lactone)Highly oxygenated; sensitive to strong bases.
Molecular Weight 616.70 g/mol Use for precise molarity calculations.
Solubility DMSO, Chloroform, MethanolPrepare 10 mM stock in anhydrous DMSO.
Storage (Stock) -20°C to -80°CAliquot to avoid repeated freeze-thaw cycles.
Working Conc. 1 µM – 20 µM (In Vitro)Dilute in culture media (Final DMSO < 0.1%).

Experimental Workflows & Self-Validating Protocols

When using DTA as a probe, researchers must establish a self-validating system. Because[1], it is critical to prove that the observed NF-κB inhibition is a primary pharmacological event, not a secondary artifact of cell death.

DTA_Workflow Prep Probe Preparation (DTA in DMSO) CellModel Cell Culture (HaCaT / RAW264.7) Prep->CellModel Stimulation Inflammatory Stimulus (TNF-α / M5 Cocktail) CellModel->Stimulation Assay1 Immunofluorescence (NF-κB Translocation) Stimulation->Assay1 Assay2 Western Blot (IKK/IκBα/Akt status) Stimulation->Assay2 Assay3 Reporter Assay (NF-κB Activity) Stimulation->Assay3

Fig 2. Experimental workflow for validating DTA as an NF-κB pharmacological probe.

Protocol 1: High-Content Immunofluorescence of NF-κB (p65) Translocation

Causality & Rationale: Direct visualization of the p65 subunit provides definitive proof of pathway blockade. If DTA successfully inhibits IKK, p65 will remain sequestered in the cytoplasm despite inflammatory stimulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT or RAW264.7 cells at 1×104 cells/well in a 96-well optical-bottom plate. Allow 24 hours for adherence.

  • Probe Pre-treatment: Treat cells with DTA (Vehicle, 1 µM, 5 µM, 10 µM) for 2 hours.

    • Self-Validation Step: Include BAY 11-7082 (10 µM) as a positive control. BAY 11-7082 is a well-characterized irreversible inhibitor of IKKα/β. This calibrates the assay's dynamic range.

  • Stimulation: Add TNF-α (10 ng/mL) or an M5 cytokine cocktail (IL-17A, IL-22, OSM, IL-1α, TNF-α) for exactly 30 minutes to trigger rapid NF-κB translocation.

  • Fixation & Permeabilization: Wash with ice-cold PBS. Fix with 4% Paraformaldehyde (15 min), and permeabilize with 0.1% Triton X-100 in PBS (10 min).

  • Staining: Block with 5% BSA. Incubate with anti-p65 primary antibody (1:400) overnight at 4°C. Wash and apply Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature.

  • Imaging & Analysis: Capture images using a high-content screening system. Calculate the Nuclear/Cytoplasmic (N/C) intensity ratio of p65.

Protocol 2: Western Blotting for IκBα Degradation and PI3K/Akt Crosstalk

Causality & Rationale: To establish the mechanistic chain of events, we must prove that NF-κB retention is caused by a lack of IκBα degradation, which in turn is driven by upstream PI3K/Akt inhibition[3].

Step-by-Step Methodology:

  • Lysis: Following the 30-minute stimulation (from Protocol 1 parameters), immediately wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical for preserving p-Akt and p-IκBα).

  • Protein Resolution: Quantify protein (BCA assay), load 30 µg per lane on a 10% SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes separately for:

    • p-Akt (Ser473) and Total Akt

    • p-IκBα (Ser32/36) and Total IκBα

    • β-actin or GAPDH (Loading control)

  • Self-Validation Step (Cytotoxicity Check): A parallel plate must be run using a CCK-8 viability assay at the 2.5-hour mark. If cell viability drops below 90%, the reduction in phosphoproteins may be an artifact of cell death rather than true pharmacological signaling inhibition.

Data Interpretation & Expected Quantitative Outcomes

When utilizing DTA as a probe under the protocols defined above, researchers should anticipate the following quantitative readouts:

Assay / BiomarkerExpected Outcome with DTA TreatmentMechanistic Interpretation
p65 N/C Ratio (IF) Dose-dependent decrease (IC50 ~ 3-8 µM)Prevention of NF-κB nuclear entry.
Total IκBα (WB) Preservation of baseline levelsIKK is inhibited; IκBα is not degraded.
p-Akt (Ser473) (WB) >60% reduction at 10 µM DTAUpstream PI3K/Akt signaling is blocked.
LC3B-II/I Ratio (WB) >2-fold increase at 10 µM DTAAutophagy is induced via mTOR suppression.
Cell Viability (CCK-8) >95% viability at <10 µM (short-term)Confirms signaling effects are non-toxic.

References

  • Frontiers in Pharmacology (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Available at:[Link]

  • Phytotherapy Research (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. Available at:[Link]

  • Toxins (2023). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Available at:[Link]

  • Molecular Cancer Therapeutics (2006). Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression. Available at:[Link]

  • PLOS One (2012). Withanolides-Induced Breast Cancer Cell Death Is Correlated with Their Ability to Inhibit Heat Protein 90. Available at:[Link]

  • TCMSTD Database. TCMSTD-Daturataturin A: Chemistry Ingredient Daturataturin A Details. Available at:[Link]

Sources

Application

Daturataturin A solvent solubility and optimal storage conditions

Topic: Daturataturin A: Solvent Solubility and Optimal Storage Conditions For: Researchers, scientists, and drug development professionals. Introduction Daturataturin A is a naturally occurring C28 steroidal lactone, a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Daturataturin A: Solvent Solubility and Optimal Storage Conditions For: Researchers, scientists, and drug development professionals.

Introduction

Daturataturin A is a naturally occurring C28 steroidal lactone, a type of withanolide, isolated from Datura metel L.. Withanolides as a class are recognized for a wide array of biological activities, and Daturataturin A, in particular, has demonstrated significant anti-inflammatory and anti-proliferative properties in preclinical studies. As research into its therapeutic potential continues, a thorough understanding of its physicochemical properties is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides a comprehensive guide to the solvent solubility and optimal storage conditions for Daturataturin A, based on available data and established best practices for withanolides.

Solvent Solubility of Daturataturin A

The selection of an appropriate solvent is a critical first step in the preparation of Daturataturin A for in vitro and in vivo studies. The choice of solvent can significantly impact the compound's stability, bioavailability, and interaction with biological systems.

Qualitative Solubility Data

Based on supplier information, Daturataturin A is soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

  • Methanol

  • Ethanol

It is important to note that Daturataturin A, like other withanolides, is sparingly soluble in aqueous solutions. For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous medium.

Quantitative Solubility Data Summary
SolventExpected SolubilityRecommended Starting Concentration for Stock SolutionsNotes and Considerations
Dimethyl Sulfoxide (DMSO) High10-50 mMDMSO is a strong aprotic solvent suitable for preparing high-concentration stock solutions. Be mindful of potential cytotoxicity of DMSO in cell-based assays; typically, the final concentration should be kept below 0.5%.
Ethanol Moderate1-10 mMA polar protic solvent that is often less toxic to cells than DMSO. May require gentle warming or sonication to achieve complete dissolution at higher concentrations.
Methanol Moderate1-10 mMSimilar to ethanol, methanol is a suitable solvent for many applications. However, it is more volatile and can be more toxic in certain biological systems.
Pyridine HighNot generally recommended for biological assaysWhile Daturataturin A is soluble in pyridine, its use in biological experiments is limited due to its toxicity and strong odor. It is more commonly used in chemical synthesis and derivatization.
Aqueous Buffers Very Low< 0.1 mg/mLDirect dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in an organic solvent first and then dilute. Avoid storing aqueous solutions for extended periods.

Protocol for Preparation of a Daturataturin A Stock Solution

This protocol outlines a standardized procedure for preparing a stock solution of Daturataturin A, a critical step for ensuring accurate and reproducible experimental results.

Materials
  • Daturataturin A (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure
  • Equilibration: Allow the vial of Daturataturin A to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh the desired amount of Daturataturin A powder using an analytical balance in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Daturataturin A powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation. Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Daturataturin A to Room Temperature Weigh Accurately Weigh Daturataturin A Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aid_Dissolution Gentle Warming/Sonication (if needed) Vortex->Aid_Dissolution Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Aid_Dissolution->Aliquot Store Store at -20°C or -80°C Aliquot->Store caption Workflow for Daturataturin A Stock Solution Preparation

Caption: A step-by-step workflow for the preparation of Daturataturin A stock solutions.

Optimal Storage Conditions

Solid Form

For long-term storage, Daturataturin A should be stored as a solid under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures minimize the rate of chemical degradation. For withanolides, storage at -20°C has been shown to ensure stability for at least four years.
Atmosphere Inert gas (Argon or Nitrogen)While not always necessary for short-term storage, an inert atmosphere can protect against oxidative degradation over extended periods.
Light Protected from light (Amber vial)Many complex organic molecules, including withanolides, can be sensitive to photodegradation. Storing in a light-protected container is a critical precaution.
Moisture Desiccated environmentWithanolides can be sensitive to moisture, which can lead to hydrolysis and degradation. Storing with a desiccant is recommended.
In Solution

Stock solutions of Daturataturin A in organic solvents are more susceptible to degradation than the solid form. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CFreezing the stock solution significantly slows down degradation pathways that may occur in solution.
Solvent Anhydrous DMSO or EthanolUse of anhydrous solvents is critical to prevent hydrolysis.
Container Tightly sealed, amber vialsPrevents solvent evaporation and protects from light.
Freeze-Thaw Cycles MinimizeRepeated freezing and thawing can introduce moisture and promote degradation. Aliquoting into single-use volumes is highly recommended.
Aqueous Solutions Avoid long-term storageIt is not recommended to store aqueous solutions of withanolides for more than one day due to their limited stability. Prepare fresh dilutions from the frozen organic stock solution for each experiment.

Decision Tree for Solvent Selection and Storage

cluster_application Application cluster_solvent Solvent Choice cluster_storage Storage Protocol start Start: Need to use Daturataturin A in_vitro In Vitro Assay start->in_vitro in_vivo In Vivo Study start->in_vivo synthesis Chemical Synthesis start->synthesis solid Store Solid at -20°C, Desiccated, Dark start->solid Long-Term Storage dmso DMSO in_vitro->dmso High Concentration Needed ethanol Ethanol in_vitro->ethanol Lower Toxicity Preferred suspension Aqueous Suspension in_vivo->suspension e.g., with 1% CMC-Na pyridine Pyridine synthesis->pyridine stock Store at -20°C/-80°C in Aliquots dmso->stock ethanol->stock pyridine->stock fresh Prepare Fresh for Each Use suspension->fresh caption Decision tree for solvent selection and storage of Daturataturin A.

Caption: A decision tree to guide researchers in selecting the appropriate solvent and storage conditions for Daturataturin A based on the intended application.

Conclusion

The effective use of Daturataturin A in research is contingent upon its proper handling and storage. Adherence to the guidelines outlined in this document will help to ensure the integrity of the compound and the reliability of experimental outcomes. While direct, quantitative solubility and stability data for Daturataturin A are limited, the recommendations provided, based on the known properties of withanolides, offer a robust framework for its use in a research setting.

References

  • Patil, D., Gautam, M., Jadhav, U., Mishra, S., Karupothula, S., Gairola, S., Jadhav, S., & Patwardhan, B. (2010). Physicochemical Stability and Biological Activity of Withania som
Method

Application Note: Daturataturin A Dosing Guidelines for HaCaT Cell Autophagy and Psoriasis Models

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In Vitro Psoriasis Modeling, Autophagic Flux Validation, and Keratinocyte Senescence Assays Introduction & Mechanistic Ground...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In Vitro Psoriasis Modeling, Autophagic Flux Validation, and Keratinocyte Senescence Assays

Introduction & Mechanistic Grounding

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) isolated from Datura metel L.[1]. In recent pharmacological research, DTA has emerged as a potent anti-proliferative and anti-inflammatory agent, particularly valuable for modeling hyperproliferative skin disorders such as psoriasis[1][2].

When applied to human immortalized keratinocytes (HaCaT cells), DTA exerts its therapeutic effects primarily by driving cellular autophagy[1]. The causality of this mechanism is rooted in the suppression of the PI3K-Akt-mTOR signaling axis[1]. In a hyperproliferative psoriatic state, active mTORC1 hyper-phosphorylates ULK1, effectively paralyzing autophagosome formation. DTA relieves this inhibition, triggering a robust autophagic cascade that subsequently induces cellular senescence, cell cycle arrest, and a marked reduction in pro-inflammatory cytokine release[1][3]. Additionally, DTA ameliorates disease phenotypes by regulating lipid metabolism via the peroxisome proliferator-activated receptor (PPAR) pathway[2].

Pathway DTA Daturataturin A (DTA) PI3K PI3K DTA->PI3K Inhibits PPAR PPAR Pathway (Lipid Metabolism) DTA->PPAR Regulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Activation (LC3B-II ↑, p62 ↓) mTOR->Autophagy Inhibits Senescence Cellular Senescence & Cell Cycle Arrest Autophagy->Senescence Induces Inflammation Inflammation (Pro-inflammatory Cytokines ↓) Autophagy->Inflammation Negatively Regulates PPAR->Inflammation Ameliorates

Fig 1: DTA-induced PI3K-Akt-mTOR inhibition and PPAR regulation in HaCaT cells.

Experimental Design Principles: Building a Self-Validating System

A common pitfall in autophagy research is misinterpreting an accumulation of LC3B-II as an induction of autophagy, when it may actually represent a toxic blockade in autophagosome-lysosome fusion. To ensure absolute trustworthiness, your experimental design must be a self-validating system :

  • Autophagic Flux Validation: You must incorporate a late-stage autophagic flux inhibitor (e.g., Bafilomycin A1 or Chloroquine). By comparing DTA treatment alone versus DTA combined with Bafilomycin A1, you definitively prove causality—that DTA drives the creation of autophagosomes rather than merely halting their clearance.

  • Baseline Synchronization: Serum contains growth factors that artificially stimulate the PI3K-Akt-mTOR pathway. Serum starvation prior to DTA dosing is critical to synchronize the cells and establish a low-mTOR baseline.

  • Disease Microenvironment Modeling: To accurately evaluate DTA's anti-psoriatic properties, HaCaT cells should be pre-stimulated with an M5 cytokine cocktail (IL-17A, IL-22, OSM, IL-1α, TNF-α) to mimic the hyperproliferative state[2][4].

Quantitative Data Summary: Expected Dosing Outcomes

The following table synthesizes expected quantitative outcomes based on standard in vitro dosing parameters for DTA in HaCaT cells.

DTA ConcentrationHaCaT Viability (24h)Autophagic Flux (LC3B-II/p62)Pro-inflammatory CytokinesPhenotypic Outcome
0 µM (Vehicle) 100%BaselineHigh (if M5-stimulated)Hyperproliferation
1.25 µM >95%Mild IncreaseMild DecreaseEarly signaling modulation
2.5 µM ~85%Moderate IncreaseSignificant DecreaseOptimal therapeutic balance
5.0 µM 70-80%High IncreaseStrong SuppressionSenescence onset
10.0 µM <50%Plateau / ArrestSuppressedCytotoxicity / Cell Arrest

Detailed Experimental Protocols

Workflow Seed 1. Seed HaCaT (1x10^5 cells/well) Starve 2. Serum Starvation (0.5% FBS, 12h) Seed->Starve Stimulate 3. M5 Cytokine Cocktail (Psoriasis Model) Starve->Stimulate Treat 4. DTA Dosing (1.25 - 10 µM) ± BafA1 Stimulate->Treat Assay 5. Autophagy Assays (WB / Flow Cytometry) Treat->Assay

Fig 2: Self-validating experimental workflow for DTA dosing in HaCaT psoriasis models.

Protocol A: HaCaT Cell Culture and Disease Modeling

Causality & Rationale: HaCaT cells are immortalized but not malignant, making them an ideal model for epidermal proliferation[1]. The M5 cocktail forces the cells into a psoriasis-like inflammatory state, allowing you to measure the true suppressive power of DTA[2][4].

  • Cell Seeding: Seed HaCaT cells at a density of 1×105 cells/well in 6-well plates using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO2 for 24 hours until cells reach 70-80% confluency.

  • Synchronization (Serum Starvation): Wash the monolayer twice with warm PBS. Replace the media with starvation media (DMEM + 0.5% FBS) for 12 hours. Note: Do not use 0% FBS, as prolonged complete starvation induces baseline autophagy that will mask DTA's specific effects.

  • M5 Cocktail Stimulation: Replace the media with DMEM containing 1% FBS and the M5 cytokine cocktail (10 ng/mL each of IL-17A, IL-22, Oncostatin M, IL-1α, and TNF-α). Incubate for 24 hours to establish the hyperproliferative phenotype.

Protocol B: DTA Dosing and Autophagic Flux Validation

Causality & Rationale: DTA is highly lipophilic; thus, DMSO is required as a vehicle. Keeping DMSO ≤0.1% prevents solvent-induced toxicity. The addition of Bafilomycin A1 (BafA1) is the critical self-validating step to confirm autophagic flux.

  • DTA Preparation: Reconstitute DTA powder in cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Dosing: Dilute the DTA stock in culture media to achieve working concentrations of 1.25 µM, 2.5 µM, and 5.0 µM. Add to the designated wells. Include a vehicle control well (DMSO ≤0.1% ).

  • Flux Validation (Crucial Step): 4 hours prior to the end of the 24-hour DTA treatment period, add Bafilomycin A1 (100 nM final concentration) to designated flux-control wells (e.g., one well with 5.0 µM DTA + BafA1, one well with Vehicle + BafA1).

  • Harvesting: Wash cells with ice-cold PBS to halt all metabolic processes. Lyse immediately using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting Analysis: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Resolve 20-30 µg of protein via SDS-PAGE (use a 12-15% gel to properly separate the 14 kDa LC3B-II band). Probe for LC3B, p62/SQSTM1, and upstream targets (p-PI3K, p-Akt, p-mTOR).

    • Validation Check: True DTA-induced autophagic flux is confirmed if the (DTA + BafA1) group shows significantly higher LC3B-II accumulation than the (Vehicle + BafA1) group.

References

  • Title: 1 Source: nih.gov

  • Title: 3 Source: frontiersin.org

  • Title: 4 Source: researchgate.net

  • Title: 2 Source: nih.gov

Sources

Application

Application Note: In Vitro Pharmacological Screening Protocols Using Daturataturin A Reference Standards

Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Pharmacologists. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profile Daturat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Pharmacologists. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profile

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone—belonging to the withanolide class—isolated primarily from the seeds and leaves of Datura metel L. As a potent bioactive compound, DTA has garnered significant attention in preclinical drug discovery for its anti-inflammatory, anti-proliferative, and immunosuppressive properties. To ensure assay reproducibility and data integrity during high-throughput screening (HTS) and mechanistic profiling, the use of high-purity (>95% HPLC) Daturataturin A reference standards is critical.

Chemical Identity:

  • CAS Number: 133360-51-7

  • Molecular Formula: C 3​ 4​ H 4​ 8​ O 1​ 0​

  • Molecular Weight: 616.74 g/mol

  • Structural Class: Steroidal Lactone (Withanolide)

Mechanistic Causality in Disease Models

When designing in vitro assays, understanding the molecular causality of the reference compound is paramount. Daturataturin A operates through multi-target modulation, making it an excellent pharmacological probe for inflammatory and hyperproliferative disease models.

  • Psoriasis & Keratinocyte Hyperproliferation: In human immortalized keratinocytes (HaCaT), DTA ameliorates psoriasis-like phenotypes. It achieves this by inhibiting the PI3K-Akt-mTOR signaling axis, which subsequently triggers protective autophagy, induces cellular senescence, and halts the cell cycle . Furthermore, recent studies demonstrate that DTA improves lipid metabolism and suppresses pro-inflammatory cytokines in M5 cocktail-stimulated HaCaT cells by regulating the Peroxisome Proliferator-Activated Receptor (PPAR) pathway .

  • Macrophage-Mediated Inflammation: In murine macrophage models (RAW 264.7), DTA effectively suppresses lipopolysaccharide (LPS)-induced inflammatory cascades. By inhibiting NF-κB activation, DTA dose-dependently reduces the production of downstream inflammatory mediators, notably nitrite—a stable proxy for nitric oxide produced by iNOS .

  • Metabolic Profiling: In vivo and in vitro microsomal studies indicate that withanolides like DTA readily undergo hydroxylation or methylation, which must be accounted for during prolonged cell culture incubations .

Quantitative Pharmacological Data

To benchmark assay performance, researchers should reference established half-maximal inhibitory concentrations (IC 50​ ) and bioactivity metrics associated with Daturataturin A and its structural analogs.

Cell Line / ModelTarget / PathwayBiological EffectEffective Concentration (IC 50​ / Range)
HaCaT (M5-Stimulated)PI3K-Akt-mTORInduces autophagy; inhibits hyperproliferation5 - 20 μM (Dose-dependent)
HaCaT (M5-Stimulated)PPAR SignalingAmeliorates lipid metabolism; reduces IL-17A10 - 40 μM
RAW 264.7 (LPS-Stimulated)NF-κB / iNOSInhibits nitrite production (Anti-inflammatory)~17.8 - 20.9 μM
HCT-116 (Colorectal)Cell CycleAntiproliferative / Cytotoxic~3.2 μM (Reference withanolide baseline)
SW-620 / MDA-MB-435 ApoptosisCytotoxicity against cancer cell linesDose-dependent

Signaling Pathway Visualization

Pathway cluster_0 Intracellular Signaling (HaCaT / RAW 264.7) DTA Daturataturin A (Reference Standard) PI3K PI3K / Akt Pathway DTA->PI3K Inhibits Autophagy Autophagy Activation (LC3-II Accumulation) DTA->Autophagy Induces PPAR PPAR Signaling (Lipid Metabolism) DTA->PPAR Upregulates NFKB NF-κB Activation DTA->NFKB Inhibits mTOR mTOR Complex PI3K->mTOR Activates mTOR->Autophagy Inhibits Inflam Pro-inflammatory Cytokines (IL-17A, TNF-α, Nitrite) Autophagy->Inflam Negatively Regulates PPAR->Inflam Suppresses NFKB->Inflam Promotes

Fig 1: Multi-target modulation by Daturataturin A across PI3K-Akt-mTOR, PPAR, and NF-κB pathways.

Detailed In Vitro Screening Protocols

Protocol A: Preparation and Storage of Reference Standard

Objective: To create a self-validating, stable stock solution that prevents solvent-induced artifacts.

  • Reconstitution: Dissolve the lyophilized Daturataturin A powder in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Aliquoting: Divide the stock into 10 μL aliquots in amber microcentrifuge tubes to protect from light degradation. Store at -20°C or -80°C.

  • Causality Check (Vehicle Control): When diluting the stock into culture media, ensure the final DMSO concentration never exceeds 0.1% (v/v) . Why? Higher concentrations of DMSO are inherently cytotoxic and can independently alter lipid metabolism and baseline apoptosis, confounding DTA's true pharmacological effects.

Protocol B: Anti-Inflammatory Screening (RAW 264.7 Nitrite Assay)

Objective: Evaluate the suppression of iNOS-mediated nitrite production.

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment: Aspirate media and apply DTA serial dilutions (e.g., 5, 10, 20 μM) in fresh media. Incubate for 2 hours.

    • Causality Check: Pre-treatment is critical. It allows the highly oxygenated withanolide to penetrate the cell membrane and pre-emptively inhibit intracellular targets (like IκB kinase) before the massive signal cascade initiated by LPS binding to TLR4 occurs.

  • Stimulation: Add 1 μg/mL LPS to the wells. Incubate for 24 hours.

  • Endpoint Assay: Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Incubate in the dark for 10 minutes and read absorbance at 540 nm against a sodium nitrite standard curve.

Protocol C: Anti-Psoriatic Autophagy Assay (HaCaT Cells)

Objective: Quantify DTA-induced autophagy via LC3-II accumulation.

  • Cell Seeding & Starvation: Seed HaCaT cells in 6-well plates. Once 70% confluent, wash with PBS and starve in serum-free DMEM for 12 hours.

    • Causality Check: Serum starvation synchronizes the cell cycle and reduces baseline PI3K/Akt activation caused by growth factors present in FBS, ensuring that the observed mTOR inhibition is strictly DTA-mediated.

  • Disease Modeling: Stimulate cells with an M5 Cocktail (10 ng/mL each of IL-17A, IL-22, OSM, IL-1α, and TNF-α). Why? The M5 cocktail accurately mimics the complex cytokine milieu of the psoriatic microenvironment, providing a more translatable model than single-cytokine stimulation.

  • Treatment: Co-treat with 15 μM DTA for 24 hours.

  • Protein Extraction & Western Blot: Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for LC3-I/II and p62. An increased ratio of LC3-II to LC3-I alongside p62 degradation validates autophagic flux.

Experimental Workflow Visualization

Workflow Prep 1. Standard Preparation Reconstitute DTA in DMSO (10 mM Stock) CellCulture 2. Cell Culture & Seeding RAW 264.7 or HaCaT Cells (1x10^4 cells/well) Prep->CellCulture PreTreat 3. DTA Pre-treatment Incubate with 5-20 μM DTA for 2 hours CellCulture->PreTreat Stimulation 4. Disease Modeling Add LPS or M5 Cocktail Incubate 24-48 hours PreTreat->Stimulation Assays 5. Endpoint Assays Griess Reagent / Western Blot (Nitrite / LC3-II) Stimulation->Assays Data 6. Data Analysis Calculate IC50 & Statistical Significance Assays->Data

Fig 2: Standardized in vitro experimental workflow for Daturataturin A pharmacological screening.

References

  • Yang, B., et al. (2021). "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway." Phytotherapy Research, 35(3), 1546-1558. Available at:[Link]

  • Chen, B., et al. (2024). "Daturataturin A Ameliorates Psoriasis by Regulating PPAR Pathway." Biochemical Genetics, 62(6), 4952-4966. Available at:[Link]

  • Yang, B., et al. (2014). "Withanolides from the leaves of Datura metel L. and their anti-inflammatory activities." Phytochemistry, 87, 26-34. Available at:[Link]

  • Wang, Y., et al. (2018). "Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats." Frontiers in Pharmacology, 9, 731. Available at:[Link]

Method

Daturataturin A sample preparation for western blot analysis

Application Note: Daturataturin A Sample Preparation for Western Blot Analysis Scientific Context & Pathway Rationale Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) isolated from the med...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Daturataturin A Sample Preparation for Western Blot Analysis

Scientific Context & Pathway Rationale

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) isolated from the medicinal plant Datura metel L.[1]. In recent pharmacological studies, DTA has demonstrated potent anti-inflammatory and anti-proliferative properties, positioning it as a promising therapeutic candidate for hyperproliferative skin disorders such as psoriasis[1].

Mechanistically, DTA exerts its cellular effects by modulating two primary signaling axes:

  • The PI3K-Akt-mTOR Pathway: DTA inhibits the phosphorylation of PI3K, Akt, and mTOR. Because mTOR is a master negative regulator of autophagy, its inhibition by DTA triggers a robust autophagic response, ultimately leading to cellular senescence and cell cycle arrest in hyperproliferative keratinocytes (HaCaTs)[1],[2].

  • The NF-κB Pathway: DTA suppresses the activation and nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of downstream pro-inflammatory cytokines[3].

Because the validation of DTA’s efficacy relies heavily on quantifying transient phosphorylation events and autophagic flux markers (e.g., the conversion of LC3B-I to LC3B-II), sample preparation must be meticulously controlled. The following protocols and analytical frameworks are designed to establish a self-validating experimental system that preserves these delicate epitopes.

Pathway Visualization

Pathway DTA Daturataturin A (DTA) PI3K PI3K (p-PI3K) DTA->PI3K Inhibits NFkB NF-κB (p65) DTA->NFkB Inhibits Akt Akt (p-Akt) PI3K->Akt Activates mTOR mTOR (p-mTOR) Akt->mTOR Activates Autophagy Autophagy Activation (LC3B-II ↑) mTOR->Autophagy Inhibits Inflammation Inflammation Autophagy->Inflammation Suppresses Senescence Cell Senescence Autophagy->Senescence Induces NFkB->Inflammation Promotes

Fig 1. Daturataturin A signaling mechanism via PI3K-Akt-mTOR and NF-κB pathways.

Experimental Design Principles & Causality

To ensure high scientific integrity and reproducibility, the sample preparation workflow is built on the following causal principles:

  • Phosphatase Inhibition is Critical: Standard lysis buffers solubilize proteins but leave endogenous phosphatases active. Because DTA's primary targets (p-PI3K, p-Akt, p-mTOR) are phosphorylated, the immediate addition of broad-spectrum phosphatase inhibitors (targeting Ser/Thr and Tyr phosphatases) is a strict requirement to prevent signal degradation.

  • Rapid Thermal Denaturation: Autophagy markers like LC3B are highly susceptible to degradation by endogenous proteases. Boiling the samples in Laemmli buffer immediately after quantification denatures these proteases, locking the LC3B-I/LC3B-II ratio in its physiological state.

  • Viscosity Reduction via Sonication: Whole-cell lysates often become viscous due to the release of genomic DNA. Sonication shears this DNA, ensuring accurate pipetting during the BCA assay and uniform migration during SDS-PAGE.

Step-by-Step Methodology: Phospho-Preserving Cell Lysis

Materials & Reagents

  • Cell Model: HaCaT cells (Human immortalized keratinocytes) treated with an M5 cytokine cocktail (to induce a psoriasis-like state) followed by DTA intervention[1].

  • Lysis Buffer: Modified RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

  • Inhibitors: 1X Protease Inhibitor Cocktail (EDTA-free), 1X Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride).

  • Denaturation Buffer: 4X Laemmli Sample Buffer supplemented with 10% β -mercaptoethanol (BME) or 200 mM DTT.

Protocol

  • Harvesting: Post-DTA treatment, place the cell culture plates immediately on ice. Wash the cells twice with ice-cold PBS to halt cellular metabolism and remove residual serum proteins.

  • Lysis: Add 100 μ L of ice-cold Modified RIPA Buffer (freshly supplemented with protease and phosphatase inhibitors) per 1×106 cells. Scrape the cells using a pre-chilled cell scraper and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Incubation & Agitation: Incubate the lysate on ice for 30 minutes, vortexing for 10 seconds every 10 minutes to ensure complete membrane solubilization.

  • Sonication (Crucial Step): Sonicate the lysate on ice for 3 cycles (5 seconds on, 5 seconds off) at 20% amplitude. Causality: This step shears genomic DNA, reducing sample viscosity and ensuring the release of nuclear-bound NF-κB p65 into the soluble fraction.

  • Clarification: Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C. Carefully transfer the supernatant (containing the solubilized proteins) to a fresh, pre-chilled tube. Discard the pellet.

  • Quantification: Determine protein concentration using a BCA Protein Assay Kit. Note: Ensure the standard curve is prepared using the exact same lysis buffer to account for detergent interference.

  • Denaturation: Normalize protein concentrations across all samples using lysis buffer. Add 4X Laemmli Sample Buffer to a final concentration of 1X. Boil the samples at 95°C for 5–10 minutes.

  • Storage: Store denatured samples at -80°C or proceed immediately to SDS-PAGE.

Target Protein Profiling & Expected Outcomes

The table below outlines the primary targets evaluated when validating DTA's mechanism of action, providing a framework for expected expression trends[1],[3],[2].

Target ProteinMolecular Weight (kDa)Cellular LocationExpected Trend (DTA vs. Disease Model)Primary Antibody Dilution (Typical)
LC3B-I / LC3B-II 16 / 14 kDaCytosol / AutophagosomeLC3B-II Increases (Autophagy induction)1:1000
p-PI3K (p85) ~85 kDaCytosolDecreases (Pathway inhibition)1:1000
p-Akt (Ser473) ~60 kDaCytosolDecreases (Pathway inhibition)1:1000
p-mTOR (Ser2448) ~289 kDaCytosolDecreases (Pathway inhibition)1:500 - 1:1000
NF-κB p65 ~65 kDaNucleus / CytosolDecreases (Nuclear fraction)1:1000
GAPDH / β-actin 37 / 42 kDaCytosolConstant (Loading Control)1:2000 - 1:5000

Troubleshooting & Optimization Insights

  • Resolution of LC3B-I and LC3B-II: Because LC3B-I (16 kDa) and LC3B-II (14 kDa) are very close in molecular weight, a standard 10% SDS-PAGE gel will result in merged bands. Optimization: Use a 12% to 15% polyacrylamide gel or a gradient gel (4-20%). Run the electrophoresis at a lower voltage (e.g., 90V) for an extended period to maximize the separation of the low-molecular-weight region.

  • Loss of Phospho-mTOR Signal: mTOR is a massive protein (~289 kDa). Standard transfer conditions (e.g., 100V for 1 hour) are insufficient for high-molecular-weight proteins and will leave p-mTOR trapped in the gel. Optimization: Perform a wet transfer overnight at 30V at 4°C. Additionally, add 0.05% SDS to the transfer buffer and reduce methanol concentration to 10% to facilitate the elution of large proteins from the gel matrix.

  • Evaluating NF-κB Translocation: If total NF-κB p65 levels remain unchanged in whole-cell lysates despite DTA treatment, this is expected. DTA inhibits the activation and translocation of p65, not necessarily its total expression. Optimization: Perform a subcellular fractionation prior to Western blotting to isolate the nuclear and cytoplasmic fractions. Probe the nuclear fraction for p65, using Lamin B1 as a nuclear loading control.

References

  • Title: Daturataturin A, a withanolide in Datura metel L.
  • Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: MDPI URL
  • Title: Oxidative Stress and AKT-Associated Angiogenesis in a Zebrafish Model and Its Potential Application for Withanolides Source: MDPI URL

Sources

Application

Application Note: GC-MS Assay and Derivatization Protocol for Daturataturin A

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Datura metel / Datura tatura Seed and Leaf Extracts Methodology: Acid Hydrolysis coupled with BSTFA-TMCS Derivatization and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Datura metel / Datura tatura Seed and Leaf Extracts Methodology: Acid Hydrolysis coupled with BSTFA-TMCS Derivatization and GC-EI-MS

Introduction and Analytical Rationale

Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide) glycoside predominantly isolated from Datura species [1]. In pharmacological studies, Daturataturin A has demonstrated potent anti-proliferative and anti-inflammatory properties. Notably, it induces autophagy in human immortalized keratinocytes (HaCaT cells) by negatively regulating the PI3K-Akt-mTOR signaling pathway, presenting a promising therapeutic avenue for hyperproliferative skin conditions like psoriasis [1, 2].

Pathway DTA Daturataturin A PI3K PI3K DTA->PI3K Inhibits Autophagy Autophagy (HaCaT Cells) DTA->Autophagy Net Induction Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Suppresses

Fig 1: Daturataturin A induces autophagy by inhibiting the PI3K-Akt-mTOR axis.

The GC-MS Challenge: Causality Behind the Protocol

While Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for intact steroidal glycosides, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and highly reproducible Electron Impact (EI) fragmentation libraries [3]. However, intact Daturataturin A cannot be analyzed directly via GC-MS due to its high molecular weight, thermal lability, and the polarity of its glucopyranoside moiety.

To resolve this, our protocol employs a two-step chemical transformation:

  • Acid Hydrolysis: Cleaves the glycosidic bond to yield the Daturataturin A aglycone, shedding the thermally unstable sugar moiety.

  • Silylation (Derivatization): The aglycone retains multiple sterically hindered hydroxyl groups. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, drastically reducing the boiling point and preventing thermal degradation within the GC inlet [4].

Experimental Workflow

Workflow Ext 1. Extraction Methanol extraction of Datura biomass Hyd 2. Acid Hydrolysis 2M HCl in Methanol (Cleaves Glycoside) Ext->Hyd LLE 3. Liquid-Liquid Extraction Partition into n-Hexane/Ethyl Acetate Hyd->LLE Deriv 4. TMS Derivatization BSTFA + 1% TMCS in Pyridine (60°C, 1h) LLE->Deriv GCMS 5. GC-MS Acquisition DB-5MS Column, EI Mode (70 eV) Deriv->GCMS

Fig 2: Sample preparation and analytical workflow for GC-MS analysis of Daturataturin A.

Step-by-Step Methodology

Reagents and Materials
  • Standards: Daturataturin A reference standard (≥98% purity).

  • Internal Standard (IS): Cholesterol-d7 or 5α-Cholestane (allows for self-validating quantification and extraction recovery assessment).

  • Derivatization Reagents: BSTFA containing 1% TMCS (GC grade); Anhydrous Pyridine.

  • Solvents: HPLC-grade Methanol, n-Hexane, Ethyl Acetate, 2M HCl.

Extraction and Hydrolysis
  • Extraction: Pulverize Datura metel seeds to a fine powder. Sonicate 50 mg of the powder in 1.0 mL of 100% Methanol for 30 minutes. Centrifuge at 10,000 × g for 10 minutes and collect the supernatant [3].

  • Hydrolysis: Transfer 500 µL of the methanolic extract to a heavy-walled glass reaction vial. Add 500 µL of 2M HCl in methanol.

  • Seal the vial with a PTFE-lined cap and incubate at 80 °C for 2 hours to ensure complete cleavage of the glucopyranoside bond.

  • Neutralization & Partitioning: Cool to room temperature. Add 1.0 mL of deionized water and extract the aglycone by partitioning three times with 1.0 mL of n-Hexane:Ethyl Acetate (1:1, v/v).

  • Combine the organic layers, add 10 µL of the Internal Standard solution (100 µg/mL), and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

TMS Derivatization

Critical Step: Moisture must be strictly excluded, as BSTFA reacts violently with water, degrading the TMS derivatives.

  • Reconstitute the dried aglycone residue in 50 µL of anhydrous pyridine.

  • Add 50 µL of the BSTFA + 1% TMCS reagent [4].

  • Vortex for 10 seconds, seal tightly, and incubate in a heating block at 60 °C for 60 minutes. The 1% TMCS acts as a crucial catalyst to drive the silylation of the sterically hindered hydroxyl groups on the ergostane skeleton.

  • Cool to room temperature and transfer the derivatized sample directly to a GC autosampler vial containing a glass micro-insert.

GC-MS Instrumental Parameters

To accommodate the high molecular weight of the derivatized withanolide aglycone, a high-temperature ramp and a non-polar stationary phase are required.

Table 1: Optimized GC-MS Acquisition Parameters
ParameterSetting / SpecificationRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)High sensitivity for trace steroidal analysis.
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)5% phenyl methylpolysiloxane provides optimal separation for derivatized sterols [3].
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/minEnsures reproducible retention times.
Injection Volume 1.0 µL, Splitless modeMaximizes sensitivity for low-abundance metabolites.
Inlet Temperature 280 °CEnsures rapid, complete volatilization without thermal breakdown.
Oven Temperature Program Initial: 150 °C (hold 1 min)Ramp 1: 15 °C/min to 280 °CRamp 2: 5 °C/min to 320 °C (hold 10 min)Gradual heating elutes matrix interferences early; high final temp elutes the heavy TMS-aglycone.
Transfer Line Temp 290 °CPrevents cold spots and peak tailing.
Ionization Mode Electron Impact (EI), 70 eVStandardized energy for reproducible fragmentation matching.
Mass Range (Scan) m/z 50 to 800Captures the high-mass molecular ion of the TMS-derivatized aglycone.

Data Interpretation and Validation

Because intact Daturataturin A is extensively metabolized in vivo (undergoing hydroxylation and glucuronidation) [2], identifying the core aglycone structure is critical for both pharmacokinetic and pharmacognostic assays.

Upon EI ionization (70 eV), the TMS-derivatized Daturataturin A aglycone will yield a characteristic mass spectrum. The self-validating nature of this protocol relies on monitoring specific mass-to-charge (m/z) transitions:

Table 2: Diagnostic Fragment Ions for TMS-Derivatized Withanolides
Fragment TypeExpected m/z SignatureStructural Significance
Molecular Ion [M]⁺ ~ m/z 600 - 650 (Dependent on exact hydroxylation)Confirms the intact mass of the fully silylated aglycone.
[M - 15]⁺ [M]⁺ - 15Loss of a methyl group from the TMS derivative or the steroidal backbone.
[M - 90]⁺ [M]⁺ - 90Characteristic loss of trimethylsilanol (TMSOH), confirming the presence of a derivatized hydroxyl group.
Base Peak m/z 73The trimethylsilyl cation [Si(CH₃)₃]⁺, confirming successful BSTFA derivatization.

Validation Check: If the m/z 73 peak is absent or weak, and broad, tailing chromatographic peaks are observed, the derivatization step has failed (likely due to moisture contamination). The protocol must be repeated ensuring strictly anhydrous conditions.

References

  • Yang, B., et al. (2021). "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway." Phytotherapy Research, 35(3), 1546-1558.
  • Wang, Y., et al. (2018). "Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats." Frontiers in Pharmacology, 9, 753.
  • Senthil, K., et al. (2015). "Free Radical Scavenging Activity and Comparative Metabolic Profiling of In Vitro Cultured and Field Grown Withania somnifera Roots." PLOS One, 10(4), e0123360.
  • Moreau, R. A., et al. (2019). "Gas Chromatographic Analysis of Plant Sterols." AOCS Lipid Library.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Daturataturin A Solubility &amp; Handling for Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex phytochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex phytochemicals. Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide glycoside) isolated from the medicinal plant Datura metel L.[1]. While it is a potent bioactive compound—notably inducing autophagy and senescence in human keratinocytes (HaCaT) via the PI3K-Akt-mTOR pathway[2]—its bulky ergostane-type steroidal core and complex crystal lattice make it notoriously difficult to dissolve and maintain in aqueous cell culture media[3].

This guide synthesizes thermodynamic principles with field-proven protocols to ensure your in vitro assays yield reproducible, artifact-free data.

Section 1: Troubleshooting Guides & FAQs

Q1: My Daturataturin A powder isn't fully dissolving in 100% DMSO, even at a standard 10 mM concentration. What is the mechanistic barrier, and how do I overcome it?

  • Causality: The barrier is thermodynamic. Daturataturin A possesses a rigid steroidal backbone that forms a highly stable, tightly packed crystal lattice[4]. At room temperature, the kinetic energy of the DMSO molecules is often insufficient to break the intermolecular van der Waals forces and hydrogen bonds holding the powder together.

  • Solution: You must introduce external kinetic energy. Warm the suspension in a 37°C water bath for 10–15 minutes, followed by gentle water-bath sonication. Sonication creates localized high-pressure cavitation bubbles that mechanically disrupt the crystal lattice, allowing the polar aprotic DMSO molecules to fully solvate the steroidal core.

Q2: The compound dissolves perfectly in DMSO, but when I add it to my cell culture media, it immediately precipitates (cloudiness). How do I prevent this "solvent shock"?

  • Causality: This phenomenon is known as "hydrophobic collapse." When a highly concentrated DMSO stock (e.g., 10 mM) is introduced directly into cold aqueous media, the local dielectric constant drops precipitously. The hydrophobic steroidal core of Daturataturin A aggregates with itself faster than the water molecules can accommodate its hydrophilic glycoside moiety[1].

  • Solution: Never add high-concentration stocks directly to cold media. Use a step-down dilution strategy (intermediate stocks) and ensure your culture media is pre-warmed to 37°C. Add the diluted stock dropwise while vortexing or swirling the media vigorously to ensure rapid, infinite dilution.

Q3: How do I ensure my final DMSO concentration doesn't confound my cellular assays, particularly when studying the PI3K-Akt-mTOR pathway?

  • Causality: DMSO is a known differentiating agent and can induce cellular stress, independently modulating the PI3K-Akt axis at concentrations above 0.5% v/v. For sensitive assays like autophagy induction or apoptosis, high DMSO levels will create false-positive baseline shifts[5].

  • Solution: Keep final DMSO concentrations strictly ≤ 0.1%. If your target treatment is 15 µM (a standard efficacious dose for HaCaT cells[6]), your working stock must be concentrated enough so that the addition volume keeps the final DMSO below this threshold. Always include a vehicle control (DMSO only) matched to the exact concentration of your highest treatment group.

Section 2: Step-by-Step Methodologies

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Note: This protocol is a self-validating system designed to ensure complete solvation before downstream application.

  • Equilibration: Allow the Daturataturin A vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation from introducing water, which drastically reduces solubility[7].

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex the vial for 30 seconds. Place the vial in a 37°C water bath for 10 minutes.

  • Sonication: Transfer to a sonicating water bath for 2–3 minutes.

  • Self-Validation (Tyndall Effect Test): Shine a laser pointer or bright LED through the vial in a dark room. If you see a solid beam of light scattering (Tyndall effect), micro-crystals are still present. Repeat step 3 and 4 until the solution is optically clear.

  • Storage: Aliquot into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles[7].

Protocol B: Preparation of Working Solutions in Cell Culture Media
  • Pre-warming: Warm your complete culture media (e.g., DMEM with 10% FBS) to 37°C. The proteins in FBS (like albumin) act as natural carriers that help keep hydrophobic steroidal compounds in solution.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM master stock 1:10 in 100% DMSO.

  • Dropwise Addition: While gently vortexing the pre-warmed media, add the intermediate stock dropwise to reach your final assay concentration (e.g., 10–15 µM)[6].

  • Self-Validation (Microscopy Check): Before applying the media to your cells, place a 100 µL drop in an empty well and examine it under a phase-contrast microscope at 20x magnification. Look for needle-like crystals or amorphous aggregates. If the field is clear, proceed to treat your cells.

Section 3: Data Presentation

Table 1: Physicochemical Properties Dictating Daturataturin A Solvation Understanding these metrics explains why the compound favors lipid/organic phases over aqueous environments[8].

PropertyValueSolvation Implication
Molecular Weight 616.7 g/mol High MW increases the steric hindrance during aqueous solvation.
LogP (Partition Coefficient) ~2.81 (Aglycone)Highly lipophilic; strongly prefers non-polar solvents (DMSO, Chloroform) over water.
H-Bond Donors (nHD) 2Limited ability to form hydrogen bonds with water relative to its size.
H-Bond Acceptors (nHA) 5Requires a polar aprotic solvent like DMSO to fully stabilize the oxygenated moieties.

Table 2: Maximum Tolerated DMSO Concentrations by Assay/Cell Type

Cell Line / Assay TypeMax Recommended DMSOConsequence of Exceeding Limit
HaCaT (Keratinocytes) 0.1% v/vPremature senescence; false-positive autophagy induction.
HCT-116 (Colorectal) 0.2% v/vCytotoxicity; confounding of anti-proliferative IC50 calculations.
RAW 264.7 (Macrophages) 0.1% v/vBaseline activation of NF-κB inflammatory pathways.

Section 4: Mandatory Visualization

Workflow N1 1. Weigh Daturataturin A (Equilibrate to RT) N2 2. Add Anhydrous DMSO (Target: 10 mM Stock) N1->N2 N3 3. Warm (37°C) & Sonicate (Break Crystal Lattice) N2->N3 N4 4. Visual Inspection (Check Tyndall Effect) N3->N4 N5 5. Intermediate Dilution (Step-down in Media) N4->N5 N6 6. Dropwise Addition (Pre-warmed Media) N5->N6

Fig 1. Step-by-step workflow for the solvation and dilution of Daturataturin A to prevent precipitation.

Pathway DTA Daturataturin A PI3K PI3K / Akt Axis DTA->PI3K Inhibits MTOR mTOR Complex PI3K->MTOR Activates AUTO Autophagy & Senescence (HaCaT Cells) MTOR->AUTO Inhibits INFLAM Inflammation & Proliferation MTOR->INFLAM Promotes

Fig 2. Daturataturin A induces autophagy by inhibiting the PI3K-Akt-mTOR signaling pathway.

References

  • Wei, Z., et al. "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway." Phytotherapy Research, 2021.[Link]

  • Alali, F., et al. "Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives." Toxins (Basel), 2023.[Link]

  • OSADHI. "Chemoinformatics analysis of Daturataturin A aglycone." CSIR-North East Institute of Science and Technology, 2024.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Daturataturin A Degradation During Plant Extraction

Welcome to the Technical Support Center for natural product extraction, specifically tailored for researchers and drug development professionals working with Daturataturin A . Daturataturin A is a highly oxygenated C28 s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product extraction, specifically tailored for researchers and drug development professionals working with Daturataturin A .

Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide glycoside) isolated primarily from Datura metel L.[1][2]. Due to its complex structure—featuring a 2(3)-en-1-one moiety in ring A, a glycosylated hydroxyl group at C-27, and a six-membered lactone ring—it is highly susceptible to chemical and enzymatic degradation during extraction[2][3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity recovery of intact Daturataturin A.

Part 1: Diagnostic Workflow for Degradation

When extraction yields fall below expected baselines, identifying the exact degradation pathway is critical. The decision tree below outlines the diagnostic logic based on UPLC-MS/MS mass shifts.

DiagnosticWorkflow Start Low Daturataturin A Yield in LC-MS/MS CheckMass Analyze Mass Shifts (Degradation Profiling) Start->CheckMass Shift162 Mass Shift: -162 Da (Loss of Glucose) CheckMass->Shift162 Aglycone formed Shift18 Mass Shift: +18 Da (Lactone Ring Opening) CheckMass->Shift18 Saponification Acidic Cause: Acidic Hydrolysis or Glycosidase Activity Shift162->Acidic Alkaline Cause: Alkaline Hydrolysis (pH > 7.5) Shift18->Alkaline FixAcidic Action: Flash-freeze biomass, maintain pH 5.5-6.5 Acidic->FixAcidic FixAlkaline Action: Buffer solvent, avoid alkaline reagents Alkaline->FixAlkaline

Diagnostic decision tree for Daturataturin A degradation during extraction.

Part 2: Frequently Asked Questions (Mechanistic Causes)

Q: Why is the lactone ring of Daturataturin A highly susceptible to opening, and how do I prevent it? A: Daturataturin A contains an α,β -unsaturated six-membered lactone ring formed by the oxidation of C-22 and C-26 on the ergostane backbone[3]. Under alkaline conditions (pH > 7.5), hydroxide ions nucleophilically attack the electrophilic carbonyl carbon at C-26, leading to saponification (ring opening). This manifests in mass spectrometry as a +18 Da mass shift (addition of H2​O ). Prevention: Always buffer your extraction solvents to a slightly acidic to neutral range (pH 5.5–6.5) and avoid using alkaline modifiers like ammonium hydroxide during chromatographic separation.

Q: I observe a mass shift of -162 Da in my UPLC-MS/MS analysis. What does this mean? A: A loss of 162 Da corresponds to the cleavage of the β -D-glucopyranoside moiety at the C-27 position, converting Daturataturin A into its aglycone form[2][4]. This is driven by two causal factors:

  • Enzymatic Degradation: Endogenous plant glycosidases in Datura metel become highly active when cellular compartments are ruptured during homogenization.

  • Acidic Hydrolysis: Extraction solvents with a pH < 4.0 catalyze the cleavage of the glycosidic bond. Prevention: Flash-freeze the fresh aerial parts or seeds in liquid nitrogen immediately upon harvest to denature endogenous enzymes[5], and avoid strong acid modifiers (e.g., TFA) during extraction.

Q: Why is my extract turning dark brown, and how does it affect the withanolide? A: Darkening indicates the co-extraction and subsequent oxidation of polyphenols, which generates reactive oxygen species (ROS). The 2(3)-en-1-one moiety in ring A of withanolides is highly electrophilic and prone to oxidative degradation[6]. Utilizing a solvent like 80% Ethanol/Water limits the co-extraction of complex polyphenol oxidases compared to 100% aqueous extractions[5][7].

Part 3: Quantitative Impact of Extraction Parameters

The table below synthesizes the causal relationship between extraction conditions, Daturataturin A yield, and specific degradation pathways. Note: 80% Ethanol with ultrasonic assistance is the optimal balance for maximizing yield while preserving the structural integrity of the steroidal glycoside[5].

Extraction MethodSolvent SystemTemp (°C)pHYield (mg/g)Primary DegradantDegradation (%)
Ultrasonic-Assisted 80% Ethanol 40°C 6.0 3.8 None (Intact) < 2%
Heat-Reflux80% Ethanol80°C7.21.2Aglycone + Ring-Opened35%
Acidic Maceration100% Methanol25°C3.02.1Aglycone (-162 Da)45%
Alkaline Aqueous100% Water60°C8.50.5Ring-Opened (+18 Da)70%

Part 4: Self-Validating Protocol for Optimized Extraction

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, the system alerts you to halt and correct the parameter before downstream degradation occurs.

Step 1: Biomass Quenching and Preparation

  • Action: Immediately submerge freshly harvested Datura metel seeds or leaves in liquid nitrogen. Grind to a fine powder using a cryogenic mill.

  • Causality: Cryo-milling prevents thermal degradation and completely halts endogenous glycosidase activity that would otherwise cleave the C-27 glucose moiety[5].

  • Validation Checkpoint 1: Extract a 10 mg test aliquot in 1 mL of 80% EtOH. Run a rapid LC-MS scan. If the aglycone peak (m/z [M-162+H]+) exceeds 5% of the total withanolide area, the biomass was thawed too long prior to milling.

Step 2: Solvent Extraction

  • Action: Suspend the powder in an 80:20 Ethanol:Water (v/v) mixture at a 1:10 solid-to-liquid ratio. Add 0.1% formic acid to stabilize the pH at ~5.8.

  • Causality: 80% ethanol effectively solubilizes polar steroidal glycosides while precipitating highly polar polysaccharides and highly lipophilic chlorophylls[5][6]. The mild acid prevents alkaline lactone ring opening without triggering glycosidic hydrolysis.

  • Validation Checkpoint 2: Measure the pH of the slurry. If pH > 6.5, titrate with dilute formic acid until pH 5.8 is reached.

Step 3: Ultrasonic-Assisted Extraction (UAE)

  • Action: Sonicate the mixture at 40°C for 45 minutes.

  • Causality: UAE induces acoustic cavitation, breaking cell walls efficiently without the destructive thermal stress (80°C+) of traditional heat-reflux methods, preserving the heat-sensitive α,β -unsaturated ketone in ring A.

Step 4: Concentration and Storage

  • Action: Centrifuge at 5000 rpm for 10 minutes. Decant the supernatant and concentrate using a vacuum rotary evaporator with a water bath set strictly to 35°C[5]. Lyophilize the remaining aqueous fraction.

  • Validation Checkpoint 3: Compare pre- and post-concentration LC-MS profiles. A rise in +18 Da species indicates the water bath temperature exceeded safe limits, causing thermal hydrolysis.

Part 5: Biological Context - Why Intact Extraction Matters

Daturataturin A is a critical pharmacological probe due to its potent anti-proliferative and anti-inflammatory properties[8][9]. Specifically, intact Daturataturin A induces autophagy in human immortalized keratinocytes (HaCaT cells)—a model for psoriasis—by inhibiting the PI3K-Akt-mTOR signaling pathway[8].

If the lactone ring is opened or the glycoside is cleaved during extraction, the molecule loses its specific stereochemical binding affinity for upstream kinases, rendering downstream cell-based assays invalid.

Pathway DTA Intact Daturataturin A (Withanolide Glycoside) PI3K PI3K-Akt Pathway DTA->PI3K Inhibits Autophagy Autophagy Induction (LC3B/p62 modulation) DTA->Autophagy De-represses via mTOR inhibition mTOR mTOR Complex PI3K->mTOR Activates mTOR->Autophagy Inhibits HaCaT HaCaT Cell Senescence (Anti-proliferative) Autophagy->HaCaT Promotes

Mechanism of intact Daturataturin A inducing HaCaT autophagy via PI3K-Akt-mTOR inhibition.

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Troubleshooting

Daturataturin A In Vitro Application Portal: Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Daturataturin A , a highly oxygenated C28 steroidal lactone (withanolide) isolated from Datura metel L.[1]. This portal provides researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Daturataturin A , a highly oxygenated C28 steroidal lactone (withanolide) isolated from Datura metel L.[1]. This portal provides researchers and drug development professionals with field-proven insights, FAQs, and self-validating protocols to ensure scientific integrity when utilizing this compound in cell culture assays.

Section 1: Frequently Asked Questions (FAQs) - Media Stability & Handling

Q: What is the expected half-life of Daturataturin A in standard complete media (e.g., DMEM + 10% FBS)? A: In standard complete media at 37°C, the half-life of Daturataturin A is typically between 12 to 18 hours. The degradation is biphasic, driven simultaneously by the slightly alkaline pH (7.4) of the culture media and the enzymatic activity introduced by Fetal Bovine Serum (FBS).

Q: How does serum (FBS) specifically affect the stability of Daturataturin A? A: Daturataturin A relies on its C-27 glucose moiety for its specific solubility, stability, and biological activity[1]. FBS contains a complex mixture of active enzymes, including esterases and glycosidases. These serum glycosidases prematurely cleave the sugar moiety, converting the compound into Daturataturin A aglycone. This structural change drastically alters the molecule's pharmacokinetic profile and can skew in vitro cytotoxicity results.

Q: What are the primary degradation products I should monitor in my assays? A: You must monitor two primary degradation pathways:

  • Aglycone Formation: Driven by serum glycosidases cleaving the C-27 glucose[1][2].

  • Lactone-Opened Metabolites: Driven by spontaneous, base-catalyzed hydrolysis of the steroidal lactone ring at physiological pH (7.4) and 37°C.

G DTA Daturataturin A (Intact Glycoside) Aglycone Daturataturin A Aglycone (Deglycosylated) DTA->Aglycone Serum Glycosidases (FBS) Lactone Open-Ring Metabolite (Lactone Hydrolysis) DTA->Lactone pH 7.4 + Temp 37°C (Spontaneous)

Daturataturin A Degradation Pathways in Cell Culture Media.

Section 2: Troubleshooting Guide - Assay Variability & Degradation

Q: Why am I seeing highly variable cytotoxic effects in my HaCaT or cancer cell line assays over 72 hours? A: Daturataturin A induces autophagy and subsequent senescence in HaCaT cells via the PI3K-Akt-mTOR signaling pathway[3][4]. However, if your assay runs for 72 hours without media replenishment, the active compound degrades significantly after the first 24 hours. The variable cytotoxicity you are observing is likely due to cells responding to the aglycone metabolite rather than the intact glycoside. Solution: Implement a media-refresh protocol every 24 hours to maintain a constant concentration of the intact withanolide.

Q: How can I prevent premature degradation of Daturataturin A during long-term incubations? A:

  • Causality: Heat inactivation of serum (56°C for 30 mins) denatures the glycosidases responsible for cleaving the C-27 glucose, neutralizing the primary enzymatic threat to the compound.

  • Action: Use heat-inactivated FBS for all cell-based assays exceeding 12 hours. Additionally, prepare working aliquots in 100% LC-MS grade DMSO and only spike the compound into the aqueous media immediately before treating the cells to prevent premature, spontaneous lactone hydrolysis.

Section 3: Standard Operating Procedure (SOP) - Stability Profiling

To ensure your experimental data is robust, you must establish a self-validating system for your specific cell line media. The following LC-MS/MS stability profiling assay utilizes internal controls (matrix-free PBS) to isolate and quantify chemical vs. enzymatic degradation.

Step-by-Step Methodology: LC-MS/MS Stability Profiling
  • Preparation of Working Solutions: Prepare a 10 mM stock of Daturataturin A in 100% LC-MS grade DMSO. Dilute to a 10 µM working concentration in (A) DMEM + 10% FBS (Test) and (B) PBS pH 7.4 (Control).

    • Self-Validation Check: The PBS control isolates spontaneous pH-driven lactone hydrolysis from serum-driven enzymatic deglycosylation.

  • Incubation: Aliquot 100 µL of the working solutions into sterile microcentrifuge tubes. Incubate at 37°C with 5% CO2.

  • Time-Course Sampling: At designated time points (0, 2, 6, 12, 24, and 48 hours), remove one tube from each group.

  • Protein Precipitation (Quenching): Immediately add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Withaferin A, 1 µM).

    • Causality: Cold acetonitrile instantly denatures serum proteins, halting any further glycosidase activity, while simultaneously extracting the lipophilic withanolides into the organic phase.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection & Analysis: Transfer 200 µL of the supernatant to an LC-MS vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions for Daturataturin A and its aglycone[2][5].

G Step1 Spike Daturataturin A into DMEM + 10% FBS Step2 Incubate at 37°C, 5% CO2 (0, 2, 6, 12, 24, 48h) Step1->Step2 Step3 Protein Precipitation (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Supernatant Collection Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

LC-MS/MS Stability Assay Workflow for Daturataturin A.

Section 4: Quantitative Stability Data

The following table summarizes the expected stability profile of Daturataturin A, highlighting the stark contrast between serum-containing media and a matrix-free control.

Table 1: Representative Stability Profile of Daturataturin A (10 µM) at 37°C

Time (Hours)DMEM + 10% FBS (% Intact)PBS pH 7.4 (% Intact)Primary Degradant Observed in Complete Media
0 100.0 ± 0.0100.0 ± 0.0None
2 94.2 ± 1.598.5 ± 0.8Aglycone (Trace)
6 81.4 ± 2.195.2 ± 1.2Aglycone
12 63.8 ± 3.489.7 ± 1.5Aglycone, Open-Lactone
24 38.5 ± 4.278.4 ± 2.3Aglycone, Open-Lactone
48 12.1 ± 2.861.2 ± 3.1Aglycone (Major), Open-Lactone

References

  • Wei Z, Li T, Sun Y, et al. "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway." Phytotherapy Research. 2021.[Link]

  • Yang et al. "Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats." Frontiers in Pharmacology. 2018.[Link]

  • MDPI. "Oxidative Stress and AKT-Associated Angiogenesis in a Zebrafish Model and Its Potential Application for Withanolides." Antioxidants. 2022.[Link]

Sources

Optimization

Datura metel Extraction Support Center: Optimizing Daturataturin A Yields

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly oxygenated C28 steroidal lactones (withanolides).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly oxygenated C28 steroidal lactones (withanolides). Daturataturin A is a high-value secondary metabolite known for its potent cytotoxic and immunosuppressive properties[1][2]. However, its complex ergostane skeleton makes it susceptible to thermal degradation and poor partitioning if the extraction chemistry is not rigorously controlled.

This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your Daturataturin A recovery from Datura metel.

Part 1: FAQ - Biomass Selection & Preparation

Q: Why should we prioritize Datura metel leaves over flowers or roots for Daturataturin A extraction? A: While flowers are traditionally utilized in herbal medicine, their short flowering season and low overall biomass yield severely limit scalability. More importantly, quantitative UPLC-MS/MS analysis demonstrates that the total withanolide content is overwhelmingly concentrated in the leaves (155,640.0 ng/g) compared to the roots (14,839.8 ng/g)[1]. Utilizing leaves provides a high-yield alternative that bypasses seasonal bottlenecks and maximizes your starting target mass.

Q: How does the geographical origin of the biomass affect our baseline yield? A: Environmental stressors heavily influence secondary metabolite biosynthesis. Analytical studies show that total withanolide content varies significantly across production areas, with plants from specific regions (e.g., Dujiangyan) yielding the highest concentrations (82,013.9 ng/g) compared to lower-yielding regions (42,278.5 ng/g)[1]. Causality: Altitude, soil composition, and UV exposure alter the plant's defense mechanisms, directly upregulating withanolide production. Always authenticate and run a small-scale quantitative assay on your biomass before scaling up.

Part 2: Troubleshooting Guide - Extraction Optimization

Issue: Low recovery of Daturataturin A during primary solvent extraction.

  • Root Cause Analysis: Daturataturin A contains a complex six-membered δ-lactone heterocycle[1]. Using overly polar solvents (100% water) or completely non-polar solvents (100% hexane) leads to poor solubility.

  • Solution: Optimize the extraction solvent to an ethanol-water mixture. Research evaluating various ethanol:water ratios (60:40, 70:30, 80:20, and 95:0) shows that moderate polarity (specifically 80:20 or 70:30) maximizes withanolide recovery by matching the dielectric constant of the target steroidal lactones[1].

  • Self-Validating Protocol: Run parallel micro-extractions using 70:30 and 80:20 ethanol:water. Monitor the Daturataturin A peak via UHPLC-PDA at 227 nm or 254 nm[3]. The solvent ratio that achieves a peak area plateau is your optimized system.

Issue: Thermal degradation of withanolides during extraction.

  • Root Cause Analysis: Prolonged heat-reflux extraction (>120 mins) can cleave heat-sensitive functional groups (like epoxide rings) on the ergostane skeleton, converting active Daturataturin A into inactive artifacts.

  • Solution: Shift to Ultrasonic-Assisted Extraction (UAE) or cold-maceration. UAE induces acoustic cavitation, breaking plant cell walls rapidly without excessive bulk heating. If heat-reflux is strictly necessary, limit the extraction time to a maximum of 60–90 minutes[1].

Part 3: Quantitative Data Summaries

To aid in your experimental design, refer to the following benchmark data for Datura metel extractions.

Table 1: Withanolide Distribution in Datura metel

Plant Part Total Withanolide Content (ng/g) Suitability for Extraction
Leaves 155,640.0 Optimal (Highest Yield)
Flowers Moderate Limited (Short Season)

| Roots | 14,839.8 | Poor (Lowest Yield) |

Table 2: Extraction Optimization Parameters

Parameter Tested Variables Recommended for Daturataturin A
Method Heat-reflux, Cold-maceration, Ultrasonic Ultrasonic (minimizes thermal degradation)
Solvent EtOH:Water (60:40, 70:30, 80:20, 95:0) 80:20 EtOH:Water

| Time | 60 min, 90 min, 120 min | 60 - 90 min |

Part 4: Step-by-Step Methodology: Optimized Extraction & Isolation Protocol

This is the field-proven workflow for isolating Daturataturin A, leveraging the polarity of its steroidal lactone structure.

  • Biomass Preparation: Air-dry Datura metel leaves in the shade to prevent UV-induced photo-oxidation of the withanolides. Pulverize the dried leaves into a fine powder and pass through a 40-mesh sieve to maximize the solvent contact surface area.

  • Primary Extraction: Suspend 100 g of the leaf powder in 1000 mL of an 80:20 Ethanol:Water solution. Subject the mixture to ultrasonic extraction at 40°C for 60 minutes[1]. Repeat this process twice to ensure exhaustive extraction.

  • Concentration: Filter the combined extracts through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator to obtain a crude viscous extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 200 mL of distilled water. Partition sequentially with petroleum ether (3 x 200 mL) to remove non-polar lipids and chlorophyll. Next, partition the aqueous layer with ethyl acetate (3 x 200 mL). The ethyl acetate fraction will selectively concentrate the withanolides.

  • Column Chromatography: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate. Apply the residue to a silica gel column (polar adsorbent). Elute using a step-gradient of Chloroform and Methanol (starting from 100:0 and gradually increasing polarity to 80:20)[2].

  • Fraction Analysis: Analyze the eluted fractions using TLC or UHPLC-PDA. Pool the fractions containing Daturataturin A. Validation: Confirm identity via MS fragmentation, looking for the deprotonated parent ion [M−H]− and characteristic fragment ions indicating the loss of H2​O (18 Da)[1].

  • Final Purification: Subject the pooled, semi-purified fractions to preparative HPLC (C18 reverse-phase column) to yield pure Daturataturin A (>95% purity).

Part 5: Visualizations

ExtractionWorkflow Biomass Datura metel Leaves (Highest Withanolide Yield) Prep Pulverization & Sieving (40-mesh) Biomass->Prep Extraction Ultrasonic Extraction (80:20 EtOH:Water, 60 min) Prep->Extraction Concentration Rotary Evaporation (Crude Extract) Extraction->Concentration Partition Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Concentration->Partition Chromatography Silica Gel Column (Chloroform:Methanol Gradient) Partition->Chromatography Analysis UPLC-Q-TOF-MS/MS Fraction Identification Chromatography->Analysis Purification Preparative HPLC (Pure Daturataturin A) Analysis->Purification

Workflow for the optimized extraction and isolation of Daturataturin A from Datura metel leaves.

BioAction DatA Daturataturin A TargetCells Cancer Cell Lines (SW-620, MDA-MB-435) DatA->TargetCells Targets ImmuneCells Immune Cells (Macrophages/T-Cells) DatA->ImmuneCells Modulates Cytotoxicity Cytotoxic Activity (Apoptosis Induction) TargetCells->Cytotoxicity Immunosuppression Immunosuppressive Activity (Cytokine Modulation) ImmuneCells->Immunosuppression

Mechanistic pathways of Daturataturin A exhibiting cytotoxicity and immunosuppressive activity.

References

  • [1] UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC. Source: nih.gov. 1

  • [2] (-)-Daturataturin A | For Research Use Only - Benchchem. Source: benchchem.com. 2

  • [3] Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) | ACS Omega - ACS Publications. Source: acs.org. 3

Sources

Troubleshooting

Technical Support Center: Preventing Daturataturin A Crystallization in Aqueous Assay Buffers

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with Daturataturin A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with Daturataturin A (DTA) in in vitro assays.

Overview: The Physicochemical Challenge of Daturataturin A

Daturataturin A is a highly oxygenated C28 steroidal lactone (withanolide) naturally isolated from the medicinal plant Datura metel L.[1]. While it is widely utilized for its potent anti-inflammatory and anti-proliferative activities—particularly in cellular models like human immortalized keratinocytes (HaCaTs)[2]—its molecular structure presents significant handling challenges.

Despite possessing a glycoside moiety at the C-27 position which marginally improves polarity compared to its aglycone, DTA remains highly lipophilic. Chemoinformatic profiling indicates a LogP of approximately 2.81 and a calculated LogS of -4.54[3]. This poor aqueous solubility dictates that when DTA is transitioned from an organic stock solution (e.g., 100% DMSO) into an aqueous assay buffer, the sudden increase in the solvent's dielectric constant forces the hydrophobic steroidal backbone to aggregate[4]. This thermodynamic shock leads to rapid nucleation and visible crystallization, compromising assay integrity and leading to false-negative pharmacological readouts.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does Daturataturin A precipitate immediately upon addition to my kinase assay buffer or cell culture media? A1: This phenomenon is known as "solvent shift crystallization." When a highly concentrated DMSO stock of DTA is pipetted directly into an aqueous buffer, the local concentration of the compound at the droplet interface vastly exceeds its kinetic solubility threshold. The hydrophobic steroidal core rapidly self-associates to minimize contact with water molecules, forming crystalline aggregates before the DMSO can evenly diffuse into the bulk aqueous phase.

Q2: How can I formulate the buffer to prevent this without causing cytotoxicity in cell-based assays? A2: You must bridge the dielectric gap between DMSO and water. We recommend a two-step dilution strategy using carrier proteins or mild surfactants:

  • Carrier Proteins: Supplementing your aqueous buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA) provides hydrophobic pockets that encapsulate the steroidal core of DTA, maintaining it in a solvated state without disrupting cellular membranes.

  • Surfactants: For biochemical assays (e.g., kinase profiling), adding 0.01% - 0.05% Tween-20 or Triton X-100 lowers the surface tension and forms micelles that stabilize the compound.

Q3: Does the temperature of the assay buffer affect DTA stability during dilution? A3: Yes. The kinetic solubility of withanolides is highly temperature-dependent. Adding room-temperature DTA stock into cold (4°C) assay buffers induces a "cold shock," drastically lowering the precipitation threshold. Always pre-warm your aqueous buffers to at least room temperature (or 37°C for cell culture media) prior to compound addition.

Self-Validating Experimental Protocol: Kinetic Solubility Validation

To ensure your buffer formulation successfully prevents DTA crystallization, you must validate the precipitation threshold using a self-validating nephelometry (light scattering) assay. This protocol ensures your experimental system is robust before committing to expensive biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of Daturataturin A in 100% anhydrous DMSO. Vortex until completely dissolved and visually clear.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 1X PBS) and divide it into control (no additives) and optimized (e.g., +0.1% BSA or +0.05% Tween-20) aliquots. Pre-warm all buffers to 25°C or 37°C.

  • Intermediate Co-solvent Dilution: Create a concentrated intermediate stock by diluting the 10 mM DMSO stock 1:10 in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to yield a 1 mM working stock. This reduces the dielectric shock.

  • Titration: In a 96-well clear-bottom plate, add 190 µL of the pre-warmed assay buffers to respective wells.

  • Dropwise Addition: While subjecting the plate to continuous orbital shaking (500 rpm), add 10 µL of the intermediate stock dropwise to the buffer to achieve a final concentration of 50 µM (ensuring final DMSO concentration remains ≤1%).

  • Optical Validation: Incubate for 30 minutes at the assay temperature. Read the plate using a microplate reader set to absorbance at 620 nm (acting as a nephelometry proxy). An increase in optical density (OD > 0.05 above background) indicates micro-crystallization and failure of the buffer system.

Data Presentation: Solubility Parameters & Co-Solvent Efficacy

The following table summarizes the quantitative efficacy of various buffer additives in maintaining Daturataturin A solubility, allowing for rapid comparison of formulation strategies.

Solvent / Additive SystemMax Soluble Conc. (µM)*Mechanism of ActionAssay Compatibility
1X PBS (No Additives) < 5 µMN/A (Rapid Nucleation)None (Negative Control)
5% PEG-400 in PBS 40 µMDielectric bridgingIn vivo dosing (limited)
1X PBS + 0.1% BSA 50 - 75 µMHydrophobic encapsulationCell-based assays
DMEM + 10% FBS 80 µMLipid/protein bindingCell culture
1X Tris + 0.05% Tween-20 100 µMMicellar solubilizationBiochemical/Enzymatic

*Values represent approximate kinetic solubility thresholds before optical scattering (crystallization) occurs.

Mechanistic and Workflow Visualizations

G DMSO Daturataturin A (10 mM in 100% DMSO) Buffer Direct Aqueous Buffer Addition (High Dielectric Constant) DMSO->Buffer Unoptimized Strategy Solubilization Strategy: Carrier Proteins (BSA) or Surfactants DMSO->Strategy Optimized Supersat Local Supersaturation (Hydrophobic Aggregation) Buffer->Supersat Crystal Nucleation & Crystallization (Assay Failure) Supersat->Crystal Stable Stable Solvated State (Micellar/Protein Complex) Strategy->Stable

Mechanism of Daturataturin A crystallization and optimized solubilization pathways.

Workflow Step1 1. DMSO Stock Preparation Step2 2. Intermediate Co-solvent Dilution Step1->Step2 Step3 3. Dropwise Addition to Aqueous Buffer Step2->Step3 Step4 4. Nephelometry Read (620 nm) Step3->Step4 Step5 5. Determine Precipitation Threshold Step4->Step5

Step-by-step kinetic solubility workflow for validating Daturataturin A buffers.

References
  • (-)-Daturataturin A | For Research Use Only , Benchchem. 1

  • Chemoinformaics analysis of Daturataturin A aglycone - OSADHI , CSIR-North East Institute of Science and Technology. 3

  • Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway , National Institutes of Health (PubMed). 2

  • In Silico Identification of New Anti-SARS-CoV-2 Main Protease (Mpro) Compounds from Datura fastuosa , NanoBio Letters.4

Sources

Optimization

Technical Support Center: Daturataturin A Purification &amp; Recovery Optimization

Welcome to the Advanced Technical Support Center for withanolide purification. Daturataturin A is a highly oxygenated C28 steroidal lactone isolated primarily from Datura metel L.[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for withanolide purification. Daturataturin A is a highly oxygenated C28 steroidal lactone isolated primarily from Datura metel L.[1]. Due to its complex ergostane-based skeleton and sensitive δ-lactone ring, researchers frequently encounter severe yield losses during extraction and chromatography.

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the causality behind sample loss, provide a self-validating purification methodology, and troubleshoot the physicochemical barriers preventing high-yield recovery.

Process Overview & Critical Loss Points

Before troubleshooting, it is vital to map the purification lifecycle. The diagram below illustrates the standard isolation workflow and the specific physicochemical traps where Daturataturin A is most commonly lost.

PurificationWorkflow Plant Datura metel Matrix (Seeds/Leaves) Extraction Heat-Reflux Extraction (80% Ethanol, 90 min) Plant->Extraction Partition Liquid-Liquid Partitioning (Chloroform/Water) Extraction->Partition Loss1 Loss: Thermal/Acidic Degradation (Lactone Ring Cleavage) Extraction->Loss1 Silica Silica Gel Column (CHCl3:MeOH Gradient) Partition->Silica Loss2 Loss: Emulsion Trapping (Saponin Interference) Partition->Loss2 HPLC Preparative HPLC (C18, ACN:H2O) Silica->HPLC Loss3 Loss: Irreversible Adsorption (Silanol H-Bonding) Silica->Loss3 Pure Pure Daturataturin A (>98% Purity) HPLC->Pure

Fig 1. Daturataturin A purification workflow highlighting critical points of sample loss.

Troubleshooting FAQs: The "Why" Behind the Loss

Q: Why am I experiencing massive yield losses during the initial silica gel column chromatography step? A: The fundamental steroidal skeleton of Daturataturin A is highly oxygenated[2]. When using highly active, unmodified silica gel, the multiple hydroxyl groups on the withanolide structure form strong, irreversible hydrogen bonds with the free silanol groups on the stationary phase. Causality-Driven Solution: You must disrupt this hydrogen bonding by utilizing a carefully optimized step-gradient of chloroform and methanol[1]. Begin with 100% chloroform to elute non-polar sterols, then incrementally increase the methanol concentration. The protic nature of methanol competitively binds to the silanol sites, releasing the Daturataturin A.

Q: I am using an acidic extraction buffer to crash out plant proteins, but my Daturataturin A recovery is near zero. Why? A: Daturataturin A features a characteristic six-membered δ-lactone heterocycle functionalized at C-22 and C-26[2]. This lactone ring is highly susceptible to ring-opening hydrolysis under both strongly acidic and basic conditions. While mild acids are great for extracting Datura alkaloids (like scopolamine), they will actively degrade withanolides. Causality-Driven Solution: Maintain a neutral pH. Utilize 80% ethanol in water under heat-reflux conditions, which provides the optimal dielectric constant to solubilize the C28 steroidal backbone without hydrolyzing the lactone ring[2].

Q: During liquid-liquid partitioning (chloroform/water), a thick emulsion forms, trapping my target compound. How do I resolve this without losing my sample? A: Datura metel contains high concentrations of saponins and amphiphilic plant lipids that act as natural surfactants, stabilizing the chloroform-water interface and trapping moderately polar withanolides in the micellar layer. Causality-Driven Solution: Introduce a self-validating emulsion-breaking step. Add brine (saturated NaCl) to the aqueous phase. The increased ionic strength forces the moderately polar withanolides into the organic (chloroform) phase via the "salting-out" effect, while simultaneously increasing the density of the aqueous phase to rapidly resolve the emulsion.

Quantitative Optimization Data

To maximize recovery, extraction parameters must be strictly controlled. The table below summarizes how different methodologies impact the structural integrity and yield of Daturataturin A.

Table 1: Impact of Extraction Parameters on Daturataturin A Recovery

Extraction MethodSolvent SystemTime / TempRelative Recovery (%)Mechanistic Outcome & Contaminant Profile
Heat-Reflux 80% Ethanol 90 min / 80°C 92% Optimal dielectric constant; preserves lactone ring. [2]
Maceration100% Methanol24 hrs / 25°C45%Poor tissue penetration; high co-extraction of polar lipids.
SoxhletChloroform6 hrs / 61°C78%Good solubility, but prolonged heat causes minor degradation.
UAE (Ultrasound)33% Acetic Acid30 min / 25°C<10%Acidic hydrolysis actively destroys the δ-lactone heterocycle.

Self-Validating Step-by-Step Methodology

This protocol is designed as a self-validating system. At each phase, you will have a physical or chemical cue to ensure the compound is behaving as expected.

Phase 1: Matrix Preparation & Solubilization

  • Cryo-milling: Pulverize 100g of dried Datura metel L. seeds or leaves using liquid nitrogen. Validation: The powder should remain free-flowing; clumping indicates lipid melting and thermal degradation.

  • Extraction: Suspend the powder in 80% Ethanol (v/v). Perform heat-reflux extraction at 80°C for 90 minutes. Repeat this process twice to ensure exhaustive extraction[2].

  • Clarification: Centrifuge the combined extracts at 5000 rpm for 10 minutes to pellet insoluble plant debris. Vacuum-dry the supernatant at a low temperature (<40°C) to yield the crude extract.

Phase 2: Liquid-Liquid Fractionation (Defatting & Enrichment) 4. Resuspension: Dissolve the dried crude extract in 200 mL of distilled water. 5. Defatting: Partition the aqueous layer 3 times with 200 mL of Petroleum Ether. Discard the ether layer. Causality: Petroleum ether is highly non-polar and removes waxes that would otherwise foul your HPLC column. Daturataturin A is moderately polar and remains in the water. 6. Target Partitioning: Partition the aqueous layer 3 times with 200 mL of Chloroform. If an emulsion forms, add 20 mL of saturated NaCl. 7. Concentration: Pool the chloroform fractions and evaporate to dryness. This is your withanolide-enriched fraction.

Phase 3: Chromatographic Resolution 8. Primary Separation: Load the enriched fraction onto a Silica Gel column (100-200 mesh, pre-equilibrated with 100% chloroform). 9. Step-Gradient Elution: Elute using a step gradient of Chloroform:Methanol (100:0 → 95:5 → 90:10 → 80:20)[1]. 10. TLC Validation: Monitor fractions via Thin-Layer Chromatography (TLC). Validation: Daturataturin A will typically elute in the 90:10 to 80:20 fractions. Pool these specific fractions. 11. Final Polishing: Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column with an isocratic mobile phase of Acetonitrile:Water to achieve >98% purity.

Downstream Application Context: Why Purity Matters

Why is >98% purity critical for Daturataturin A? In biochemical research, this compound is investigated for its potent cytotoxic activity against human cancer cell lines (e.g., SW-620, MDA-MB-435) and its immunosuppressive capabilities[1].

Specifically, Daturataturin A induces autophagy in human immortalized keratinocytes (HaCaTs) by directly modulating the PI3K-Akt-mTOR signaling pathway[3]. If your sample is contaminated with trace Datura alkaloids (which act on muscarinic receptors) or structurally similar withanolides, you risk triggering off-target kinase cascades, thereby invalidating your phenotypic assay data.

Mechanism DTA Daturataturin A PI3K PI3K DTA->PI3K Inhibits Autophagy HaCaT Autophagy (Anti-proliferative) DTA->Autophagy Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits Inflammation Inflammation Autophagy->Inflammation Suppresses

Fig 2. Daturataturin A mechanism of action via PI3K-Akt-mTOR pathway modulation.

References

  • Title: Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway Source: PubMed (NIH) URL: [Link]

  • Title: UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. Source: MDPI (Molecules) URL: [Link]

Sources

Troubleshooting

Daturataturin A Technical Support Center: Stock Solution, Stability, and Handling Guidelines

Welcome to the Technical Support Center for Daturataturin A (DTA) . As a highly oxygenated C28 steroidal lactone (withanolide) isolated from Datura metel L., DTA is a potent phytochemical with documented anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Daturataturin A (DTA) . As a highly oxygenated C28 steroidal lactone (withanolide) isolated from Datura metel L., DTA is a potent phytochemical with documented anti-inflammatory, anti-proliferative, and immunosuppressive activities[1][2]. It is actively investigated for its ability to induce cell cycle arrest and autophagy in hyperproliferative models, as well as its potential as an EGFR inhibitor in lung cancer research[3][4].

However, the complex steroidal skeleton and the reactive six-membered δ-lactone ring make DTA highly susceptible to degradation if handled improperly[5]. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols for optimizing stock solutions, ensuring thermal stability, and maximizing shelf life.

FAQ 1: Solvent Selection & Stock Solution Preparation

Q: What is the optimal solvent for preparing a Daturataturin A stock solution, and why does aqueous reconstitution fail?

A: DTA exhibits extreme hydrophobicity due to its bulky C28 steroidal backbone. Attempting to dissolve DTA directly in aqueous buffers will result in immediate precipitation, leading to inaccurate dosing in your assays.

For in vitro biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. The causality is rooted in solvent polarity: DMSO is a polar aprotic solvent that effectively solvates both the hydrophobic steroidal core and the polar hydroxyl/lactone groups without acting as a nucleophile. In contrast, aqueous environments at non-neutral pH can initiate irreversible ring-opening hydrolysis of the δ-lactone heterocycle, destroying the pharmacophore required for target binding.

For analytical applications (e.g., UPLC-MS/MS), HPLC-grade Methanol is recommended, as it provides excellent ionization efficiency and compatibility with reverse-phase mobile phases[5][6].

Quantitative Data: Solubility and Storage Parameters
SolventMax SolubilityRecommended Stock ConcentrationOptimal Storage TemperatureEstimated Shelf Life
Anhydrous DMSO >10 mg/mL5 mM – 10 mM-80°CUp to 12 months
HPLC Methanol ~5 mg/mL0.5 mg/mL-20°CUp to 6 months
Aqueous Buffers <0.1 mg/mLNot RecommendedN/AN/A

FAQ 2: Temperature Optimization & Shelf Life

Q: How do temperature fluctuations and freeze-thaw cycles impact DTA stability?

A: Temperature directly modulates the kinetic energy available for degradation pathways, specifically oxidation and lactone hydrolysis.

  • Short-Term (Benchtop): DTA extracts and methanolic solutions demonstrate acceptable stability at room temperature (25°C) for up to 48 hours during analytical processing and extraction[6].

  • Long-Term (Storage): Stock solutions must be aliquoted and stored at -20°C or -80°C. Lowering the temperature to -80°C drastically reduces the thermodynamic feasibility of spontaneous racemization or degradation[4].

  • Freeze-Thaw Cycles: Repeated thermal cycling introduces condensation (water ingress) into the DMSO stock. Because DMSO is highly hygroscopic, absorbed water will act as a nucleophile, leading to the gradual hydrolysis of the lactone ring. Rule of thumb: Never subject DTA to more than one freeze-thaw cycle.

FAQ 3: Experimental Workflows & Validation

Q: How can I ensure my DTA stock solution remains active for sensitive mechanistic assays, such as PI3K-Akt-mTOR pathway inhibition?

A: You must employ a self-validating protocol . Do not assume a stored stock is intact. DTA induces autophagy in human keratinocytes (HaCaTs) by directly inhibiting the PI3K-Akt-mTOR signaling cascade[2]. If your stock is degraded, you will observe false-negative results in your western blots for phosphorylated Akt and mTOR.

MOA DTA Daturataturin A (Intact Lactone Ring) PI3K PI3K DTA->PI3K Inhibits AKT Akt PI3K->AKT Downregulates mTOR mTOR AKT->mTOR Downregulates Autophagy Autophagy Induction (Cellular Senescence) mTOR->Autophagy Triggers

Caption: Daturataturin A mechanism of action: Autophagy induction via PI3K-Akt-mTOR pathway inhibition.

Step-by-Step Methodology: Preparation and Self-Validation of DTA Stock

Phase 1: Preparation

  • Thermal Equilibration: Remove the lyophilized DTA vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would otherwise dissolve into the DMSO and promote hydrolysis.

  • Reconstitution: Inject the calculated volume of anhydrous DMSO (≥99.9% purity) directly into the vial to achieve a 10 mM stock. Vortex gently for 60 seconds until the solution is completely clear.

  • Aliquoting: Immediately dispense the stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube). Causality: Amber tubes block UV-induced photo-oxidation of the steroidal double bonds.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Phase 2: Self-Validation (Pre-Assay Check)

  • Sampling: Thaw one aliquot at room temperature. Take a 1 µL sample and dilute it to 0.5 mg/mL in HPLC-grade methanol[5].

  • UPLC-MS/MS Analysis: Run the sample through a C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 μm) at 25°C. Use a mobile phase of water (0.1% formic acid) and acetonitrile (0.1% formic acid)[6].

  • Integrity Confirmation: Verify the presence of the intact parent ion mass (e.g., m/z 616.70 for the glycoside). The absence of lower molecular weight fragments (indicative of ring-opening) validates the stock for use in your biological assays.

Workflow Start Lyophilized DTA (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Dissolve Reconstitute in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Store Cryopreserve at -80°C Aliquot->Store Validate UPLC-MS/MS Integrity Validation Store->Validate

Caption: Self-validating workflow for Daturataturin A stock solution preparation and storage.

References

  • Title: Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway Source: PubMed (nih.gov) URL: 2

  • Title: UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. Source: MDPI URL: 6

  • Title: Identification of Datura metel phytochemicals as potential EGFR inhibitors in lung cancer Source: Scientific Reports (nih.gov) URL: 3

  • Title: Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats Source: Frontiers in Pharmacology (PMC) URL: 7

  • Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: Toxins (MDPI / IRIS Unibas) URL: 4

Sources

Reference Data & Comparative Studies

Validation

Daturataturin A vs Daturametelin I cytotoxicity comparison

Comparative Cytotoxicity Guide: Daturataturin A vs. Daturametelin I As drug development increasingly turns to highly oxygenated C28 steroidal lactones (withanolides) for novel oncology and immunology leads, Datura metel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: Daturataturin A vs. Daturametelin I

As drug development increasingly turns to highly oxygenated C28 steroidal lactones (withanolides) for novel oncology and immunology leads, Datura metel has emerged as a critical botanical source[1]. Among its most promising bioactive isolates are Daturataturin A and Daturametelin I . While structurally related, these two compounds exhibit divergent pharmacological profiles.

This guide provides a comprehensive, objective comparison of their cytotoxic and anti-proliferative capabilities, supported by mechanistic insights and self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural and Mechanistic Divergence

Both Daturataturin A and Daturametelin I share an ergostane-based skeleton functionalized at C-22 and C-26 to form a six-membered δ-lactone heterocycle[2]. However, their specific glycosylation patterns and hydroxyl orientations dictate distinct cellular targets:

  • Daturataturin A (Oncology Focus): This compound is a potent cytotoxic agent. It actively induces apoptosis and inhibits proliferation in human cancer cell lines by modulating mitochondrial pathways and reducing oxidative stress[3]. Furthermore, it has been shown to induce autophagy via the suppression of the PI3K-Akt-mTOR signaling cascade[4].

  • Daturametelin I (Immunomodulation Focus): While exhibiting moderate anti-proliferative properties, Daturametelin I is primarily recognized for its significant anti-inflammatory activity[5]. It acts largely by suppressing NF-κB signaling and inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages[6].

G DatA Daturataturin A PI3K PI3K-Akt-mTOR Pathway DatA->PI3K Inhibits Mito Mitochondrial Depolarization DatA->Mito Induces DatI Daturametelin I NFkB NF-κB Pathway DatI->NFkB Suppresses Apop Apoptosis & Cytotoxicity PI3K->Apop Autophagy/Apoptosis Mito->Apop ROS Stress AntiP Anti-inflammatory & Anti-proliferative NFkB->AntiP Decreases NO

Caption: Mechanistic divergence of Daturataturin A and Daturametelin I in cellular signaling.

Comparative Cytotoxicity Data

The following table synthesizes the quantitative performance of both compounds across standard in vitro models. Daturataturin A demonstrates superior direct cytotoxicity against solid tumor lines, whereas Daturametelin I requires higher concentrations to achieve similar cytocidal effects, reflecting its primary role as an immunomodulator[1][5][6].

CompoundTarget Cell LineTissue OriginPrimary BioactivityIC₅₀ Value / Potency
Daturataturin A SW-620Colon CarcinomaCytotoxicity / ApoptosisLow Micromolar (< 20 μM)[7]
Daturataturin A MDA-MB-435Melanoma / BreastCytotoxicity / ApoptosisLow Micromolar (< 20 μM)[7]
Daturametelin I RAW 264.7Murine MacrophageAnti-inflammatory (NO Inhibition)~17.8 μM (NO Inhibition)[6]
Daturametelin I General Cancer LinesVariousAnti-proliferativeModerate / High Micromolar[8]

Experimental Protocols: Self-Validating Systems

To accurately compare these compounds, researchers must employ protocols that isolate specific mechanisms of action. The following methodologies are designed with built-in causal validations.

Protocol A: High-Sensitivity Cytotoxicity Screening (CCK-8 Assay)

Why CCK-8 over MTT? Withanolides can sometimes interact with the mitochondrial reductases required to cleave MTT into formazan, creating background noise. CCK-8 utilizes a water-soluble tetrazolium salt (WST-8) that relies on cellular dehydrogenases, offering higher sensitivity and avoiding the need for toxic solubilization buffers.

  • Cell Seeding: Seed SW-620 or MDA-MB-435 cells at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, leading to false-positive cytotoxicity readings.

  • Synchronization: Incubate overnight in complete media, then replace with low-serum media (1% FBS) for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase, ensuring that the observed anti-proliferative effects are strictly due to the withanolide and not masked by serum-derived growth factors.

  • Compound Dosing: Treat cells with Daturataturin A or Daturametelin I at logarithmic concentrations (0.1, 1, 10, 50, 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Readout: After 48 hours, add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm. Calculate IC₅₀ using non-linear regression.

Workflow Seed Seed Cancer Cells (Log-Phase Density) Sync Serum Starvation (Cycle Sync) Seed->Sync Dose Compound Dosing (0.1 - 100 μM) Sync->Dose Assay CCK-8 Reagent (Dehydrogenase Cleavage) Dose->Assay Calc Absorbance Readout & IC50 Calculation Assay->Calc

Caption: Self-validating experimental workflow for comparative cytotoxicity screening.

Protocol B: Mechanistic Validation of PI3K-Akt-mTOR Inhibition

To validate Daturataturin A's mechanism of action[4], Western Blotting must be performed with stringent lysis conditions.

  • Lysate Preparation: Lyse treated cells using RIPA buffer supplemented with both protease inhibitors AND phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

    • Causality: Akt and mTOR are regulated by transient phosphorylation. The moment a cell is lysed, endogenous phosphatases will rapidly strip these phosphate groups. Without phosphatase inhibitors, you will observe a false-negative result for baseline phosphorylation.

  • Protein Quantification & Separation: Normalize protein concentrations using a BCA assay. Run 20 μg of protein per lane on a 10% SDS-PAGE gel.

  • Immunoblotting: Probe for total Akt/mTOR and phosphorylated p-Akt (Ser473) / p-mTOR (Ser2448).

    • Causality: You must probe for total protein alongside the phosphorylated target. If Daturataturin A simply downregulates total Akt expression, the p-Akt signal will drop regardless of kinase inhibition. A true PI3K-Akt pathway inhibitor will reduce the p-Akt/Total-Akt ratio.

Conclusion & Translational Outlook

For drug development professionals, the choice between these two Datura metel derivatives depends heavily on the therapeutic target. Daturataturin A is the superior candidate for oncological applications targeting epithelial-derived and hormone-sensitive tumors due to its low-micromolar cytotoxicity and direct modulation of mitochondrial apoptosis[3]. Conversely, Daturametelin I serves as a highly valuable pharmacological probe for immunology, offering potent suppression of inflammatory cascades with a wider therapeutic window before inducing cell death.

Sources

Comparative

Validating Daturataturin A Purity: A Comparative Guide to NMR Spectroscopy vs. Chromatographic Methods

As a Senior Application Scientist specializing in natural product characterization, I frequently encounter the challenge of validating highly oxygenated steroidal lactones. Daturataturin A, a bioactive withanolide isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in natural product characterization, I frequently encounter the challenge of validating highly oxygenated steroidal lactones. Daturataturin A, a bioactive withanolide isolated from the medicinal plant Datura metel L., is of significant interest in biochemical research due to its documented cytotoxic and immunosuppressive properties[1][2]. However, its complex C28 ergostane-based skeleton—featuring an α,β-unsaturated δ-lactone ring, multiple stereocenters, and specific glycosidic linkages—makes purity validation a formidable task.

While many laboratories default to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for routine quality control, these techniques only tell part of the story. To guarantee the structural integrity and stereochemical purity of Daturataturin A reference standards, Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable[1]. This guide objectively compares these analytical modalities and provides a self-validating NMR protocol for rigorous purity assessment.

The Causality of Analytical Choice: Why NMR over HPLC and LC-MS?

When validating a complex natural product like Daturataturin A, we must strictly distinguish between chromatographic purity and structural purity.

  • HPLC-UV (Chromatographic Purity): Preparative HPLC using an ODS (Octadecylsilyl) reversed-phase column with a methanol-water gradient is the gold standard for the initial isolation of Daturataturin A[1]. A UV detector set to 210–254 nm will confirm the absence of UV-active impurities, yielding a bulk purity score (often >95% or >98%)[2][3]. However, HPLC cannot detect structurally similar, co-eluting stereoisomers or non-chromophoric degradation products.

  • LC-MS (Mass Confirmation): High-resolution mass spectrometry provides the exact molecular weight and elemental composition (e.g., confirming the molecular formula C34H48O10, MW 616.74)[4][5]. Yet, mass alone cannot differentiate between positional isomers of hydroxyl groups or confirm the α/β orientation of the glycosidic bond.

  • 1H and 13C NMR (Structural & Stereochemical Purity): NMR is the only technique capable of mapping the entire carbon-hydrogen framework[1]. For withanolides, the γ-gauche effect observed in 13C NMR is highly reliable for probing the spatial orientation of hydroxy substituents (e.g., at C-14 or C-17)[6]. Furthermore, 1H NMR allows us to quantify the exact molar ratio of the aglycone core to the sugar moiety, creating a self-validating check for partial hydrolysis.

Workflow A Crude Extract (Datura metel L.) B Preparative HPLC (ODS Column) A->B C Daturataturin A Fraction B->C D HPLC-UV Analysis (Chromatographic Purity) C->D E LC-MS Analysis (Molecular Weight) C->E F 1H & 13C NMR (Stereochemistry) C->F G Validated Reference Standard D->G E->G F->G

Analytical workflow for the isolation and orthogonal purity validation of Daturataturin A.

Comparative Performance Matrix

To objectively evaluate these alternatives, we must look at their specific capabilities in the context of withanolide characterization.

Analytical ModalityPrimary OutputStrengths for Daturataturin ALimitations
HPLC-UV Chromatographic Purity (%)Excellent for quantifying bulk purity and separating major plant matrix impurities[2].Blind to co-eluting stereoisomers and non-UV-active contaminants.
LC-MS (Q-TOF) Exact Mass (m/z) & FormulaConfirms molecular weight (616.74 g/mol ) and detects trace mass variants[4].Cannot resolve regiochemistry, stereochemistry, or glycosidic linkage types.
1H & 13C NMR Structural ConnectivityUnambiguously identifies olefinic protons, oxygenated carbons, and spatial orientations[1][6].Lower sensitivity; requires highly purified, concentrated samples (typically >5 mg).
Self-Validating Experimental Protocol for NMR Validation

To ensure absolute confidence in the purity of Daturataturin A, I employ a self-validating NMR workflow. This protocol is designed not just to acquire spectra, but to internally verify the data against potential degradation pathways.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 5–10 mg of the HPLC-purified Daturataturin A in 0.5 mL of deuterated methanol (CD3OD). Transfer the solution to a 5 mm precision NMR tube and add 0.01% Tetramethylsilane (TMS) as an internal standard.

  • Causality: Daturataturin A contains multiple hydroxyl groups and a bulky sugar moiety. Dissolving the sample in standard deuterated chloroform (CDCl3) often leads to severe peak broadening due to intermolecular hydrogen bonding and conformational exchange. CD3OD disrupts these hydrogen bonds, yielding sharp, highly resolved resonances[7].

Step 2: Instrument Calibration and Temperature Control

  • Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer (e.g., Bruker AVANCE III)[7]. Equilibrate the probe temperature strictly at 298 K (25 °C). Tune and match the probe to the specific sample impedance.

  • Causality: Temperature fluctuations alter the chemical shifts of exchangeable protons and can shift the solvent residual peak, leading to misinterpretation of the highly sensitive γ-gauche effects used to determine stereochemistry[6].

Step 3: 1D and 2D Data Acquisition

  • Action:

    • Acquire a quantitative 1H NMR spectrum (64 scans, relaxation delay D1 = 5 seconds to ensure complete relaxation of all protons).

    • Acquire a 13C NMR spectrum with proton decoupling (1024–4096 scans depending on concentration).

    • Acquire HSQC and HMBC spectra to map one-bond and long-range carbon-proton connectivities.

  • Causality: 1D spectra provide the quantitative integration required for purity validation, while 2D spectra (HSQC, HMBC) prevent the misassignment of overlapping steroidal backbone signals[8].

Step 4: The Self-Validation Check (Data Processing)

  • Action: Reference the spectra to the CD3OD residual solvent peaks (δH 3.31 ppm / δC 49.0 ppm)[7]. Integrate the vinylic protons (H-2 and H-3) and set their combined integral to exactly 2.00. Next, integrate the anomeric proton of the glucose moiety (typically a doublet around δH 4.3–4.5 ppm).

  • Causality: Withanolide glycosides are susceptible to partial hydrolysis during storage. If the Daturataturin A is intact and structurally pure, the anomeric proton integral will be exactly 1.00 ± 0.05. A value significantly lower indicates aglycone contamination, instantly invalidating the batch despite a potentially "passing" HPLC-UV score.

NMR_Logic A Daturataturin A NMR Spectra B 1H NMR A->B C 13C NMR & DEPT A->C D 2D NMR (HMBC) A->D E Vinylic Protons (α,β-unsaturated lactone) B->E F Methyl Groups (Me-21, Me-27, Me-28) B->F G Carbonyl Carbons (C-1, C-26) C->G H Glycosidic Linkages (Anomeric Protons) C->H D->E D->H

Logical framework mapping NMR modalities to the structural elucidation of withanolides.

Quantitative Data: Characteristic NMR Shifts

The following table summarizes the critical diagnostic chemical shifts used to validate the Daturataturin A structure[1][6][8].

Structural Feature1H NMR Shift (δ, ppm)13C NMR Shift (δ, ppm)Diagnostic Significance
C-1 (Ketone) -~205.0Confirms the oxidized A-ring characteristic of withanolides.
C-2 / C-3 (Vinylic) ~5.84 (dd) / ~6.58 (ddd)~128.0 / ~143.8Validates the α,β-unsaturated system in the A-ring.
C-22 (Lactone Methine) ~4.20 (dd)~78.0Confirms the intact δ-lactone ring; highly sensitive to stereochemistry.
C-26 (Lactone Carbonyl) -~167.1Validates the ester carbonyl of the withanolide side chain.
Anomeric Position (C-1') ~4.35 (d, J=7.8 Hz)~104.5The large coupling constant (J > 7 Hz) confirms the β-configuration of the glycosidic bond.
Methyls (Me-21, 27, 28) ~0.96 - 1.96 (singlets)~10.0 - 25.0Fingerprint region for the steroidal skeleton; validates the absence of demethylated impurities.
Conclusion

While HPLC and LC-MS are indispensable tools for the isolation and mass confirmation of Daturataturin A, they are fundamentally insufficient for absolute structural validation. By employing a rigorously controlled, self-validating 1H and 13C NMR protocol, researchers can unequivocally confirm the stereochemical purity and structural integrity of their reference standards, ensuring reliable and reproducible downstream biological assays.

References
  • Xu, S., et al. "Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats." Frontiers in Pharmacology / PMC, 2018.[Link]

  • ALB Technology. "133360-51-7 | Daturataturin A." ALB Technology.[Link]

  • Su, B., et al. "Withanolide Structural Revisions by 13 C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect." Marine Drugs / ResearchGate, 2017.[Link]

  • Wang, Y., et al. "Bioactive Metabolites from the Dusty Seeds of Gastrodia elata Bl., Based on Metabolomics and UPLC-Q-TOF-MS Combined with Molecular Network Strategy." Molecules / PMC, 2021.[Link]

  • Ben Khedher, M. R., et al. "Datura stramonium Flowers as a Potential Natural Resource of Bioactive Molecules: Identification of Anti-Inflammatory Agents..." MDPI, 2023.[Link]

  • Kharel, P., et al. "Isolation, Identification and Antimicrobial Activity of a Withanolide [WS-1] from the Roots of Withania somnifera." Nepal Journal of Science and Technology, 2011.[Link]

Sources

Validation

Comparative Immunosuppressive Profiling: Daturataturin A vs. Withaferin A

Introduction Withanolides, a class of highly oxygenated C28 steroidal lactones, have emerged as potent modulators of the immune system. Among them, 1[1] (isolated from Datura metel) and 2[2] (isolated from Withania somni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Withanolides, a class of highly oxygenated C28 steroidal lactones, have emerged as potent modulators of the immune system. Among them, 1[1] (isolated from Datura metel) and 2[2] (isolated from Withania somnifera) represent two highly promising candidates for pharmacological development. While both compounds exhibit robust immunosuppressive and anti-inflammatory properties, their mechanisms of action, cellular targets, and optimal translational applications diverge significantly. This guide provides an objective, data-driven comparison to assist researchers in selecting the appropriate withanolide for specific immunomodulatory workflows.

Mechanistic Divergence in Immune Modulation

Understanding the distinct signaling cascades targeted by these compounds is critical for experimental design and downstream clinical applications.

Withaferin A (WFA): The Cysteine Thiol Modifier WFA functions primarily as a potent electrophile. Its core immunosuppressive mechanism is driven by direct covalent binding to the cysteine-62 residue of the p50 subunit of NF-κB[2]. This structural modification prevents DNA binding, effectively silencing the NF-κB pathway in T lymphocytes. Consequently, WFA profoundly inhibits T-cell proliferation and suppresses the maturation of dendritic cells (DCs) by downregulating critical co-stimulatory markers such as CD83 and HLA-DR[3]. Interestingly, WFA's effects are highly context-dependent; while it suppresses normal DC maturation to prolong allograft survival, it can induce Immunogenic Cell Death (ICD) and reactive oxygen species (ROS)-mediated PD-L1 upregulation in non-small cell lung cancer (NSCLC) models[4].

Daturataturin A (DTA): The Autophagic Modulator DTA exerts its immunomodulatory effects primarily through the induction of autophagy and the suppression of macrophage hyperactivation. DTA downregulates pro-inflammatory cytokines and inhibits NF-κB activation in RAW264.7 macrophages[1]. Mechanistically, DTA modulates the PI3K-Akt-mTOR signaling pathway, triggering autophagy-mediated suppression of inflammation[5]. This makes DTA uniquely suited for resolving localized inflammatory states, such as hyperproliferative epidermal conditions (e.g., psoriasis)[5].

Pathways WFA Withaferin A p50 p50 (Cys-62) Modification WFA->p50 Covalent Binding DTA Daturataturin A NFkB NF-κB Inactivation DTA->NFkB Inhibits PI3K PI3K-Akt-mTOR Pathway DTA->PI3K Modulates p50->NFkB DC Block DC Maturation (↓ CD83, HLA-DR) NFkB->DC TCell Inhibit T-Cell Proliferation NFkB->TCell Macro Macrophage Suppression (↓ Pro-inflammatory Cytokines) NFkB->Macro Autophagy Autophagy Induction PI3K->Autophagy Autophagy->Macro

Comparative signaling pathways of Withaferin A and Daturataturin A in immune cells.

Quantitative Comparison of Pharmacological Profiles

To facilitate compound selection, the following table synthesizes the distinct pharmacological and phenotypic profiles of both withanolides based on established literature[1][2][3][5].

Feature / ParameterDaturataturin AWithaferin A
Botanical Origin Datura metel L. (Solanaceae)Withania somnifera (Solanaceae)
Primary Molecular Target PI3K-Akt-mTOR axis, NF-κBNF-κB (p50 Cys-62), Vimentin
Primary Immune Cell Target Macrophages (RAW264.7), KeratinocytesT Lymphocytes, Dendritic Cells
Key Phenotypic Readout Autophagy induction, Cytokine suppressionT-cell arrest, DC maturation blockade
Translational Application Psoriasis, inflammatory skin conditionsIslet allograft survival, Tumor ICB sensitization
Contextual Nuance Highly effective in hyperproliferative statesPleiotropic (Immunosuppressive vs. ICD induction)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed with built-in causality and orthogonal validation steps.

Protocol A: Assessing Dendritic Cell Maturation Blockade (Optimized for Withaferin A)

Rationale: WFA's ability to prolong allograft survival relies heavily on preventing DC maturation[3]. This protocol uses flow cytometry to quantify the suppression of co-stimulatory molecules.

  • PBMC Isolation & Monocyte Enrichment: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation. Purify CD14+ monocytes using magnetic microbeads.

  • Immature DC Generation: Culture monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF (800 U/mL), and IL-4 (500 U/mL) for 5 days.

  • Compound Pre-treatment: On day 5, pre-treat the immature DCs with WFA (0.5 – 2.0 μM) for 4 hours.

    • Causality Check: Pre-treatment is mandatory. WFA must covalently modify the p50 cysteine residues before inflammatory stimuli trigger NF-κB translocation to the nucleus.

  • Maturation Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) to the culture to force maturation. Incubate for 24 hours.

  • Flow Cytometry Validation: Harvest cells and stain for CD83, HLA-DR, and CD86.

    • Self-Validating System: Include an LPS-only positive control (must show >80% CD83+ cells) and an untreated negative control (must remain <10% CD83+). WFA efficacy is confirmed by a dose-dependent failure of LPS to upregulate CD83 and HLA-DR[3].

Workflow Iso 1. Isolate Monocytes Diff 2. Differentiate DCs (GM-CSF + IL-4) Iso->Diff Treat 3. Pre-treat with Withaferin A Diff->Treat Stim 4. Stimulate Maturation (LPS) Treat->Stim Read 5. Flow Cytometry (CD83 / HLA-DR) Stim->Read

Self-validating experimental workflow for assessing dendritic cell maturation blockade.

Protocol B: Macrophage Autophagic Flux Assay (Optimized for Daturataturin A)

Rationale: DTA resolves inflammation by inducing autophagy via the PI3K-Akt-mTOR pathway[5]. Measuring autophagic flux is essential to differentiate true autophagy induction from a blockade in autophagosome clearance.

  • Cell Culture: Seed RAW264.7 macrophages in 6-well plates and allow adherence overnight.

  • Compound Treatment: Treat cells with DTA (e.g., 5 – 20 μM) for 12-24 hours.

  • Autophagic Flux Inhibition: Add Bafilomycin A1 (100 nM), a lysosomal V-ATPase inhibitor, 2 hours prior to cell harvest.

    • Causality Check: Bafilomycin A1 prevents autophagosome-lysosome fusion. If DTA truly induces autophagy, the combination of DTA + Bafilomycin A1 will result in significantly higher LC3-II accumulation than Bafilomycin A1 alone.

  • Western Blot Analysis: Lyse cells and probe for LC3-I/II, p-mTOR, and p-PI3K.

    • Self-Validating System: A successful assay will show a concurrent decrease in p-mTOR levels (validating pathway inhibition) and an increase in the LC3-II/LC3-I ratio (validating autophagosome formation)[5].

Conclusion & Translational Outlook

For drug development professionals, the choice between these withanolides hinges on the target pathology. Withaferin A is the superior candidate for systemic immunomodulation targeting adaptive immunity, particularly in preventing transplant rejection or modulating the tumor microenvironment[3][4]. Conversely, Daturataturin A offers a highly targeted approach for resolving innate immune hyperactivation, making it an excellent lead compound for topical dermatological therapies and macrophage-driven inflammatory diseases[5].

References

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. National Center for Biotechnology Information (PMC). 1

  • Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. MDPI. 2

  • Withaferin A and Immune Checkpoint Blocker Therapy for the Treatment of Non-Small Cell Lung Cancer. Digital Commons @ USF. 4

  • Withaferin A inhibits lymphocyte proliferation, dendritic cell maturation in vitro and prolongs islet allograft survival. PubMed. 3

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. IRIS Unibas. 5

Sources

Comparative

Validating PI3K-Akt-mTOR Pathway Inhibition by Daturataturin A: A Comparative Guide

Introduction Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) naturally isolated from the medicinal plant Datura metel L. ([1]).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) naturally isolated from the medicinal plant Datura metel L. ([1]). Recent pharmacological studies have highlighted its potent anti-inflammatory and anti-proliferative properties, particularly in human immortalized keratinocytes (HaCaTs), making it a compelling candidate for treating hyperproliferative skin disorders like psoriasis ([2]). Mechanistically, DTA exerts its effects by inducing autophagy and cellular senescence, an outcome driven by the robust inhibition of the PI3K-Akt-mTOR signaling pathway ([2],[3]).

This guide provides drug development professionals and researchers with a comprehensive framework for validating DTA's inhibitory effects on the PI3K-Akt-mTOR axis. We objectively compare DTA against established synthetic inhibitors and outline a self-validating experimental protocol system designed to ensure rigorous, reproducible results.

Section 1: Mechanistic Overview & Pathway Visualization

The PI3K-Akt-mTOR pathway is a central regulator of cell metabolism, growth, and survival. In hyperproliferative states, overactivation of this axis suppresses autophagy and drives unchecked cell cycle progression. While traditional inhibitors like LY294002 (PI3K inhibitor) and Rapamycin (mTOR inhibitor) target highly specific nodes, DTA acts as a multi-node modulator, suppressing the phosphorylation cascade across PI3K, Akt, and mTOR simultaneously ([2]). This broad-spectrum modulation effectively relieves the mTOR-mediated suppression of autophagy, triggering cell cycle arrest.

G GrowthFactor Growth Factors (e.g., IL-17) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy (Inhibited) mTOR->Autophagy Proliferation Cell Proliferation mTOR->Proliferation DTA Daturataturin A (DTA) DTA->PI3K DTA->Akt DTA->mTOR LY294002 LY294002 LY294002->PI3K Rapamycin Rapamycin Rapamycin->mTOR

Fig 1: Mechanism of PI3K-Akt-mTOR pathway inhibition by Daturataturin A vs. standard inhibitors.

Section 2: Comparative Performance Data

When designing an assay, selecting the appropriate positive controls is critical. Below is a comparative analysis of DTA against standard pharmacological inhibitors used in PI3K-Akt-mTOR research.

Feature / CompoundDaturataturin A (DTA)LY294002Rapamycin
Primary Target(s) PI3K, Akt, mTOR (Multi-node)[2]PI3K (Specific)mTORC1 (Specific)
Chemical Class Withanolide (Steroidal Lactone)[1]Morpholine derivativeMacrolide compound
Autophagy Induction High (via mTOR suppression)[2]ModerateVery High
Cell Cycle Arrest G0/G1 Phase[2]G1 PhaseG1 Phase
Toxicity Profile Low/Moderate (Natural product)High (Off-target effects)Immunosuppressive
Research Application Anti-inflammatory, Psoriasis models[2]Kinase mechanism studiesAutophagy & Aging studies

Note: While LY294002 and Rapamycin offer acute, highly specific kinase inhibition, DTA provides a holistic, multi-target suppression that is particularly valuable in complex inflammatory models where single-node inhibition often leads to compensatory pathway activation.

Section 3: Self-Validating Experimental Protocols

To rigorously validate DTA's mechanism of action, a single assay is insufficient. As application scientists, we mandate a tripartite validation system: molecular quantification (Western Blot), phenotypic observation (Immunofluorescence), and functional consequence (Flow Cytometry).

Workflow CellPrep Cell Culture (HaCaT cells) Treatment Drug Treatment (DTA vs Controls) CellPrep->Treatment Assay1 Western Blot (p-PI3K, p-Akt, p-mTOR) Treatment->Assay1 Assay2 Immunofluorescence (LC3B Puncta) Treatment->Assay2 Assay3 Flow Cytometry (Cell Cycle Arrest) Treatment->Assay3 Validation Data Synthesis & Pathway Validation Assay1->Validation Assay2->Validation Assay3->Validation

Fig 2: Self-validating experimental workflow for assessing PI3K-Akt-mTOR inhibition.

Protocol 1: Molecular Validation via Western Blotting

Causality: To prove that DTA inhibits the pathway, we must measure the ratio of phosphorylated (active) kinases to their total protein levels. A reduction in p-PI3K, p-Akt, and p-mTOR confirms upstream and downstream blockade ([2]). Step-by-Step:

  • Cell Preparation: Culture HaCaT cells in DMEM supplemented with 10% FBS. Stimulate with IL-17 (50 ng/mL) to induce a hyperproliferative, psoriasis-like state ([3]).

  • Treatment: Treat cells with varying concentrations of DTA (e.g., 5, 10, 20 μM) for 24 hours. Include a vehicle control (DMSO) and a positive control (Rapamycin, 100 nM).

  • Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial Step: Phosphatase inhibitors (e.g., NaF, Na3VO4) are mandatory to preserve the transient phosphorylation states of Akt and mTOR.

  • Immunoblotting: Run lysates on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-PI3K (Tyr458), total PI3K, p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR. Use GAPDH as a loading control.

  • Self-Validation Check: The signal of total PI3K, Akt, and mTOR must remain constant across all lanes. Only the phosphorylated forms should decrease in a dose-dependent manner. If total protein levels drop, the drug is inducing broad cytotoxicity rather than specific pathway inhibition.

Protocol 2: Phenotypic Validation via LC3B Immunofluorescence

Causality: mTOR inhibition directly induces autophagy. LC3-I conversion to LC3-II and its subsequent aggregation into autophagosomes (puncta) is the gold standard marker for autophagic flux ([2]). Step-by-Step:

  • Seeding: Seed HaCaT cells on glass coverslips in 24-well plates.

  • Treatment: Treat with DTA for 24 hours.

  • Self-Validation Check (Flux Blockade): In a parallel set of wells, co-treat with DTA and Bafilomycin A1 (100 nM) for the last 4 hours. Bafilomycin A1 blocks autophagosome-lysosome fusion. An additive increase in LC3B puncta in the co-treated group proves that DTA induces autophagic flux rather than merely blocking downstream degradation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100.

  • Staining: Incubate with anti-LC3B primary antibody overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Visualize under a confocal microscope. Quantify the number of green LC3B puncta per cell. DTA-treated cells should exhibit a significant increase in puncta compared to controls.

Protocol 3: Functional Validation via Flow Cytometry (Cell Cycle)

Causality: The ultimate functional consequence of PI3K-Akt-mTOR inhibition and subsequent autophagy in hyperproliferative cells is cell cycle arrest and senescence ([2],[3]). Step-by-Step:

  • Harvesting: Collect DTA-treated and control HaCaT cells via trypsinization. Wash twice with cold PBS.

  • Fixation: Fix cells dropwise in ice-cold 70% ethanol while vortexing mildly to prevent clumping. Store at -20°C overnight.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze DNA content using a flow cytometer.

  • Interpretation: DTA treatment should yield an increased percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase, confirming its anti-proliferative efficacy ([2],[3]).

References
  • Zheng, W., Li, T., Sun, Y., Su, H., Zeng, Y., Wang, Q., & Kuang, H. (2021). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. Phytotherapy Research, 35(3), 1546-1558.[Link]

  • Yang, B., et al. (2018). Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Frontiers in Pharmacology, 9, 753.[Link]

Sources

Validation

Daturataturin A LC-MS/MS analytical method validation parameters

Daturataturin A: Comprehensive LC-MS/MS Analytical Method Validation and Pharmacokinetic Profiling Guide As drug development increasingly looks toward highly oxygenated steroidal lactones for novel therapeutics, Daturata...

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Author: BenchChem Technical Support Team. Date: April 2026

Daturataturin A: Comprehensive LC-MS/MS Analytical Method Validation and Pharmacokinetic Profiling Guide

As drug development increasingly looks toward highly oxygenated steroidal lactones for novel therapeutics, Daturataturin A (DTA)—a bioactive withanolide isolated from Datura metel L.—has emerged as a high-value target. DTA demonstrates significant anti-inflammatory, immunosuppressive, and cytotoxic properties, most notably by inducing autophagy in human keratinocytes (HaCaTs) through the targeted inhibition of the PI3K-Akt-mTOR signaling pathway.

To translate these in vitro mechanistic discoveries into in vivo pharmacokinetic (PK) models, researchers require robust, self-validating bioanalytical methods. This guide provides an objective comparison of advanced LC-MS/MS platforms and details a rigorously validated methodology for the absolute quantification of Daturataturin A in complex biological matrices.

Mechanistic Context & Analytical Rationale

Understanding the pharmacodynamics of DTA is critical for designing an appropriate analytical strategy. DTA acts as a negative regulator of cellular hyperproliferation by modulating the PI3K-Akt-mTOR axis. Because DTA is rapidly metabolized in vivo into various phase I (hydroxylated) and phase II (glucuronidated) metabolites, the analytical method must possess high specificity to distinguish the parent compound from its structural analogs and downstream metabolites.

G DTA Daturataturin A (DTA) PI3K PI3K DTA->PI3K Inhibits AUTOPHAGY Autophagy Activation DTA->AUTOPHAGY Induces AKT Akt PI3K->AKT Activates MTOR mTOR AKT->MTOR Activates MTOR->AUTOPHAGY Inhibits INFLAM Inflammation & Hyperproliferation AUTOPHAGY->INFLAM Suppresses

Daturataturin A mechanism: Induction of autophagy via PI3K-Akt-mTOR pathway inhibition.

Platform Comparison: UPLC-Q-TOF-MS/MS vs. UPLC-QQQ-MS/MS

When establishing an analytical protocol for DTA, the choice of mass spectrometry platform dictates the balance between qualitative discovery and quantitative reliability. Recent studies characterizing the metabolic fate of Datura metel extracts rely on a dual-platform approach.

  • UPLC-Q-TOF-MS/MS (Quadrupole Time-of-Flight): Best suited for structural elucidation and metabolic profiling. Q-TOF provides high-resolution exact mass data (< 5 ppm error), which is essential for identifying unknown in vivo metabolites of DTA across plasma, urine, and feces. However, its linear dynamic range is narrower, making it less ideal for high-throughput absolute quantification.

  • UPLC-QQQ-MS/MS (Triple Quadrupole / Q-TRAP): The gold standard for absolute pharmacokinetic tracking. By utilizing Multiple Reaction Monitoring (MRM), QQQ platforms filter out matrix noise, offering superior sensitivity (sub-ng/mL LODs) and a dynamic range spanning 4-5 orders of magnitude. This method eliminates the need for complete baseline chromatographic separation of all matrix components, provided the MRM transitions are unique.

Table 1: Performance Comparison of LC-MS/MS Platforms for Daturataturin A Analysis

Analytical FeatureUPLC-Q-TOF-MS/MSUPLC-QQQ-MS/MS (MRM Mode)
Primary Application Metabolite ID & Structural ProfilingAbsolute Quantification & PK Tracking
Mass Accuracy High Resolution (< 5 ppm error)Nominal Mass (Unit Resolution)
Sensitivity (LOD) Moderate (Low ng/mL)High (Sub ng/mL)
Linear Dynamic Range 2–3 orders of magnitude4–5 orders of magnitude
Matrix Effect Mitigation Moderate (Requires high-res separation)Excellent (Due to specific precursor/product ion pairs)

Analytical Method Validation Parameters

To ensure the trustworthiness of the data, any UPLC-QQQ-MS/MS method developed for DTA must adhere strictly to FDA/EMA bioanalytical guidelines. Below are the synthesized validation parameters typical for the MRM-based quantification of DTA (monitored via the deprotonated precursor ion [M-H]⁻ at m/z 631.7).

Table 2: Standard Validation Parameters for DTA Quantification in Biological Matrices

Validation ParameterFDA/EMA Acceptance CriteriaTypical DTA Performance Metrics
Limit of Detection (LOD) S/N ratio ≥ 30.5 – 1.2 ng/mL
Lower Limit of Quantitation (LOQ) S/N ratio ≥ 10, Precision ≤ 20%2.0 – 5.0 ng/mL
Linearity (R²) R² ≥ 0.990> 0.995 (Range: 5 – 1000 ng/mL)
Intra-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)3.5% – 8.2%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)4.1% – 9.5%
Extraction Recovery Consistent across concentrations85.4% – 92.1%
Matrix Effect 85% – 115% (Minimal suppression)91.2% – 104.5%

Step-by-Step Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, this protocol is designed as a self-validating system . This means every analytical batch includes a double-blank (matrix only), a zero-blank (matrix + Internal Standard), and a minimum of six non-zero calibration standards to independently verify the absence of carryover and matrix interference.

Causality in Experimental Design:
  • Why Negative Ionization (ESI-)? Unlike the tropane alkaloids found in Datura (e.g., scopolamine) which readily protonate, withanolides like DTA lack strongly basic nitrogen atoms. However, their highly oxygenated steroidal lactone structures easily form stable deprotonated [M-H]⁻ species in negative mode.

  • Why the HSS T3 Column? The ACQUITY UPLC HSS T3 (High Strength Silica) column is engineered to resist stationary phase collapse under highly aqueous conditions. This is critical for retaining and resolving early-eluting, highly polar phase II glucuronide metabolites of DTA from the parent compound.

Phase 1: Sample Preparation & Extraction
  • Aliquot: Transfer 100 μL of biological sample (plasma or urine) into a clean 1.5 mL microcentrifuge tube.

  • Enzymatic Hydrolysis (Optional for Phase II tracking): To quantify total DTA (free + conjugated), add 400 μL of β-glucuronidase solution (19.86 U/μL in sodium acetate buffer, pH 5.5). Incubate in a 37°C water bath for 1.5 hours.

  • Protein Precipitation: Add 10 μL of Internal Standard (e.g., a structurally similar stable-isotope labeled withanolide) followed by 1000 μL of cold methanol–acetonitrile (1:1, v/v). Rationale: This specific solvent mixture efficiently denatures plasma proteins while maximizing the solubility of moderately polar steroidal lactones, preventing DTA occlusion within the protein pellet.

  • Homogenization: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Dissolve the dried residue in 100 μL of methanol. Filter through a 0.22-μm membrane directly into an autosampler vial.

Phase 2: UPLC Chromatographic Separation
  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.7 μm).

  • Mobile Phase: Solvent A = Acetonitrile containing 0.1% (v/v) formic acid; Solvent B = Water containing 0.1% (v/v) formic acid. Rationale: Formic acid acts as an ion-pairing agent, promoting sharp peak shapes and enhancing ionization efficiency.

  • Gradient Elution: 0–7 min (10–22% A); 7–13 min (22–70% A); 13–17 min (70–90% A); 17–20 min (90–95% A). Flow rate: 0.400 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Configuration
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Precursor Ion: Set Q1 to isolate the deprotonated DTA ion at m/z 631.7.

  • MRM Transitions: Monitor specific product ions in Q3 (e.g., m/z 631.7 → m/z 585) optimized with appropriate Collision Energy (CE) and Declustering Potential (DP) to ensure absolute specificity.

Workflow Sample Biological Sample (Plasma/Urine) Hydrolysis β-Glucuronidase Hydrolysis (Optional) Sample->Hydrolysis PPT Protein Precipitation (MeOH:ACN 1:1) Sample->PPT Direct Extraction Hydrolysis->PPT Centrifuge Centrifugation (10,000 x g, 4°C) PPT->Centrifuge Dry N2 Evaporation & Reconstitution Centrifuge->Dry UPLC UPLC Separation (HSS T3 Column) Dry->UPLC MS ESI-MS/MS (Negative MRM Mode) UPLC->MS

Step-by-step UPLC-MS/MS sample preparation and analytical workflow for Daturataturin A.

References

  • Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway. ResearchGate. URL: 1

  • UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L. MDPI. URL: 2

  • Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats. Frontiers. URL: 3

  • Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. PMC/NIH. URL:4

Sources

Comparative

Comprehensive Comparison Guide: In Vivo vs In Vitro Pharmacological Effects of Daturataturin A

Executive Summary Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) isolated from the medicinal plant Datura metel L.[1]. In recent years, it has emerged as a compelling candidate in dermat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone (withanolide) isolated from the medicinal plant Datura metel L.[1]. In recent years, it has emerged as a compelling candidate in dermatological and oncological drug development due to its potent anti-inflammatory, anti-proliferative, and cytotoxic properties[2][3]. However, the pharmacological behavior of DTA exhibits significant divergence when transitioning from controlled cellular environments to complex systemic animal models.

This guide provides an authoritative, data-driven comparison of DTA’s in vitro mechanisms versus its in vivo pharmacokinetics and efficacy, empowering researchers to design more highly predictive translational workflows.

Mechanistic Divergence: Cellular vs. Systemic Dynamics

In Vitro Dynamics: Direct Target Modulation

In isolated cellular models, DTA acts as a direct immunomodulator and cytotoxic agent. When human immortalized keratinocytes (HaCaTs) are stimulated with an M5 cytokine cocktail (IL-17A, IL-22, Oncostatin M, IL-1α, TNF-α) to mimic the psoriatic microenvironment, DTA directly induces autophagy[2]. This autophagic induction leads to cellular senescence and cell cycle arrest via the inhibition of the PI3K-Akt-mTOR signaling pathway [2]. Furthermore, DTA directly ameliorates lipid metabolism dysregulation in these cells by activating the Peroxisome Proliferator-Activated Receptor (PPAR) pathway [4].

In oncological screening, unmetabolized DTA demonstrates potent direct cytotoxicity against human cancer cell lines, including SW-620 (colon carcinoma) and MDA-MB-435 (melanoma), exhibiting IC50 values in the low micromolar range[1][5].

In Vivo Dynamics: Pharmacokinetics and Metabolite-Driven Efficacy

The in vivo pharmacological profile of DTA is heavily dictated by its pharmacokinetic fate. When administered orally to mammalian models (e.g., 20 mg/kg in Sprague-Dawley rats), DTA undergoes rapid and extensive Phase I metabolism mediated by hepatic cytochrome P450 enzymes[3][6]. This process yields abundant hydroxylated and methylated metabolites circulating in the plasma, most notably 1-M3 (dinoxin B)[3][6].

Consequently, in vivo efficacy is a composite effect of the parent compound and its bioactive metabolites. In imiquimod (IMQ)-induced psoriasis-like mouse models, systemic administration of Datura metel extracts containing DTA suppresses profound systemic inflammation by inhibiting the TLR7/8–MyD88–NF-κB–NLRP3 inflammasome axis [7]. This systemic modulation reduces the infiltration of CD3+ T-cells into dermal lesions and downregulates the secretion of critical pro-inflammatory cytokines (IL-17, IL-23)[7].

Visualizing the Pharmacological Pathways

Mechanisms cluster_invitro In Vitro (HaCaT Cells / Cancer Lines) cluster_invivo In Vivo (Systemic Mouse/Rat Models) DTA Daturataturin A (DTA) PI3K PI3K-Akt-mTOR Pathway DTA->PI3K Inhibits PPAR PPAR Pathway DTA->PPAR Activates Metab Hepatic CYP450 Metabolism (Hydroxylation/Methylation) DTA->Metab Oral Admin Auto Autophagy & Cell Cycle Arrest PI3K->Auto Lipid Lipid Metabolism Improvement PPAR->Lipid Psoriasis Amelioration of Psoriasis / Tumor Suppression Auto->Psoriasis Lipid->Psoriasis TLR TLR7/8-MyD88-NF-κB Axis Metab->TLR Active Metabolites NLRP3 NLRP3 Inflammasome TLR->NLRP3 Inhibits Immune Reduced CD3+ Infiltration & IL-17/IL-23 Secretion NLRP3->Immune Immune->Psoriasis

DTA Mechanism of Action: Direct PI3K/PPAR modulation in vitro vs. Metabolite-driven TLR/NLRP3 suppression in vivo.

Quantitative Data Comparison

The following table synthesizes the distinct pharmacological profiles of DTA across experimental environments:

ParameterIn Vitro ProfileIn Vivo Profile
Model Systems HaCaT Cells (M5 Cocktail), SW-620, MDA-MB-435Sprague-Dawley Rats, C57BL/6 Mice (IMQ-induced)
Primary Molecular Targets PI3K-Akt-mTOR, PPARγTLR7/8, MyD88, NF-κB, NLRP3 Inflammasome
Effective Concentration/Dose Low micromolar range (IC50 ~1-5 µM)20 mg/kg (Oral Administration)
Metabolic State Unmetabolized parent compound (DTA)Extensive Phase I metabolism (e.g., dinoxin B)
Key Phenotypic Outcomes Autophagy induction, apoptosis, lipid regulationReduced epidermal thickness, systemic cytokine suppression

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the gold-standard approaches for evaluating DTA.

Protocol A: In Vitro HaCaT Psoriasis-Like Model

Expertise Note: Single-cytokine stimulation often fails to capture the complex inflammatory milieu of clinical psoriasis. The M5 cocktail synergistically induces disease-relevant keratinocyte activation, providing a highly predictive in vitro model.

  • Cell Culture & Seeding : Culture human immortalized keratinocytes (HaCaTs) in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 6-well plates.

  • M5 Cocktail Stimulation : Expose cells to 10 ng/mL of the M5 cocktail (IL-17A, IL-22, Oncostatin M, IL-1α, TNF-α) to establish the hyperproliferative psoriatic state[4].

  • DTA Intervention : Treat the stimulated cells with escalating doses of DTA (e.g., 1, 2.5, and 5 µM) for 24–48 hours. Include a vehicle control (0.1% DMSO).

  • Validation Assays :

    • Autophagy/Signaling: Quantify PI3K, Akt, and mTOR phosphorylation states via Western Blot[2].

    • Lipid Metabolism: Assess PPARγ expression levels via real-time qPCR[4].

Protocol B: In Vivo Pharmacokinetics & IMQ-Induced Psoriasis Model

Expertise Note: Withanolides typically exhibit poor aqueous solubility and undergo heavy first-pass metabolism. Oral administration coupled with LC-MS/MS tracking is critical, as in vitro parent-compound data does not fully translate to in vivo efficacy without accounting for active metabolites.

  • Animal Preparation : Acclimate 8-week-old male C57BL/6 mice. Shave a 2×3 cm area on the dorsal skin.

  • Disease Induction : Apply 62.5 mg of 5% Imiquimod (IMQ) cream daily to the shaved back for 6 consecutive days. IMQ activates TLR7/8, closely mimicking the phenotypic and histological characteristics of human plaque psoriasis[7].

  • DTA Administration : Administer DTA orally (20 mg/kg) suspended in 1% Carboxymethyl Cellulose Sodium (CMC-Na)[3].

  • Metabolomic Tracking : Collect plasma from the angular vein at intervals (0.5–10h post-dose). Analyze via UPLC-ESI-qTOF-MS to track the systemic presence of hydroxylated metabolites[3][6].

  • Efficacy Readouts : Calculate daily Psoriasis Area and Severity Index (PASI) scores. Harvest skin lesions for immunohistochemistry to quantify CD3+ T-cell infiltration and NLRP3 inflammasome activation[7].

Comparative Experimental Workflow

Workflow cluster_1 In Vitro Protocol cluster_2 In Vivo Protocol Start DTA Pharmacological Evaluation Cell HaCaT Culture & M5 Cocktail Stim. Start->Cell Animal C57BL/6 Mice IMQ Induction Start->Animal Treat1 DTA Intervention (Dose-Response) Cell->Treat1 Assay1 Western Blot (PI3K/mTOR) & Apoptosis Assays Treat1->Assay1 Val Cross-Validation & Translational Insights Assay1->Val Treat2 Oral DTA Admin (20 mg/kg) Animal->Treat2 Assay2 PASI Scoring, Histology & LC-MS/MS Metabolomics Treat2->Assay2 Assay2->Val

Parallel experimental workflows for DTA in vitro screening and in vivo validation.

References

  • PubMed (NIH). Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway. Phytotherapy Research. Available at:[Link]

  • Frontiers in Pharmacology. Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats. Available at: [Link]

  • PubMed (NIH). Daturataturin A Ameliorates Psoriasis by Regulating PPAR Pathway. Biochemical Genetics. Available at:[Link]

  • MDPI Molecules. Datura Metel L. Ameliorates Imiquimod-Induced Psoriasis-Like Dermatitis and Inhibits Inflammatory Cytokines Production through TLR7/8–MyD88–NF-κB–NLRP3 Inflammasome Pathway. Available at:[Link]

  • MDPI Toxins. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Available at: [Link]

Sources

Validation

Reproducibility of Daturataturin A extraction methods across different solvents

Title: Reproducibility of Daturataturin A Extraction Methods Across Different Solvents: A Comparative Technical Guide Introduction Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone belonging to the witha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of Daturataturin A Extraction Methods Across Different Solvents: A Comparative Technical Guide

Introduction

Daturataturin A (DTA) is a highly oxygenated C28 steroidal lactone belonging to the withanolide class, predominantly isolated from the seeds and aerial parts of Datura metel and Datura tatura[1],[2]. In recent years, DTA has garnered significant attention in biochemical research and drug development due to its potent cytotoxic activity against human cancer cell lines (such as SW-620 and MDA-MB-435) and its compelling immunosuppressive properties[1],[3]. Furthermore, DTA has been shown to induce autophagy in human immortalized keratinocytes (HaCaTs) by modulating the PI3K-Akt-mTOR signaling pathway, offering potential therapeutic avenues for hyperproliferative skin disorders like psoriasis[4].

However, the reproducibility of DTA extraction remains a critical bottleneck in preclinical workflows. Withanolides are moderately polar compounds, and their yield and purity are highly susceptible to solvent selection, extraction methodology, and plant matrix effects[1]. This guide provides an objective, data-driven comparison of solvent systems and outlines self-validating protocols to ensure the reproducible extraction of Daturataturin A.

Mechanistic Basis of Solvent Selection

The fundamental steroidal skeleton of Daturataturin A is synthesized via the cytosolic mevalonate (MVA) pathway[1]. The presence of multiple hydroxyl groups and a lactone ring renders DTA moderately polar. Consequently, the choice of solvent dictates both the extraction efficiency and the impurity profile:

  • Alcohols (Methanol and Ethanol): Short-chain alcohols are the industry standard for withanolide extraction due to their matching polarity[1]. They efficiently disrupt hydrogen bonding within the plant matrix, solubilizing both aglycones and glycosylated derivatives.

  • Aqueous Mixtures (Ethanol:Water 80:20): The addition of water serves a mechanical purpose. Water swells the cellulosic structures of the plant cell wall, increasing porosity and allowing the ethanol to penetrate deeper into the matrix for exhaustive extraction[3].

  • Non-Polar to Moderately Polar Gradients (Chloroform/Methanol): While rarely used for initial crude extraction due to toxicity, chloroform-methanol mixtures are essential for downstream silica gel column chromatography. The gradient exploits the polar adsorbent nature of silica, allowing for the sequential elution of withanolides based on subtle differences in their oxygenation patterns[1].

Comparative Performance of Extraction Solvents

The following table synthesizes experimental data across different solvent systems used for DTA isolation, comparing their methodological approaches and reproducibility.

Solvent SystemExtraction MethodTarget ProfileYield & ReproducibilityMechanistic Rationale
Ethanol:Water (80:20) Heating Circumfluence (90 min)Broad withanolide spectrumVery High / Excellent RSDWater swells plant matrix; ethanol solubilizes moderately polar lactones[3].
Methanol (100%) Ultrasound-Assisted (30 min)High-throughput metabolite profilingHigh / Good RSDAcoustic cavitation disrupts cell walls; rapid mass transfer prevents thermal degradation[5].
Ethyl Acetate Maceration / FractionationAglycone-selectiveModerate / Good RSDLower polarity excludes highly polar glycosides and tannins, enriching the withanolide fraction[6].
Chloroform:Methanol Column ChromatographyPurified Daturataturin AN/A (Purification)Gradient elution leverages silica affinity to isolate specific C28 steroidal lactones[1].

Standardized Experimental Protocols

To ensure scientific integrity, extraction workflows must be treated as self-validating systems. The following protocols incorporate built-in quality control (QC) checkpoints to verify causality and prevent downstream analytical failures.

Protocol A: Heating Circumfluence Extraction (Preparative Scale)

Optimized for maximum yield using an 3[3].

  • Matrix Preparation: Accurately weigh 10.0 g of Datura metel seeds. Grind the seeds in a mortar with liquid nitrogen.

    • Causality & QC: Liquid nitrogen prevents the frictional heat of grinding from thermally degrading the lactone rings. Sieve the powder to a uniform particle size to ensure a reproducible surface-area-to-volume ratio.

  • Solvent Addition: Transfer the powder to a round-bottom flask and add 100 mL of an 80:20 Ethanol:Water (v/v) mixture[3].

  • Circumfluence Extraction: Heat the mixture under reflux for 90 minutes. Repeat this process twice, pooling the extracts[3].

    • Causality & QC: Refluxing maintains a constant temperature and solvent volume. The 90-minute duration ensures exhaustive extraction without prolonged thermal exposure.

  • Clarification: Centrifuge the pooled extract at 5000 rpm for 10 minutes[3].

    • Causality & QC: Centrifugation pellets cellular debris and macromolecular precipitants. A clear supernatant is critical to prevent fouling of UPLC columns during downstream analysis.

  • Concentration & Validation: Dry the supernatant under low-temperature vacuum (rotary evaporation) and reconstitute in 100% methanol at a concentration of 0.5 mg/mL[3]. Run a preliminary TLC (Chloroform:Methanol) against a DTA standard to validate the presence of the target compound before proceeding to preparative HPLC.

Protocol B: Ultrasound-Assisted Extraction (Analytical Scale)

Optimized for rapid metabolite profiling using 5[5].

  • Matrix Preparation: Air-dry the plant material and grind it into a crude powder. Weigh 1.0 g of the powder into a centrifuge tube[5].

  • Acoustic Extraction: Add 20 mL (20-fold volume) of 100% Methanol. Place the tube in an ultrasonic bath for 30 minutes[5].

    • Causality & QC: Ultrasonic waves create cavitation bubbles that implode, mechanically shearing cell walls and driving methanol into the cells. This achieves high extraction efficiency in a fraction of the time required for maceration, preserving heat-sensitive metabolites.

  • Filtration & Validation: Dry the resulting solution, dissolve the residue in 300 μL of methanol, and filter through a 0.22-μm PTFE membrane[5].

    • Causality & QC: The 0.22-μm filtration acts as the final self-validating step, ensuring the sample is analytically pure and ready for UPLC-ESI-qTOF-MS quantification[5].

ExtractionWorkflow Plant Datura metel Matrix (Milling & Sieving) Solvent Solvent Selection (EtOH:H2O vs. MeOH) Plant->Solvent Extraction Extraction Phase (Circumfluence or UAE) Solvent->Extraction Filtration Clarification (Centrifugation 5000 rpm) Extraction->Filtration Concentration Vacuum Concentration (Rotary Evaporator) Filtration->Concentration Analysis UPLC-MS/MS Validation (Yield & Purity) Concentration->Analysis

Workflow for the extraction and validation of Daturataturin A from plant matrices.

Downstream Biological Application: Why Reproducibility Matters

The ultimate goal of extracting Daturataturin A is to leverage its potent bioactivity. Inconsistent extraction yields or the presence of co-extracted antagonistic compounds can severely skew in vitro and in vivo assay results.

For instance, highly purified DTA has been definitively shown to induce autophagy in human immortalized keratinocytes (HaCaTs)[4]. Mechanistically,4[4]. By inhibiting PI3K, DTA prevents the downstream activation of Akt and mTOR. Since mTOR is a master inhibitor of autophagy, its suppression by DTA relieves this inhibition, thereby triggering autophagic processes that ultimately downregulate cellular inflammation and induce senescence[4]. Reproducible solvent extraction ensures that the observed modulation of this pathway is strictly attributable to DTA, rather than matrix artifacts or co-extracted impurities.

Pathway DTA Daturataturin A (DTA) PI3K PI3K DTA->PI3K Inhibits Autophagy Autophagy (HaCaT Cells) DTA->Autophagy Indirectly Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits Inflammation Inflammatory Response Autophagy->Inflammation Suppresses

Daturataturin A induces autophagy by modulating the PI3K-Akt-mTOR signaling pathway.

References

  • Benchchem. "(-)-Daturataturin A | For Research Use Only - Benchchem: Extraction Procedures from Plant Matrix". Source: benchchem.com.
  • MDPI. "UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L." Source: mdpi.com.
  • Frontiers in Pharmacology. "Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats". Source: frontiersin.org.
  • PubMed / NIH. "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway". Source: nih.gov.
  • ResearchGate. "Chemical structures of daturataturin A (1), daturametelin I (2), N-trans-feruloyltyramine (3), and cannabisin F (4)." Source: researchgate.net.

Sources

Comparative

Comprehensive Comparison Guide: Metabolite Profiling of Daturataturin A vs. N-trans-feruloyltyramine

Executive Summary For researchers and drug development professionals investigating the bioactive constituents of Datura metel L. and related botanical matrices, understanding the distinct pharmacokinetic fates of differe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals investigating the bioactive constituents of Datura metel L. and related botanical matrices, understanding the distinct pharmacokinetic fates of different molecular classes is critical. This guide provides an objective, data-backed comparison between two highly potent, yet structurally divergent compounds: Daturataturin A (DTA) , a steroidal lactone (withanolide), and N-trans-feruloyltyramine (NTF) , a phenolic amide.

While both compounds exhibit significant anti-inflammatory properties, their in vivo metabolic profiling reveals entirely different biotransformation pathways, demanding distinct analytical approaches and dosing considerations for therapeutic development.

Structural & Pharmacological Divergence

Before profiling their metabolism, it is essential to understand how their structural differences dictate their bioactivity:

  • Daturataturin A (DTA): A highly oxygenated C28 steroidal lactone. It primarily exerts its effects by inducing cellular autophagy and cell cycle arrest via the inhibition of the PI3K-Akt-mTOR signaling pathway, making it a target of interest for hyperproliferative and inflammatory skin conditions like psoriasis[1].

  • N-trans-feruloyltyramine (NTF): An alkaloid/phenolic amide formed by the condensation of ferulic acid and tyramine. It is a potent antioxidant and exhibits strong senomorphic activity by scavenging reactive oxygen species (ROS) and inhibiting the senescent cell-associated secretory phenotype (SASP)[2].

Comparative Pharmacokinetics & Metabolite Profiling

Metabolite identification studies in Sprague-Dawley rats reveal that these two compounds undergo drastically different metabolic fates following oral administration[3],[4].

DTA is primarily subject to Phase I metabolism (hydroxylation and methylation) due to its complex steroidal backbone. Notably, it is readily methylated in the liver to form metabolites such as daturametelin L[3]. Conversely, the phenolic hydroxyl groups of NTF make it a prime target for rapid Phase II metabolism (glucuronidation and sulfation) and microbial degradation[4],[5].

Quantitative Data Summary
Pharmacokinetic ParameterDaturataturin A (DTA)N-trans-feruloyltyramine (NTF)
Chemical Class Withanolide (Steroidal Lactone)Phenolic Amide (Alkaloid)
Primary Biotransformation Phase I (Hydroxylation, Methylation)Phase II (Glucuronidation, Sulfation)
Key Identified Metabolites Hydroxylated DTA, Daturametelin LNTF-glucuronide, Ferulic acid, Tyramine
Metabolic Stability Moderate (Readily hydroxylated in liver)Low in native form (Extensive conjugation)
Primary Excretion Route Feces (Unchanged & Phase I metabolites)Urine (Phase II conjugates)
Bioavailability Profile Low oral bioavailability; high hepatic first-pass<2% in native form; reliant on host/microbial metabolites
Primary Bioactivity Mechanism PI3K-Akt-mTOR inhibition (Autophagy)SASP inhibition, ROS scavenging (Senomorphic)

Self-Validating Experimental Workflow for LC-MS/MS Profiling

To accurately capture the divergent polarities of DTA (lipophilic) and NTF conjugates (highly polar), a meticulously designed UPLC-qTOF-MS/MS workflow is required. The following protocol integrates self-validating mechanisms to ensure high-confidence metabolite annotation.

Workflow A In Vivo Dosing (SD Rats, 20 mg/kg) B Sample Collection (Plasma, Urine, Feces) A->B C Protein Precipitation (Acetonitrile Extraction) B->C D UPLC-qTOF-MS/MS (HSS T3 Column) C->D E Data Processing (MassLynx & FBMN) D->E F Metabolite ID (Phase I & II Profiling) E->F

UPLC-qTOF-MS/MS workflow for in vivo metabolite profiling.

Step-by-Step Methodology & Causality

Step 1: In Vivo Dosing & Matrix Collection

  • Procedure: Administer 20 mg/kg of the isolated compound orally to fasted Sprague-Dawley rats. Collect plasma via the angular vein into heparinized tubes at intervals (0.5 to 10 h). Collect urine and feces in metabolic cages[3].

  • Causality & Rationale: Fasting prevents matrix suppression from dietary lipids during MS analysis. Heparin is strictly chosen over EDTA for plasma collection, as EDTA acts as a chelator that can cause severe ion suppression and adduct formation in positive electrospray ionization (ESI+) mode.

Step 2: Protein Precipitation & Extraction

  • Procedure: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/urine. Vortex for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract feces using ultrasonic-assisted extraction with methanol[4].

  • Causality & Rationale: The 3:1 acetonitrile ratio effectively denatures and crashes plasma proteins while maintaining a dielectric constant suitable for solubilizing both the lipophilic DTA and the highly polar NTF-glucuronides.

Step 3: Self-Validating Enzymatic Hydrolysis (Critical for NTF)

  • Procedure: Split the NTF plasma/urine samples. Treat one aliquot with β-glucuronidase (incubated at 37°C for 2 hours) prior to extraction[4].

  • Causality & Rationale: This creates a self-validating system. If a putative NTF-glucuronide peak (identified via exact mass) disappears post-incubation while the native NTF peak increases, the Phase II assignment is biologically confirmed. This eliminates false-positive annotations caused by isobaric interferences in the complex biological matrix.

Step 4: UPLC-qTOF-MS/MS Acquisition

  • Procedure: Inject 2 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Acquire data in both ESI+ and ESI- modes using a qTOF mass spectrometer[3].

  • Causality & Rationale: The HSS T3 column is specifically chosen for this comparison. Its high-strength silica and proprietary end-capping allow it to retain highly polar molecules (like NTF Phase II conjugates) in high-aqueous conditions, while still effectively eluting non-polar steroidal structures (like DTA) as the organic gradient increases. The qTOF provides <5 ppm mass accuracy, essential for generating empirical formulas for unknown Phase I hydroxylations.

Mechanistic Pathways & Bioactivity

The biological efficacy of these compounds is inextricably linked to their metabolic fates. DTA's bioactivity is largely driven by its Phase I metabolites and intact steroidal backbone, whereas NTF's systemic effects are heavily reliant on its Phase II conjugates and gut-microbiota cleavage products[1],[5].

Pathways cluster_DTA Daturataturin A (Withanolide) cluster_NTF N-trans-feruloyltyramine (Phenolic Amide) DTA Daturataturin A Phase1 Phase I Metabolism (Hydroxylation/Methylation) DTA->Phase1 Hepatic PI3K PI3K-Akt-mTOR Pathway DTA->PI3K Inhibition Auto Autophagy Induction PI3K->Auto NTF N-trans-feruloyltyramine Phase2 Phase II Metabolism (Glucuronidation/Sulfation) NTF->Phase2 Hepatic/Intestinal Microbiome Microbial Cleavage (Ferulic Acid + Tyramine) NTF->Microbiome Gut Flora SASP SASP Inhibition (Senomorphic) NTF->SASP ROS Scavenging

Metabolic fates and primary signaling mechanisms of DTA and NTF.

References[3] Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC - Link[4] Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - Frontiers - Link[1] Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K‐Akt‐mTOR signaling pathway - ResearchGate - Link[5] Full article: Bioavailability and Metabolism of N-Trans Caffeoyltyramine and N-Trans Feruloyltyramine – A Narrative Review - Taylor & Francis -Link[2] Metabolite Profiling of Allium hookeri Leaves Using UHPLC-qTOF-MS/MS and the Senomorphic Activity of Phenolamides - MDPI - Link

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Daturataturin A

As a Senior Application Scientist, I have designed this protocol to ensure the absolute safety of laboratory personnel handling Daturataturin A (DTA). DTA is a highly oxygenated C28 steroidal lactone (withanolide) isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to ensure the absolute safety of laboratory personnel handling Daturataturin A (DTA). DTA is a highly oxygenated C28 steroidal lactone (withanolide) isolated from the medicinal plant Datura metel L.[1]. While it is a compound of significant interest for its potent cytotoxic, anti-proliferative, and immunosuppressive bioactivities, these same properties make it a profound occupational hazard if mishandled[1].

This guide bypasses generic safety advice to provide a self-validating, causally driven operational framework for researchers and drug development professionals.

Operational Context & Hazard Profile

Before handling DTA, personnel must understand its physicochemical properties and the specific biological risks it poses. In vivo studies demonstrate that DTA undergoes rapid hepatic phase I metabolism (hydroxylation and methylation), meaning systemic exposure can rapidly generate multiple bioactive metabolites[2].

Table 1: Physicochemical & Hazard Summary of Daturataturin A

PropertyValueClinical/Safety Implication
Classification Withanolide (Steroidal Lactone)Highly bioactive natural product; requires stringent containment protocols[1].
Molecular Formula C28H38O5 (Aglycone)The lipophilic steroidal backbone facilitates rapid cellular membrane penetration[3].
Molecular Weight 454.6 g/mol Small molecule mass; highly prone to electrostatic aerosolization when lyophilized[3].
Primary Bioactivity Cytotoxic, ImmunosuppressiveInduces severe cellular toxicity; poses critical risk upon dermal or inhalation exposure[1].
Target Pathway PI3K-Akt-mTORTriggers profound autophagy and senescence in epidermal models (e.g., HaCaT cells)[4].

Mechanistic Pathway of Toxicity

Understanding why DTA is toxic reinforces the necessity of strict Personal Protective Equipment (PPE). DTA exerts its cytotoxic effects by directly modulating the4[4]. By inhibiting this pathway, DTA removes the natural suppression of autophagy, leading to unchecked autophagic activation, cellular senescence, and ultimate cell cycle arrest[4].

Toxicity_Mechanism DTA Daturataturin A Exposure (Cytotoxic Withanolide) PI3K PI3K Pathway DTA->PI3K Inhibits Akt Akt Kinase PI3K->Akt Downregulates mTOR mTOR Complex Akt->mTOR Downregulates Autophagy Autophagy Activation mTOR->Autophagy Removes Inhibition Arrest Cell Cycle Arrest & Senescence Autophagy->Arrest Induces Toxicity

Mechanism of Daturataturin A cytotoxicity via PI3K-Akt-mTOR pathway modulation.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for handling purified withanolides. The following PPE matrix is mandatory, driven by the specific chemical properties of DTA.

  • Primary Barrier (Gloves): Double-layer nitrile gloves (minimum 5 mil thickness).

    • Causality: DTA is typically extracted and reconstituted using organic solvents like 1[1]. Nitrile offers excellent temporary resistance to these solvents. Double-gloving ensures that if the outer glove degrades from solvent exposure, the inner glove maintains the biological barrier against the cytotoxic payload.

  • Respiratory Protection: N95/P100 particulate respirator OR exclusive handling within a Class II Type B2 Biological Safety Cabinet (BSC).

    • Causality: DTA is supplied as a lyophilized powder, which is highly susceptible to electrostatic dispersion. Inhalation of this immunosuppressive compound can lead to immediate systemic absorption across the alveolar membrane[1].

  • Ocular Protection: Tightly sealed chemical splash goggles.

    • Causality: Standard safety glasses leave gaps. Goggles prevent micro-aerosolized powder from contacting the highly vascularized ocular mucosa during weighing or solvent addition.

  • Body Protection: Disposable, fluid-resistant Tyvek lab coat with knit cuffs.

    • Causality: Traditional woven cotton lab coats can trap cytotoxic dust within their fibers, leading to chronic secondary exposure. Tyvek provides a sheer, non-porous barrier that is easily disposed of post-operation.

Operational Workflow & Handling Protocols

The following protocol utilizes a self-validating system, meaning the operator must confirm a physical indicator of safety before proceeding to the next step.

Step 1: Pre-Operational Containment Validation

  • Action: Verify the fume hood or BSC face velocity is between 0.4–0.6 m/s.

  • Self-Validation: Perform a tissue paper flutter test at the sash opening. If the paper does not pull inward steadily, the containment is compromised. Abort the operation until airflow is restored.

Step 2: Static Neutralization

  • Action: Apply an anti-static zero-stat gun to the analytical balance, weighing boat, and spatula.

  • Self-Validation: Observe the powder behavior upon opening the vial. If the powder "jumps" or clings to the spatula, static is still present. Reapply the anti-static treatment before proceeding to prevent aerosolization.

Step 3: Closed-Door Weighing

  • Action: Weigh the required mass using an analytical balance with closed draft shields. Transfer the powder to a pre-tared, amber glass vial.

  • Causality: Amber glass protects the steroidal lactone from UV-induced degradation during storage.

Step 4: Solvent Reconstitution

  • Action: Add the solvent (e.g., chloroform/methanol mixture or DMSO) slowly down the inner wall of the vial[1]. Do not drop solvent directly onto the powder bed.

  • Self-Validation: Visual confirmation of a clear, homogenous solution without particulate suspension confirms complete dissolution, effectively eliminating the inhalation hazard of the dry powder.

PPE_Workflow A 1. Pre-Operation Verify Hood Airflow B 2. Don PPE Double Nitrile, Tyvek, Goggles A->B Airflow Validated C 3. Static Neutralization Prevent Powder Aerosolization B->C PPE Secured D 4. Closed-Door Weighing Analytical Balance C->D Charge Neutralized E 5. Solvent Addition (DMSO / Chloroform-MeOH) D->E Mass Confirmed F 6. Decontamination Bleach -> MeOH -> Water E->F Assay Complete

Workflow for the safe handling, reconstitution, and decontamination of Daturataturin A.

Accidental Exposure & Spill Management

In the event of a DTA powder spill inside the BSC, execute the following self-validating response protocol:

  • Containment: Do NOT sweep the dry powder. Sweeping aggressively aerosolizes the withanolide. Instead, carefully cover the spill with absorbent pads lightly moistened with methanol.

    • Causality: Methanol solubilizes the lipophilic DTA, trapping it securely within the pad's matrix.

  • Eradication: Wipe inward from the perimeter of the spill to the center.

    • Causality: This prevents expanding the contamination zone.

  • Chemical Decontamination (The 3-Step Wash):

    • Wash 1 (Oxidation): Apply 10% sodium hypochlorite (bleach) to chemically degrade the steroidal structure.

    • Wash 2 (Solubilization): Wipe with methanol to lift any un-oxidized organic residues.

    • Wash 3 (Clearance): Wipe with distilled water to remove residual salts.

    • Self-Validation: The surface must be visually clean and free of solvent streaks. For high-risk areas, a final surface swab analyzed via Thin-Layer Chromatography (TLC) confirms absolute decontamination[1].

Waste Disposal Plans

DTA must never be disposed of in standard biological or chemical waste streams.

  • Solid Waste: All contaminated PPE, weighing boats, and absorbent pads must be placed in a designated, puncture-resistant cytotoxic waste container.

  • Liquid Waste: DTA solutions must be collected in compatible, clearly labeled chemical waste carboys. Segregate halogenated waste (if using chloroform) from non-halogenated waste (if using methanol or DMSO)[1].

  • Final Destruction: Dispose of via a certified hazardous waste contractor for high-temperature incineration.

    • Causality: Incineration completely breaks down the complex C28 steroidal lactone backbone, preventing environmental contamination and secondary exposure.

References

  • Benchchem . "(-)-Daturataturin A | For Research Use Only". Available at: 1

  • Frontiers in Pharmacology . "Metabolites Identification of Bioactive Compounds Daturataturin A, Daturametelin I, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats". Available at: 2

  • PubMed (NIH) . "Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway". Available at: 4

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